Angoline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5.ClH/c1-23-20-14(6-5-12-9-17-18(10-15(12)20)28-11-27-17)13-7-8-16(24-2)21(25-3)19(13)22(23)26-4;/h5-10,22H,11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTYZEWKBYYBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Angoline Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective IL-6/STAT3 Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angoline hydrochloride, a compound isolated from Zanthoxylum nitidum, has emerged as a significant molecule of interest in cancer research due to its potent and selective inhibitory effects on the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway.[1][2][3][4][5][6][7][8] This pathway is a critical mediator of tumorigenesis, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the STAT3 pathway, summarizing key quantitative data, and outlining the experimental methodologies used to elucidate its function.
Introduction to the IL-6/STAT3 Signaling Pathway
The IL-6/STAT3 signaling cascade is a central pathway in cellular communication, playing a pivotal role in the immune response, inflammation, and cell development. However, its aberrant and constitutive activation is a hallmark of numerous human cancers. The pathway is initiated by the binding of the cytokine Interleukin-6 (IL-6) to its receptor (IL-6R), leading to the recruitment and activation of Janus kinases (JAKs). Activated JAKs then phosphorylate the STAT3 protein at a specific tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These target genes are critically involved in processes that drive cancer progression, including cell cycle progression, apoptosis, and angiogenesis.
Core Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly targeting and inhibiting the IL-6/STAT3 signaling pathway.[1][2][3][4][6][7][8] Its primary mechanism involves the inhibition of STAT3 phosphorylation.[1][3][6] By preventing the phosphorylation of STAT3, this compound effectively blocks its activation, subsequent dimerization, and nuclear translocation. This blockade leads to the downregulation of STAT3 target gene expression, ultimately resulting in the inhibition of cancer cell proliferation and survival.[1][3][6]
Selectivity of Inhibition
A key feature of this compound is its high selectivity for the STAT3 signaling pathway. Studies have shown that while it potently inhibits STAT3, it has significantly less effect on other related signaling pathways, such as the STAT1 and NF-κB pathways.[2][3] This selectivity is crucial for a therapeutic agent, as it minimizes off-target effects and potential toxicity.
Quantitative Pharmacological Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.
| Target Pathway/Process | Cell Line | IC50 Value (μM) | Reference(s) |
| STAT3 Signaling Pathway | HepG2 | 11.56 | [1][2][3][6][7][8] |
| STAT1 Signaling Pathway | - | >100 | [2][3] |
| NF-κB Signaling Pathway | - | >100 | [2][3] |
| Cell Proliferation | MDA-MB-231 | 3.32 | [3] |
| H4 | 4.72 | [3] | |
| HepG2 | 3.14 | [3] |
Experimental Protocols
The elucidation of this compound's mechanism of action has been achieved through a series of key experiments. The following sections provide detailed methodologies for these assays.
Disclaimer: The following protocols are based on standard molecular biology techniques and information from available literature. The precise, detailed protocols from the primary research by Liu et al. (2014) in Phytomedicine could not be accessed in full text.
STAT3-Responsive Luciferase Reporter Gene Assay
This assay is designed to quantify the transcriptional activity of STAT3.
Objective: To determine the effect of this compound on IL-6-induced STAT3 transcriptional activity.
Methodology:
-
Cell Culture and Transfection:
-
HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and allowed to adhere overnight.
-
A STAT3-responsive luciferase reporter plasmid (containing STAT3 binding sites upstream of a luciferase gene) and a Renilla luciferase control plasmid are co-transfected into the cells using a suitable transfection reagent.
-
-
Compound Treatment and IL-6 Stimulation:
-
After 24 hours of transfection, the cells are treated with varying concentrations of this compound for 1-2 hours.
-
Following treatment, the cells are stimulated with recombinant human IL-6 to activate the STAT3 pathway.
-
-
Luciferase Activity Measurement:
-
After a defined incubation period with IL-6, the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer and a dual-luciferase reporter assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
-
-
Data Analysis:
-
The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the concentration of this compound.
-
Western Blot Analysis of STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 protein.
Objective: To assess the inhibitory effect of this compound on the phosphorylation of STAT3.
Methodology:
-
Cell Culture and Treatment:
-
HepG2 cells are cultured to approximately 80% confluency.
-
The cells are treated with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Following treatment, the cells are stimulated with IL-6 for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
-
Protein Extraction:
-
The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705). A separate membrane or a stripped and re-probed membrane is incubated with a primary antibody for total STAT3 as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of phosphorylation inhibition.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
To further illustrate the mechanism of action of this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: IL-6/STAT3 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for the STAT3-Responsive Luciferase Reporter Gene Assay.
Caption: Experimental Workflow for Western Blot Analysis of STAT3 Phosphorylation.
Conclusion
This compound is a potent and selective inhibitor of the IL-6/STAT3 signaling pathway. Its mechanism of action, centered on the inhibition of STAT3 phosphorylation, leads to the suppression of cancer cell proliferation. The quantitative data and experimental evidence strongly support its potential as a lead compound for the development of novel anti-cancer therapeutics targeting the STAT3 pathway. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. Angoline: A selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum [agris.fao.org]
- 6. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angoline|CAS 21080-31-9|DC Chemicals [dcchemicals.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
Angoline Hydrochloride: A Technical Guide to its Function as an IL-6/STAT3 Signaling Pathway Inhibitor
Executive Summary: The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of cellular processes including proliferation, survival, and inflammation. Its aberrant activation is a hallmark of numerous pathologies, particularly cancer, making it a prime target for therapeutic intervention. Angoline hydrochloride, a natural compound isolated from Zanthoxylum nitidum, has emerged as a potent and highly selective inhibitor of this pathway.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization, intended for researchers and professionals in drug development.
The IL-6/STAT3 Signaling Pathway
The IL-6/STAT3 pathway is a central communication route that translates extracellular cytokine signals into changes in gene expression. The canonical activation sequence is as follows:
-
Ligand Binding: The process initiates when IL-6 binds to its specific receptor, the IL-6 receptor (IL-6R).[4][5][6]
-
Receptor Complex Formation: This ligand-receptor complex then associates with the signal-transducing protein gp130, inducing its homodimerization.[4][5][6]
-
JAK Activation: The dimerization of gp130 brings the associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation.[4][6][7][8]
-
STAT3 Phosphorylation: Activated JAKs then phosphorylate latent STAT3 proteins, which are recruited from the cytoplasm to the receptor complex, at a critical tyrosine residue (Tyr705).[9]
-
Dimerization and Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) molecules form stable homodimers, which then translocate from the cytoplasm into the nucleus.[6][8][9]
-
Gene Transcription: Within the nucleus, p-STAT3 dimers bind to specific DNA response elements in the promoter regions of target genes, initiating their transcription.[4][5][6][9]
Key downstream targets of STAT3 include genes that regulate cell cycle progression (e.g., Cyclin D1, c-Myc) and prevent apoptosis (e.g., Bcl-2, Bcl-xL), thereby promoting cell proliferation and survival.[5][9][10][11] Dysregulation and constitutive activation of this pathway are frequently observed in various cancers, contributing to tumor growth, metastasis, and chemoresistance.[6][9]
References
- 1. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angoline: A selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum [agris.fao.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. The Physiological and Pathophysiological Role of IL-6/STAT3-Mediated Signal Transduction and STAT3 Binding Partners in Therapeutic Applications [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligonucleotide-Based Therapeutics for STAT3 Targeting in Cancer—Drug Carriers Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Constitutive activation of STAT3 and cyclin D1 overexpression contribute to proliferation, migration and invasion in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Angoline from Zanthoxylum nitidum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Angoline, a bioactive benzophenanthridine alkaloid derived from the medicinal plant Zanthoxylum nitidum. This document details a representative experimental protocol for its isolation and purification, summarizes its key chemical and biological properties, and visualizes the associated experimental workflow and its known mechanism of action.
Introduction to Angoline and Zanthoxylum nitidum
Zanthoxylum nitidum (Roxb.) DC., a member of the Rutaceae family, is a plant with a long history of use in traditional medicine, particularly in Southeast Asia.[1] It is known to be a rich source of various alkaloids, which are believed to contribute to its therapeutic properties.[1][2] Among these is Angoline, a benzophenanthridine alkaloid that has been identified as a potent and selective inhibitor of the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] This pathway is a critical target in cancer therapy, making Angoline a compound of significant interest for oncological research and drug development.
Physicochemical and Biological Properties of Angoline
Angoline has been characterized by its distinct chemical structure and biological activity. The primary quantitative data available for Angoline are summarized in the tables below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁NO₅ | [4] |
| Molecular Weight | 379.41 g/mol | [4] |
| CAS Number | 21080-31-9 | [4] |
| Appearance | Solid Powder | [4] |
| Solubility | Soluble in DMSO | [4] |
Caption: Table 1. Physicochemical Properties of Angoline.
| Biological Activity | IC₅₀ Value | Reference |
| Inhibition of IL-6/STAT3 Signaling Pathway | 11.56 µM | [3] |
| Growth Inhibition of MDA-MB-231 cells | 3.32 µM | [4] |
| Growth Inhibition of H4 cells | 4.72 µM | [4] |
| Growth Inhibition of HepG2 cells | 3.14 µM | [4] |
Caption: Table 2. Biological Activity of Angoline.
Experimental Protocol: Isolation and Purification of Angoline
The following is a representative, detailed protocol for the isolation of Angoline from the roots of Zanthoxylum nitidum, based on established methods for the extraction and purification of benzophenanthridine alkaloids from this genus. The process employs a bioassay-guided fractionation approach.
Plant Material Collection and Preparation
-
Collection: The roots of Zanthoxylum nitidum are collected and authenticated.
-
Drying and Pulverization: The collected roots are air-dried in the shade and then pulverized into a coarse powder.
Extraction
-
Solvent Extraction: The powdered root material is subjected to exhaustive extraction with 95% ethanol by reflux. This process is typically repeated three times to ensure maximum yield of the crude extract.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude residue.
Solvent Partitioning
-
Suspension: The crude ethanolic residue is suspended in water.
-
Liquid-Liquid Extraction: The aqueous suspension is sequentially partitioned with solvents of increasing polarity, typically petroleum ether followed by chloroform. This step separates compounds based on their polarity, with many alkaloids being extracted into the chloroform phase. The chloroform extract is then concentrated.
Chromatographic Purification
-
Silica Gel Column Chromatography: The concentrated chloroform extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions showing the presence of the target alkaloid profile are pooled, concentrated, and further purified using a Sephadex LH-20 column with a methanol eluent. This step separates compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to obtain Angoline in high purity is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water containing a small percentage of formic acid.
Bioassay-Guided Fractionation
Throughout the purification process, the collected fractions are tested for their inhibitory activity against the IL-6/STAT3 signaling pathway. This bioassay-guided approach ensures that the purification efforts are focused on the fractions containing the bioactive compound of interest, ultimately leading to the isolation of Angoline.
Characterization of Angoline
The structure and purity of the isolated Angoline are confirmed using various spectroscopic techniques.
| Spectroscopic Technique | Purpose |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure of the molecule by identifying the connectivity of hydrogen and carbon atoms. |
| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | To determine the exact molecular weight and elemental composition of the compound. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | To analyze the electronic transitions within the molecule, which is characteristic of its chromophore system. |
Caption: Table 3. Spectroscopic Characterization Methods for Angoline.
Visualizations
Experimental Workflow for Angoline Isolation
Caption: Experimental workflow for the isolation of Angoline.
Angoline's Mechanism of Action: Inhibition of the IL-6/STAT3 Signaling Pathway
Caption: Angoline inhibits the phosphorylation of STAT3.
Conclusion
Angoline, isolated from Zanthoxylum nitidum, represents a promising natural product with potential applications in cancer therapy due to its selective inhibition of the IL-6/STAT3 signaling pathway. The experimental protocols outlined in this guide provide a framework for its consistent isolation and purification, which is essential for further preclinical and clinical investigations. The continued exploration of natural compounds like Angoline is crucial for the discovery of novel therapeutic agents.
References
Pharmacological Profile of Angoline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angoline hydrochloride is a naturally derived benzophenanthridine alkaloid isolated from the roots of Zanthoxylum nitidum.[1][2] It has been identified as a potent and selective inhibitor of the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4][5][6][7] By inhibiting the phosphorylation of STAT3, this compound effectively downregulates the expression of STAT3 target genes, leading to the inhibition of cancer cell proliferation.[1][2][3][6] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and available data on its selectivity and effects on cancer cells. Detailed, representative experimental protocols and a summary of the current, limited knowledge on the toxicology of related compounds are also presented.
Chemical and Physical Properties
This compound is the salt form of the alkaloid Angoline. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 17, 18, 20-trimethoxy-21-methyl-5, 7-dioxa-21-azapentacyclo[11.8.0.0, .0, .0, ]henicosa-1(13), 2, 4(8), 9, 11, 14(19), 15, 17-octaene hydrochloride |
| Molecular Formula | C₂₂H₂₂ClNO₅ |
| Molecular Weight | 415.87 g/mol |
| CAS Number | 1071676-04-4 |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
Mechanism of Action: Inhibition of the IL-6/STAT3 Signaling Pathway
This compound exerts its pharmacological effects by selectively targeting the STAT3 signaling pathway, a critical mediator of cellular processes such as proliferation, survival, and differentiation. The canonical IL-6/STAT3 signaling cascade and the inhibitory action of this compound are depicted in the diagram below.
Figure 1: Mechanism of Action of this compound. this compound inhibits the phosphorylation of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby blocking the transcription of target genes involved in cell proliferation.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the dose-dependent inhibition of the STAT3 signaling pathway. This has been demonstrated through various in vitro assays.
In Vitro Potency and Selectivity
This compound is a potent inhibitor of the IL-6/STAT3 pathway, with an IC₅₀ of 11.56 μM as determined by a STAT3-responsive gene reporter assay.[1][2][3][4][5][6] The compound exhibits selectivity for the STAT3 pathway over other related signaling pathways, such as STAT1 and NF-κB, where the IC₅₀ values were found to be greater than 100 μM.[4][6]
| Target Pathway | IC₅₀ (μM) |
| STAT3 | 11.56 |
| STAT1 | >100 |
| NF-κB | >100 |
Anti-proliferative Activity
Consistent with its mechanism of action, this compound has been shown to inhibit the proliferation of human cancer cell lines that have constitutively activated STAT3.[1][2] The anti-proliferative IC₅₀ values for several cell lines are presented below.[1]
| Cell Line | Cancer Type | IC₅₀ (μM) |
| MDA-MB-231 | Breast Cancer | 3.32 |
| H4 | Neuroglioma | 4.72 |
| HepG2 | Hepatocellular Carcinoma | 3.14 |
Experimental Protocols
The following sections describe generalized protocols for the key experiments used to characterize the pharmacological profile of this compound. Note: These are representative methodologies, and specific details may vary based on the primary literature.
STAT3-Responsive Gene Reporter Assay
This assay is used to quantify the activity of the STAT3 signaling pathway.
Figure 2: Workflow for STAT3-Responsive Gene Reporter Assay. This diagram outlines the key steps in determining the inhibitory effect of a compound on STAT3-mediated gene expression.
STAT3 Phosphorylation Assay (Western Blot)
This assay directly measures the level of phosphorylated STAT3 (p-STAT3), the active form of the protein.
Figure 3: Workflow for Western Blot Analysis of STAT3 Phosphorylation. This diagram illustrates the procedure for assessing the inhibition of STAT3 phosphorylation by this compound.
Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the anti-proliferative effects of a compound.
Figure 4: Workflow for MTT Cell Proliferation Assay. This diagram shows the steps involved in evaluating the anti-proliferative effects of this compound on cancer cells.
Pharmacokinetics (ADME)
Currently, there is a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further research is required to characterize its pharmacokinetic profile. Studies on the broader class of benzophenanthridine alkaloids suggest that they can be metabolized in the liver, but specific data for Angoline is not available.[8]
Toxicology
Specific toxicological studies on this compound have not been reported in the available literature. However, information on the source plant, Zanthoxylum nitidum, and related benzophenanthridine alkaloids can provide some preliminary insights.
-
Source Plant: Zanthoxylum nitidum is used in traditional Chinese medicine, but some parts of the plant are known to be toxic.[3][5][9] A toxic dose of 40g of fresh leaves has been reported.[10]
-
Related Alkaloids: Other alkaloids from Zanthoxylum nitidum, such as nitidine, sanguinarine, and chelerythrine, have been studied.[10] Sanguinarine and chelerythrine have been shown to form DNA adducts in vitro, suggesting potential genotoxicity.[10] Nitidine acts as a topoisomerase inhibitor.[10]
It is crucial to note that this information is not specific to this compound, and dedicated toxicological studies are necessary to determine its safety profile.
Conclusion and Future Directions
This compound is a promising pharmacological agent that selectively inhibits the IL-6/STAT3 signaling pathway. Its potent anti-proliferative activity against cancer cells with constitutively active STAT3 highlights its potential for development as an anti-cancer therapeutic. However, further research is essential to fully elucidate its pharmacological profile. Key areas for future investigation include:
-
In vivo efficacy studies in relevant animal models of cancer.
-
Comprehensive pharmacokinetic (ADME) studies to understand its disposition in the body.
-
Formal toxicological and safety pharmacology studies to establish a safety profile.
-
Further investigation into its effects on other cellular pathways to confirm its selectivity and identify any potential off-target effects.
The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zanthoxylum nitidum (Roxb.) DC: Traditional uses, phytochemistry, pharmacological activities and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloids with cytotoxic activities from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective 馿¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]
Angoline Hydrochloride: A Potent Inhibitor of STAT3 Phosphorylation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Angoline hydrochloride's role as a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a significant driver in the proliferation, survival, and metastasis of various human cancers, making it a critical target for novel anti-cancer therapies.[1][2][3] Angoline, a natural product isolated from Zanthoxylum nitidum, and its hydrochloride salt have demonstrated significant potential in modulating this pathway by directly inhibiting STAT3 phosphorylation.[1][4]
Core Mechanism of Action: Inhibition of STAT3 Phosphorylation
This compound exerts its biological activity primarily by inhibiting the phosphorylation of STAT3.[1][5] This post-translational modification, canonically at tyrosine 705 (Tyr705), is a critical step in the activation of STAT3.[3][6] Phosphorylation is typically triggered by upstream kinases, such as Janus kinases (JAKs), following the binding of cytokines like Interleukin-6 (IL-6) to their cell surface receptors.[2][3] Once phosphorylated, STAT3 monomers dimerize, translocate to the nucleus, and bind to the DNA to regulate the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[3][7]
This compound has been shown to be a selective inhibitor of the IL-6/STAT3 signaling pathway, with a half-maximal inhibitory concentration (IC50) of 11.56 μM for the inhibition of STAT3.[1][4][5][8][9][10] This inhibition of STAT3 phosphorylation effectively blocks the downstream signaling cascade, leading to reduced expression of STAT3 target genes and subsequent anti-proliferative effects in cancer cells with constitutively activated STAT3.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on STAT3 signaling and cancer cell proliferation.
| Parameter | Value | Cell Line | Reference |
| IC50 (STAT3 Inhibition) | 11.56 μM | HepG2/STAT3 | [1][5][8] |
| IC50 (STAT1 Inhibition) | >100 μM | Not Specified | [5][8] |
| IC50 (NF-κB Inhibition) | >100 μM | Not Specified | [5][8] |
| Cell Line | Cancer Type | IC50 (Cell Proliferation) | Reference |
| MDA-MB-231 | Breast Cancer | 3.32 μM | [5] |
| H4 | Not Specified | 4.72 μM | [5] |
| HepG2 | Liver Cancer | 3.14 μM | [1][5] |
Signaling Pathway and Inhibitory Mechanism
The following diagram illustrates the canonical IL-6/STAT3 signaling pathway and the point of inhibition by this compound.
Caption: IL-6/STAT3 signaling pathway and this compound's point of inhibition.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the inhibitory effect of this compound on STAT3 phosphorylation.
Western Blot for Phospho-STAT3 (Tyr705) Detection
This protocol is a standard method for assessing the phosphorylation status of STAT3 in response to treatment with this compound.
Caption: Workflow for Western blot analysis of STAT3 phosphorylation.
Detailed Steps:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HepG2) in 6-well plates and allow them to adhere overnight. The following day, starve the cells in serum-free medium for a few hours before treatment. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours). In some experiments, stimulate the cells with IL-6 to induce STAT3 phosphorylation in the presence or absence of the inhibitor.
-
Protein Extraction and Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
Cell Proliferation Assay (MTT Assay)
This assay is used to determine the effect of this compound on the viability and proliferation of cancer cells.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, H4, HepG2) into 96-well plates at a specific density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cell proliferation.
STAT3-Responsive Luciferase Reporter Gene Assay
This assay is employed to specifically measure the transcriptional activity of STAT3.
Detailed Steps:
-
Cell Transfection: Co-transfect cells (e.g., HepG2) with a STAT3-responsive luciferase reporter plasmid (containing STAT3 binding elements upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with various concentrations of this compound, with or without IL-6 stimulation.
-
Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in this compound-treated cells indicates inhibition of STAT3 transcriptional activity.
Conclusion
This compound is a promising small molecule inhibitor of the STAT3 signaling pathway. Its ability to selectively inhibit STAT3 phosphorylation at a micromolar concentration translates to significant anti-proliferative effects in various cancer cell lines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound as a targeted anti-cancer agent. Further studies are warranted to explore its in vivo efficacy and safety profile.
References
- 1. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]
- 4. Angoline: A selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum [agris.fao.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Electrophilic Deguelin Analogue Inhibits STAT3 Signaling in H-Ras-Transformed Human Mammary Epithelial Cells: The Cysteine 259 Residue as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Angoline Hydrochloride: A Technical Guide to Its Natural Origins and Synthetic Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angoline, a benzophenanthridine alkaloid, has garnered significant attention within the scientific community for its potent and selective inhibitory activity against the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway. This pathway is a critical mediator in numerous inflammatory diseases and various forms of cancer, positioning angoline and its hydrochloride salt as promising therapeutic candidates. This technical guide provides a comprehensive overview of the natural sources of angoline, detailed protocols for its isolation, and an examination of its synthetic production. The presented data, experimental methodologies, and pathway visualizations are intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.
Natural Sources of Angoline
Angoline is a naturally occurring compound found in several plant species, most notably within the Papaveraceae and Rutaceae families.
Primary Botanical Sources
The principal botanical sources for the isolation of angoline include:
-
Macleaya cordata (Willd.) R.Br. (Plume Poppy): A perennial herbaceous plant native to China and Japan, belonging to the Papaveraceae family. The stems of Macleaya cordata have been identified as a significant source of angoline and related benzophenanthridine alkaloids.[1][2][3]
-
Zanthoxylum nitidum (Roxb.) DC. (Shiny-leaf Prickly Ash): A member of the Rutaceae family, this plant is found in Southeast Asia. Angoline hydrochloride has been isolated from this species.[2]
-
Zanthoxylum rubescens and Zanthoxylum asiaticum : Angoline, also known as 6-methoxydihydrochelerythrine, has been reported in these species of the Zanthoxylum genus.
Quantitative Analysis of Alkaloid Content
Quantitative data on the concentration of angoline in its natural sources is often reported in the context of the total benzophenanthridine alkaloid content. Studies on Zanthoxylum nitidum have quantified related alkaloids, providing an indication of the potential yield of angoline.
| Plant Species | Plant Part | Alkaloid | Concentration (% of dry weight) |
| Zanthoxylum nitidum | Roots | Nitidine Chloride | 0.15% |
| Zanthoxylum nitidum | Old Branches | Nitidine Chloride | 0.06% |
Note: Data for angoline specifically is limited; the table presents data for a closely related and abundant benzophenanthridine alkaloid to provide a contextual reference for potential yields.
Isolation of Angoline from Natural Sources
The isolation of angoline from its botanical sources typically involves solvent extraction followed by chromatographic purification.
Experimental Protocol: Isolation from Macleaya cordata
The following protocol is based on the methodology described for the isolation of angoline from the stems of Macleaya cordata.[1][2][3]
2.1.1. Materials and Equipment
-
Dried, powdered stems of Macleaya cordata
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
n-hexane
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
2.1.2. Extraction Procedure
-
A significant quantity (e.g., 10 kg) of the dried, powdered stems of Macleaya cordata is subjected to exhaustive extraction with methanol at room temperature.
-
The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
The crude extract is then partitioned between chloroform and water. The chloroform layer, containing the alkaloids, is collected.
2.1.3. Chromatographic Purification
-
The chloroform-soluble fraction is concentrated and subjected to silica gel column chromatography.
-
The column is eluted with a gradient of increasing polarity, typically starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing angoline.
-
Fractions enriched with angoline are combined and may require further purification using repeated column chromatography or other techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure angoline.
Synthesis of this compound
While the total synthesis of angoline (6-methoxydihydrochelerythrine) is a complex multi-step process, a plausible synthetic route can be conceptualized based on the known synthesis of related benzophenanthridine alkaloids. A key strategy involves the construction of the core tetracyclic ring system followed by functional group modifications.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A feasible synthetic approach could involve the reaction of a substituted 2-bromobenzaldehyde with a substituted isoquinoline derivative, followed by cyclization to form the benzophenanthridine core. Subsequent reduction and introduction of the methoxy group at the C-6 position would yield angoline.
Experimental Protocol: Conversion of Angoline to this compound
The conversion of the angoline free base to its hydrochloride salt is a standard acid-base reaction.[4][5]
3.2.1. Materials and Equipment
-
Pure angoline (free base)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying apparatus (e.g., vacuum oven)
3.2.2. Procedure
-
Dissolve the purified angoline free base in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise to the angoline solution.
-
The this compound will precipitate out of the solution as a solid.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the precipitate by filtration and wash with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white to off-white solid under vacuum to yield pure this compound.
Mandatory Visualizations
Biosynthetic Pathway of Benzophenanthridine Alkaloids
The biosynthesis of benzophenanthridine alkaloids, including the precursors to angoline, originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic conversions to form the core isoquinoline structure, which is then further modified to yield the final alkaloid.
Caption: Proposed biosynthetic pathway of benzophenanthridine alkaloids.
IL-6/STAT3 Signaling Pathway and Inhibition by Angoline
The IL-6/STAT3 signaling pathway is initiated by the binding of Interleukin-6 (IL-6) to its receptor, leading to the activation of Janus kinases (JAKs) and subsequent phosphorylation and activation of the STAT3 transcription factor. Angoline exerts its inhibitory effect by targeting this pathway.
Caption: Angoline's inhibition of the IL-6/STAT3 signaling pathway.
Conclusion
This compound stands out as a natural product with significant therapeutic potential due to its targeted inhibition of the IL-6/STAT3 signaling pathway. The isolation of angoline from botanical sources such as Macleaya cordata and Zanthoxylum nitidum provides a direct route to obtaining this valuable compound. Furthermore, the development of a robust total synthesis will be crucial for ensuring a consistent and scalable supply for further research and potential clinical applications. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for scientists working to advance our understanding and utilization of this compound in the development of novel therapeutics.
References
In-depth Technical Guide: Bioavailability and Pharmacokinetics of Angoline Hydrochloride
A comprehensive review of the current scientific literature reveals a notable absence of public-domain research detailing the bioavailability and pharmacokinetic profile of Angoline hydrochloride in preclinical or clinical studies. While information regarding its bioactivity and mechanism of action is available, specific quantitative data on its absorption, distribution, metabolism, and excretion (ADME) parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability have not been published in the reviewed scientific literature.
This guide will therefore focus on the established biochemical activity of this compound and provide a conceptual framework for the experimental approaches typically employed in pharmacokinetic studies.
Known Bioactivity of this compound
This compound, also known as 6-Methoxyldihydrochelerythrine, is recognized for its inhibitory effects on the IL-6/STAT3 signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in various cancers.
Mechanism of Action: this compound has been identified as a potent and selective inhibitor of the IL-6/STAT3 signaling pathway, with an IC50 of 11.56 μM.[1][2] It exerts its anticancer activity by inhibiting the phosphorylation of STAT3, which in turn prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell growth and survival.[1][2] In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.[1]
Conceptual Experimental Protocols for Pharmacokinetic Assessment
In the absence of specific studies on this compound, this section outlines the standard methodologies that would be employed to determine its pharmacokinetic properties.
Animal Studies
-
Animal Model: Typically, rodent models such as Sprague-Dawley rats or BALB/c mice are used for initial pharmacokinetic screening. For more advanced studies, larger animal models like beagle dogs might be employed.
-
Dosing and Administration: this compound would be administered via different routes, most commonly intravenous (IV) bolus and oral gavage (PO), to assess both its systemic distribution without the influence of absorption and its oral bioavailability. A range of doses would be tested to evaluate dose-proportionality.
-
Blood Sampling: Following administration, serial blood samples would be collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) from the tail vein or another appropriate site. Plasma would be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
A sensitive and specific analytical method would need to be developed and validated for the quantification of this compound in plasma. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust technique for such purposes.
-
Sample Preparation: Plasma samples would undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances. An internal standard would be added to ensure accuracy and precision.
-
Chromatographic Separation: The extracted sample would be injected into an HPLC system equipped with a suitable column (e.g., C18) to separate this compound from other plasma components.
-
Mass Spectrometric Detection: The concentration of this compound would be determined using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity.
Pharmacokinetic Data Analysis
The plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine the key pharmacokinetic parameters.
Visualization of Signaling Pathway
While pharmacokinetic data is unavailable, the known mechanism of action of this compound can be visualized. The following diagram illustrates the IL-6/STAT3 signaling pathway and the point of inhibition by this compound.
Caption: IL-6/STAT3 signaling pathway and the inhibitory action of this compound.
Conclusion
The current body of scientific literature provides valuable insights into the mechanism of action of this compound as an inhibitor of the IL-6/STAT3 signaling pathway, highlighting its potential as an anticancer agent. However, a critical gap exists in our understanding of its bioavailability and pharmacokinetics. Further research, employing the standard experimental protocols outlined in this guide, is necessary to elucidate the ADME properties of this compound. Such studies are essential for its future development as a therapeutic agent, as they will inform dosing strategies, predict potential drug-drug interactions, and provide a basis for assessing its safety and efficacy in vivo. Researchers in the field of drug development are encouraged to undertake these investigations to fully characterize this promising compound.
References
An In-depth Technical Guide to the Anticancer Activity of Zanthoxylum nitidum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanthoxylum nitidum (Roxb.) DC, a plant belonging to the Rutaceae family, has a long history in traditional medicine, particularly in China, for treating a variety of ailments.[1][2] Modern phytochemical investigations have revealed that this plant is a rich source of diverse chemical constituents, with alkaloids being the most prominent group.[2][3][4] These alkaloids, including benzophenanthridines, quinolines, and aporphines, have garnered significant attention from the scientific community for their potent pharmacological activities, especially their anticancer effects.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of the anticancer properties of Zanthoxylum nitidum alkaloids, focusing on quantitative data, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Cytotoxic and Antiproliferative Activities
The alkaloids isolated from Zanthoxylum nitidum have demonstrated significant cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. The following tables summarize the quantitative data (IC₅₀ values) from various studies, offering a comparative view of the potency of these compounds.
Table 1: Antiproliferative Activity of Z. nitidum Alkaloids against Leukemia and Lung Cancer Cells
| Compound/Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 14 | HEL (Erythroleukemia) | 3.59 | [3] |
| Compound 9 | HEL (Erythroleukemia) | 7.65 | [3] |
| Compound 15 | HEL (Erythroleukemia) | 15.52 | [3] |
| Compound 24 | HEL (Erythroleukemia) | 15.95 | [3] |
| 7-methoxy-8-demethoxynitidine | LU-1 (Lung) | 10.3 - 12.6 | [1] |
| 6S-10-O-demethylbocconoline | A549 (Lung) | 24.10 | [6] |
| Liriodenine | A549 (Lung) | 6.05 | [6] |
Table 2: Cytotoxic Activity of Z. nitidum Alkaloids against Solid Tumor Cell Lines
| Compound/Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Positive Control (IC₅₀ µM) | Reference |
| Compound 6 | HepG2 (Liver) | 7.29 - 22.90 | Doxorubicin (28.92) | [7] |
| Compound 7 | HepG2 (Liver) | 7.29 - 22.90 | Doxorubicin (28.92) | [7] |
| Compound 18 | HepG2 (Liver) | 7.29 - 22.90 | Doxorubicin (28.92) | [7] |
| Compound 33 | HepG2 (Liver) | 7.29 - 22.90 | Doxorubicin (28.92) | [7] |
| 7-methoxy-8-demethoxynitidine | HepG-2 (Liver) | 10.3 - 12.6 | - | [1] |
| Compound 9 | SW480 (Colon) | 21.77 - 25.13 | Doxorubicin (31.15) | [7] |
| Compound 16 | SW480 (Colon) | 21.77 - 25.13 | Doxorubicin (31.15) | [7] |
| Compound 21 | SW480 (Colon) | 21.77 - 25.13 | Doxorubicin (31.15) | [7] |
| 6S-10-O-demethylbocconoline | HT29 (Colon) | 27.37 | - | [6] |
| Liriodenine | HT29 (Colon) | 9.12 | - | [6] |
| 7-methoxy-8-demethoxynitidine | MCF-7 (Breast) | 10.3 - 12.6 | - | [1] |
| 6S-10-O-demethylbocconoline | MDA-MB-231 (Breast) | 33.58 | - | [6] |
| Liriodenine | MDA-MB-231 (Breast) | 11.35 | - | [6] |
| 7-methoxy-8-demethoxynitidine | LNCaP (Prostate) | 10.3 - 12.6 | - | [1] |
| 7-methoxy-8-demethoxynitidine | KB (Oral) | 10.3 - 12.6 | - | [1] |
Mechanisms of Anticancer Activity: Signaling Pathways
The anticancer effects of Zanthoxylum nitidum alkaloids are mediated through the modulation of several critical cellular signaling pathways that control cell proliferation, survival, and metastasis.
Induction of Apoptosis
A primary mechanism by which these alkaloids exert their anticancer effect is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Caption: Intrinsic apoptosis pathway induced by Z. nitidum alkaloids.
Cell Cycle Arrest
Z. nitidum alkaloids have been shown to halt the progression of the cell cycle, thereby preventing cancer cell division and proliferation. This arrest can occur at different phases, most notably the G0/G1 and S phases.[3][8]
-
G0/G1 Phase Arrest: Certain alkaloids induce arrest in the G0/G1 phase by upregulating tumor suppressor proteins like p53 and downregulating cyclin-dependent kinases (CDK4/6), which are essential for the transition from G1 to S phase.[8][9]
Caption: G0/G1 cell cycle arrest mechanism.
-
S Phase Arrest: Other alkaloids, such as compound 14, have been observed to cause a distinct arrest in the S phase of the cell cycle in leukemia cells.[3]
Inhibition of Pro-Survival Signaling Pathways
Z. nitidum alkaloids can suppress key signaling cascades that cancer cells exploit for uncontrolled growth and survival.
-
EGFR/AKT/mTOR Pathway: This pathway is a central regulator of cell proliferation, growth, and survival. Alkaloid 8 has been shown to significantly suppress the activation of EGFR, AKT, and mTOR in A549 lung cancer cells.[8][9]
Caption: Inhibition of the EGFR/AKT/mTOR signaling pathway.
-
Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is crucial in cancer development and progression. (1'S, 6R)-nitidumalkaloid B has been found to suppress this pathway, contributing to its antiproliferative activity.[10]
Anti-Metastatic Effects
Metastasis is a key hallmark of cancer malignancy. Certain alkaloids from Z. nitidum can inhibit cell migration by modulating the epithelial-mesenchymal transition (EMT), a process critical for cancer cell motility and invasion. This is evidenced by the upregulation of E-cadherin (an epithelial marker) and downregulation of N-cadherin (a mesenchymal marker).[8][9]
Experimental Protocols
The evaluation of the anticancer activity of Zanthoxylum nitidum alkaloids involves a series of standardized in vitro assays.
General Experimental Workflow
Caption: General workflow for anticancer activity screening.
Cell Viability / Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the isolated alkaloids for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique measures the DNA content of individual cells within a population. Cells in different phases of the cell cycle (G0/G1, S, G2/M) have distinct amounts of DNA, which can be quantified by staining with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI).
-
Methodology:
-
Treatment and Harvesting: Cells are treated with the alkaloid for a set time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The resulting data is presented as a histogram, and software is used to quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can be used to detect these early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells, as it can only enter cells with compromised membranes.
-
Methodology:
-
Treatment and Harvesting: Cells are treated and harvested as described above.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The results distinguish between four cell populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Western Blotting
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
-
Methodology:
-
Protein Extraction: Cells are treated with the alkaloid, and total protein is extracted using a lysis buffer.
-
Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size on an SDS-PAGE gel.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Probing: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody against the protein of interest (e.g., p53, CDK4, Bcl-2, Bax, p-AKT).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified and typically normalized to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Perspectives
The alkaloids derived from Zanthoxylum nitidum represent a promising class of natural products with significant anticancer potential.[3][4] Extensive in vitro studies have demonstrated their ability to inhibit the proliferation of a diverse range of cancer cells through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the suppression of critical pro-survival signaling pathways like EGFR/AKT/mTOR.[8][9]
While the current body of evidence is compelling, further research is necessary to fully realize the therapeutic potential of these compounds. Future investigations should focus on:
-
In Vivo Efficacy: Conducting comprehensive animal studies to validate the in vitro findings and assess the antitumor efficacy and safety profiles of lead compounds in a physiological context.
-
Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of these alkaloids to optimize their delivery and therapeutic window.
-
Structural Modification: Employing medicinal chemistry approaches to synthesize analogs with improved potency, selectivity, and drug-like properties.
-
Combination Therapies: Exploring the synergistic effects of Z. nitidum alkaloids when used in combination with existing chemotherapy agents to potentially enhance efficacy and overcome drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Zanthoxylum nitidum (Roxb.) DC: Traditional uses, phytochemistry, pharmacological activities and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active constituents of Zanthoxylum nitidium from Yunnan Province against leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Chemical and cytotoxic constituents of Zanthoxylum nitidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkaloids with cytotoxic activities from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaloids from Zanthoxylum nitidum and their anti-proliferative activity against A549 cells by regulating the EGFR/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Investigating Angoline Hydrochloride Binding to STAT3: An In Silico Approach
Abstract: The Signal Transducer and Activator of Transcription 3 (STAT3) is a well-established target in oncology due to its frequent hyper-activation in numerous cancers, where it promotes proliferation, survival, and angiogenesis.[1][2] Natural products represent a promising avenue for the discovery of novel STAT3 inhibitors.[3][4][5] Angoline, an alkaloid isolated from Zanthoxylum nitidum, has been identified as a potent and selective inhibitor of the IL-6/STAT3 signaling pathway, demonstrating inhibition of STAT3 phosphorylation and cancer cell proliferation.[6][7][8] While its cellular activity is established, the precise molecular mechanism and direct binding interaction with the STAT3 protein have not been fully elucidated. This technical guide outlines a comprehensive in silico workflow using molecular docking and molecular dynamics simulations to investigate the binding of Angoline hydrochloride to the STAT3 SH2 domain, providing a blueprint for researchers seeking to explore this interaction computationally.
The STAT3 Signaling Pathway
The STAT3 signaling cascade is a critical cellular pathway that transmits signals from cytokines and growth factors on the cell membrane to the nucleus, where it regulates the expression of genes involved in fundamental cellular processes like proliferation and apoptosis.[3][9] The canonical activation pathway involves the phosphorylation of STAT3 at the tyrosine 705 residue (Tyr705) by upstream kinases, such as Janus kinases (JAKs). This phosphorylation event triggers the formation of STAT3 homodimers through reciprocal interactions involving the Src Homology 2 (SH2) domain of each monomer.[10][11] These dimers then translocate to the nucleus to initiate the transcription of target genes.[1] Consequently, the SH2 domain is a primary target for developing inhibitors that can block STAT3 dimerization and subsequent downstream signaling.[10][11]
References
- 1. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel STAT3 inhibitors for liver fibrosis, using pharmacophore-based virtual screening, molecular docking, and biomolecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural STAT3 Inhibitors for Cancer Treatment: A Comprehensive Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational screening and molecular dynamics of natural compounds targeting the SH2 domain of STAT3: a multitarget approach using network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
The Putative Biosynthesis of Angoline in Zanthoxylum nitidum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angoline, a benzophenanthridine alkaloid found in Zanthoxylum nitidum, has garnered interest for its potential pharmacological activities. However, its biosynthetic pathway has not been fully elucidated. This technical guide presents a putative pathway for Angoline biosynthesis, constructed based on the well-established biosynthesis of related aporphine and benzophenanthridine alkaloids. This document provides a theoretical framework for future research, including hypothesized enzymatic steps, representative quantitative data from related pathways, and detailed experimental protocols to facilitate the investigation and validation of this proposed pathway.
Introduction
Zanthoxylum nitidum (Roxb.) DC., a plant used in traditional Chinese medicine, is a rich source of isoquinoline alkaloids, a diverse group of natural products with a wide range of biological activities. Among these is Angoline, a compound that has demonstrated potential as an inhibitor of the IL-6/STAT3 signaling pathway. Despite its therapeutic potential, the precise enzymatic reactions that lead to the formation of Angoline within Z. nitidum remain uncharacterized. Understanding this biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts for synthetic biology applications.
This guide outlines a hypothesized biosynthetic pathway for Angoline, beginning with the primary metabolite L-tyrosine. The proposed pathway is based on the known biosynthesis of the aporphine alkaloid core structure, from which many benzophenanthridine alkaloids are derived.
The Putative Biosynthetic Pathway of Angoline
The biosynthesis of Angoline is proposed to begin with the aromatic amino acid L-tyrosine, which is converted through a series of enzymatic steps to the central intermediate (S)-reticuline. This intermediate then undergoes an intramolecular oxidative coupling to form the aporphine scaffold, followed by a series of modifications including methylations and the formation of a methylenedioxy bridge to yield Angoline.
Caption: A putative biosynthetic pathway for Angoline in Zanthoxylum nitidum.
Quantitative Data from Related Pathways
As the specific enzymes for Angoline biosynthesis have not been characterized, the following tables present representative kinetic data for homologous enzymes from other plant species involved in isoquinoline alkaloid biosynthesis. This data can serve as a benchmark for future experimental work.
Table 1: Representative Kinetic Parameters of O-Methyltransferases (OMTs)
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism |
| Norbelladine OMT | Norbelladine | 50.3 ± 4.5 | 0.12 ± 0.003 | Narcissus papyraceus |
| Cj6OMT | (S)-Norcoclaurine | 2.5 | 0.04 | Coptis japonica |
| Cj4'OMT | (S)-N-Methylcoclaurine | 11 | 0.12 | Coptis japonica |
| EcoRI DNA Mtase | S-adenosylmethionine | 0.18 ± 0.03 | - | E. coli |
Table 2: Representative Kinetic Parameters of Cytochrome P450 Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Source System |
| CYP3A4 | Midazolam | 2.5 - 5.0 | 10 - 20 | Human Liver Microsomes |
| CYP2D6 | Dextromethorphan | 0.5 - 2.0 | 1 - 5 | Human Liver Microsomes |
| P450 Reductase | Cytochrome c | 10 - 20 | 50 - 100 | Yeast Microsomes |
Note: The data in these tables are derived from studies on related but not identical pathways and should be used for comparative purposes only.
Experimental Protocols
The following protocols are provided as a guide for researchers aiming to investigate the biosynthesis of Angoline in Zanthoxylum nitidum.
Protocol for Extraction and Quantification of Alkaloids
This protocol is adapted for the extraction and quantification of benzophenanthridine and other alkaloids from Zanthoxylum species.
Objective: To extract and quantify Angoline and its potential precursors from Z. nitidum plant material.
Materials:
-
Dried and pulverized Z. nitidum root or stem material.
-
Methanol (HPLC grade).
-
70% Ethanol with 0.5% HCl.
-
Chloroform.
-
Ammonia solution.
-
HPLC or UHPLC system with a C18 column.
-
Mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Reference standards for Angoline and other relevant alkaloids.
Procedure:
-
Extraction:
-
Weigh 1.0 g of dried, pulverized plant material.
-
Add 25 mL of methanol and reflux for 1 hour. Repeat the extraction twice.
-
Alternatively, for total alkaloids, immerse the plant material in 70% ethanol with 0.5% HCl for 12 hours, followed by ultrasonic extraction for 30 minutes (repeat three times).
-
Combine the extracts and concentrate under reduced pressure to obtain a residue.
-
-
Purification (for total alkaloids):
-
Disperse the residue in water and adjust the pH to 2-3 with HCl.
-
Extract with chloroform to remove chlorophyll.
-
Adjust the pH of the aqueous phase to 9-11 with ammonia solution.
-
Extract the aqueous phase with chloroform three times.
-
Combine the chloroform phases and concentrate to afford crude alkaloids.
-
-
Quantification:
-
Dissolve the dried extract in methanol to a known concentration.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into an HPLC-MS/MS system.
-
Use a C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid).
-
Identify and quantify Angoline and other target alkaloids by comparing retention times and mass spectra with authentic standards.[1][2][3][4][5]
-
Caption: General workflow for alkaloid extraction and quantification.
Protocol for Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol describes the general steps for producing and purifying putative biosynthetic enzymes from Z. nitidum for in vitro characterization.
Objective: To express and purify candidate enzymes (e.g., OMTs, P450s) for kinetic analysis.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression vector (e.g., pET series with a His-tag).
-
Candidate gene cDNA cloned into the expression vector.
-
LB medium and appropriate antibiotics.
-
IPTG for induction.
-
Lysis buffer (e.g., Tris-HCl, NaCl, imidazole, lysozyme).
-
Ni-NTA affinity chromatography column.
-
SDS-PAGE equipment.
Procedure:
-
Transformation: Transform the expression plasmid into competent E. coli cells.
-
Expression:
-
Grow a starter culture overnight.
-
Inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1.0 mM) and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Load the supernatant onto a Ni-NTA column.
-
Wash the column with a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the His-tagged protein with a high concentration of imidazole.
-
Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.[6][7][8][9]
-
Protocol for In Vitro Enzyme Assays
Objective: To determine the kinetic parameters of the purified enzymes.
Materials:
-
Purified enzyme.
-
Substrate (e.g., a hypothesized precursor of Angoline).
-
Co-factor (e.g., S-adenosylmethionine for OMTs, NADPH for P450s).
-
Reaction buffer.
-
Quenching solution (e.g., acid or organic solvent).
-
HPLC-MS or other analytical system for product detection.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing buffer, substrate at various concentrations, and co-factor.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate at an optimal temperature for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Quenching: Stop the reaction by adding a quenching solution.
-
Product Analysis:
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC-MS to quantify the product formed.
-
-
Kinetic Analysis:
Protocol for qRT-PCR Analysis of Gene Expression
Objective: To quantify the transcript levels of candidate biosynthetic genes in different tissues of Z. nitidum.
Materials:
-
Z. nitidum tissues (e.g., root, stem, leaf).
-
Liquid nitrogen.
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit.
-
qPCR instrument.
-
SYBR Green or other fluorescent dye.
-
Gene-specific primers for candidate genes and a reference gene (e.g., actin).
Procedure:
-
RNA Extraction:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder and extract total RNA using a suitable kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, gene-specific primers, and SYBR Green master mix.
-
Run the qPCR program with appropriate cycling conditions.
-
Include no-template controls and no-reverse-transcriptase controls.
-
-
Data Analysis:
Conclusion
The biosynthesis of Angoline in Zanthoxylum nitidum represents an uncharacterized yet important area of natural product research. The putative pathway and experimental protocols outlined in this guide provide a foundational framework for researchers to begin the systematic investigation of this pathway. Elucidation of the specific enzymes and intermediates will not only advance our fundamental understanding of alkaloid biosynthesis but also open avenues for the biotechnological production of this promising medicinal compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study on alkaloids and their anti-proliferative activities from three Zanthoxylum species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Enzyme kinetics of oxidative metabolism: cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 12. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and Identification of Alkaloid Genes from the Biomass of Fritillaria taipaiensis P.Y. Li - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Angoline Hydrochloride's Effect on Downstream Targets of STAT3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the development and progression of numerous human cancers. Its activation triggers the transcription of a wide array of genes involved in cell proliferation, survival, and angiogenesis. Consequently, STAT3 has emerged as a promising therapeutic target for cancer treatment. Angoline hydrochloride, a natural compound, has been identified as a potent and selective inhibitor of the IL-6/STAT3 signaling pathway, demonstrating significant anti-proliferative effects in various cancer cell lines. This technical guide provides a comprehensive overview of the effects of this compound on the key downstream targets of STAT3, namely Bcl-2, Cyclin D1, and Survivin.
Mechanism of Action: STAT3 Inhibition
This compound exerts its anti-cancer effects by directly targeting the STAT3 signaling cascade. The primary mechanism involves the inhibition of STAT3 phosphorylation, a crucial step for its activation, dimerization, and translocation to the nucleus where it functions as a transcription factor.[1][2] By preventing the phosphorylation of STAT3, this compound effectively blocks the transcription of its downstream target genes, which are essential for tumor cell survival and proliferation.
Quantitative Analysis of this compound's Effects
The inhibitory activity of this compound has been quantified across various cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent.
Inhibitory Concentration (IC50) Values
The half-maximal inhibitory concentration (IC50) of this compound highlights its potency in inhibiting cancer cell proliferation.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Breast Cancer | 3.32 | [1] |
| H4 | Neuroglioma | 4.72 | [1] |
| HepG2 | Liver Cancer | 3.14 | [1] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the concentration of this compound required to inhibit the growth of different cancer cell lines by 50%.
Effect on STAT3 Phosphorylation
Western blot analysis has been instrumental in elucidating the direct impact of this compound on STAT3 activation.
| Cell Line | Treatment | Effect on p-STAT3 | Citation |
| HepG2/STAT3 | This compound (0, 1, 10, 30, 100 µM) for 2h | Dose-dependent inhibition of IL-6-induced STAT3 phosphorylation | [1] |
Table 2: Effect of this compound on STAT3 Phosphorylation. This table illustrates the direct inhibitory effect of this compound on the activation of the STAT3 protein.
Downstream Targets of STAT3 Modulated by this compound
The inhibition of STAT3 phosphorylation by this compound leads to the downregulation of its key downstream target genes, which are critical for tumor progression.
B-cell lymphoma 2 (Bcl-2)
Bcl-2 is a key anti-apoptotic protein that promotes cell survival. Overexpression of Bcl-2 is a common feature in many cancers, contributing to resistance to chemotherapy. STAT3 directly upregulates the expression of Bcl-2. Therefore, by inhibiting STAT3, this compound is expected to decrease Bcl-2 levels, thereby promoting apoptosis in cancer cells.
Cyclin D1
Cyclin D1 is a crucial regulator of the cell cycle, promoting the transition from the G1 to the S phase. Its overexpression, often driven by STAT3 activation, leads to uncontrolled cell proliferation. Inhibition of STAT3 by this compound is anticipated to result in the downregulation of Cyclin D1, leading to cell cycle arrest at the G1/S checkpoint.
Survivin
Survivin is a member of the inhibitor of apoptosis (IAP) family and also plays a role in regulating cell division. It is highly expressed in most human cancers and is associated with a poor prognosis. As a direct target of STAT3, the expression of survivin is expected to be significantly reduced following treatment with this compound, contributing to both increased apoptosis and inhibition of cell division.
While direct quantitative data on the effect of this compound on Bcl-2, Cyclin D1, and Survivin is still emerging, the established link between STAT3 and these downstream targets strongly suggests that the anti-proliferative and pro-apoptotic effects of this compound are, at least in part, mediated through their downregulation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for evaluating the effects of this compound.
Caption: STAT3 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Analyzing this compound's Effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[3]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) for 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis
This technique is employed to detect the protein levels of p-STAT3 and its downstream targets.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, Bcl-2, Cyclin D1, Survivin, or β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the mRNA expression levels of STAT3 downstream target genes.
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green master mix and specific primers for Bcl-2, Cyclin D1, Survivin, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the STAT3 signaling pathway. By preventing STAT3 phosphorylation, it effectively downregulates the expression of key downstream targets involved in cell survival and proliferation, including Bcl-2, Cyclin D1, and Survivin. The data presented in this guide underscore the therapeutic promise of this compound and provide a framework for further research and development in the field of oncology. Future studies should focus on providing direct quantitative evidence of the effects of this compound on these downstream targets to further solidify its mechanism of action.
References
- 1. Down-regulation of Survivin by Antisense Oligonucleotides Increases Apoptosis, Inhibits Cytokinesis and Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Off-Target Effects of Angoline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angoline hydrochloride, a benzophenanthridine alkaloid also known as 6-Methoxyldihydrochelerythrine, has been identified as a selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway. With a reported half-maximal inhibitory concentration (IC50) of 11.56 μM for STAT3, it presents a compound of interest for research in oncology and other fields where STAT3 signaling is dysregulated.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known on-target and potential off-target effects of this compound, based on publicly available data. While direct, comprehensive off-target screening and preclinical safety data for this compound are limited, this guide synthesizes the existing information and provides inferred potential off-target activities based on its structural class.
On-Target Activity: Inhibition of the STAT3 Signaling Pathway
This compound's primary mechanism of action is the inhibition of the STAT3 signaling pathway. This has been demonstrated through its ability to suppress STAT3 phosphorylation and the expression of its target genes.[1][3][4]
Quantitative Analysis of On-Target Activity
The inhibitory activity of this compound on STAT3 and other related signaling pathways is summarized in the table below. The data indicates a clear selectivity for STAT3 over STAT1 and NF-κB.
| Target Pathway | IC50 (μM) | Cell Line | Reference |
| STAT3 | 11.56 | HepG2 | [1][4] |
| STAT1 | >100 | Not Specified | [1] |
| NF-κB | >100 | Not Specified | [1] |
Potential Off-Target Effects
Comprehensive off-target screening data for this compound from broad-panel assays (e.g., kinase panels) are not currently available in the public domain. However, based on its chemical structure as a benzophenanthridine alkaloid and studies on related compounds, several potential off-target activities can be inferred.
Known Negative Off-Target Screening
One study has explicitly investigated the effect of Angoline on Protein Kinase C (PKC) and found it to be inactive.
| Off-Target | Finding | Concentration Tested | Reference |
| Protein Kinase C (PKC) | Not a potent inhibitor | Not Specified | [6] |
Inferred Off-Target Profile from Structurally Related Compounds
Angoline belongs to the benzophenanthridine class of alkaloids, which includes well-studied compounds like chelerythrine and sanguinarine. These related molecules have been shown to interact with a variety of cellular targets, suggesting potential off-target liabilities for Angoline.
Potential Off-Target Activities of Benzophenanthridine Alkaloids:
-
DNA Intercalation and Topoisomerase Inhibition: Some benzophenanthridine alkaloids have been reported to intercalate into DNA and inhibit topoisomerase enzymes, which could lead to genotoxic effects.[7][8]
-
Protein Kinase Inhibition: While Angoline itself does not appear to inhibit PKC, its close analogue chelerythrine has a complex and debated interaction with this kinase, with some reports suggesting inhibition and others a lack of potent activity.[6] Other kinases may also be affected.
-
Modulation of Other Signaling Pathways: Structurally similar compounds have been shown to induce apoptosis and affect various other signaling pathways beyond STAT3.[9][10][11] For instance, sanguinarine has been reported to inhibit survivin expression and sensitize cancer cells to paclitaxel.[12]
-
Interaction with Receptors: Chelerythrine has been shown to block the human P2X7 receptor, an ATP-gated ion channel.[13]
It is crucial to emphasize that these are potential off-target effects based on the activity of related compounds and require direct experimental validation for this compound.
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway: IL-6/STAT3 Inhibition
The following diagram illustrates the canonical IL-6/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: IL-6/STAT3 signaling pathway and the inhibitory point of this compound.
General Experimental Workflow for Assessing STAT3 Inhibition
The following diagram outlines a typical workflow for identifying and characterizing STAT3 inhibitors like this compound.
Caption: A generalized experimental workflow for the discovery and characterization of STAT3 inhibitors.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available as the full text of the primary research article by Liu et al. (2014) could not be retrieved. However, based on the abstract and standard molecular biology techniques, the following general methodologies were likely employed.
STAT3-Responsive Gene Reporter Assay (Primary Screening)
-
Principle: This assay measures the transcriptional activity of STAT3. Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter and a vector for a constitutively expressed internal control (e.g., Renilla luciferase).
-
General Protocol:
-
Seed cells (e.g., HepG2) in a multi-well plate.
-
Co-transfect cells with the STAT3-luciferase reporter plasmid and the internal control plasmid.
-
After an incubation period, treat the cells with IL-6 to stimulate the STAT3 pathway in the presence of varying concentrations of this compound or vehicle control.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the STAT3-driven firefly luciferase activity to the internal control's activity.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the concentration of this compound.
-
Western Blot for Phospho-STAT3 (pSTAT3)
-
Principle: This technique is used to detect and quantify the levels of phosphorylated STAT3, which is the active form of the protein.
-
General Protocol:
-
Culture cells and treat with this compound at various concentrations for a specified time, followed by stimulation with IL-6.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (pSTAT3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
Safety and Toxicology
There is no publicly available data from formal preclinical toxicology or safety pharmacology studies specifically for this compound. A material safety data sheet (MSDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[14] As a member of the benzophenanthridine alkaloid class, there is a potential for toxicity, which has been observed with related compounds.[7][8] Any in vivo use of this compound should be preceded by a thorough toxicological evaluation.
Conclusion and Future Directions
This compound is a selective inhibitor of the STAT3 signaling pathway with potential for further investigation as a research tool and a lead compound for drug development. However, the current understanding of its off-target profile and safety is significantly limited. To advance the development of this compound, the following studies are recommended:
-
Comprehensive Off-Target Screening: Profiling against a broad panel of kinases and other relevant biological targets to identify potential off-target interactions.
-
In Vitro and In Vivo Toxicology: A full suite of preclinical safety and toxicology studies, including genotoxicity, cardiotoxicity, and repeated-dose toxicity studies.
-
Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
A more complete characterization of the pharmacological and toxicological properties of this compound is essential for its potential translation into therapeutic applications.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound|CAS 1071676-04-4|DC Chemicals [dcchemicals.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer effect of a new benzophenanthridine isolated from Zanthoxylum madagascariense (Rutaceline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzo[c]phenanthridine alkaloids exhibit strong anti-proliferative activity in malignant melanoma cells regardless of their p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sanguinarine Suppresses Prostate Tumor Growth and Inhibits Survivin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound|1071676-04-4|MSDS [dcchemicals.com]
Angoline Hydrochloride: A Technical Guide to its Impact on Gene Expression in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angoline, a phenanthridine alkaloid, has been identified as a potent and selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway[1][2][3]. This pathway is a critical target in oncology, as its constitutive activation is a hallmark of numerous human cancers, driving cell proliferation and survival. Angoline hydrochloride demonstrates significant anti-proliferative effects in various cancer cell lines by inhibiting the phosphorylation of STAT3 and the expression of its downstream target genes[1][3]. While direct evidence detailing its effects on other key cancer-related signaling pathways such as PI3K/Akt and MAPK is still emerging, the analysis of related alkaloids from the same plant source, Macleaya cordata, provides valuable insights into potential mechanisms. This technical guide synthesizes the current understanding of this compound's impact on gene expression in cancer cells, presents relevant quantitative data, details key experimental protocols, and visualizes the implicated signaling pathways.
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Citation |
| MDA-MB-231 | Breast Cancer | 3.32 | 72 | [1] |
| H4 | Neuroglioma | 4.72 | 72 | [1] |
| HepG2 | Liver Cancer | 3.14 | 72 | [1] |
| HepG2/STAT3 (reporter) | Liver Cancer | 11.56 | Not Specified | [1][2][3] |
Molecular Mechanism of Action and Impact on Gene Expression
Inhibition of the IL-6/STAT3 Signaling Pathway
The primary established mechanism of action for angoline is the inhibition of the IL-6/STAT3 signaling cascade[1][2][3]. In many cancers, elevated levels of the cytokine IL-6 lead to the persistent activation of the STAT3 transcription factor. This promotes the expression of genes crucial for tumor growth and survival.
This compound has been shown to inhibit the IL-6-induced phosphorylation of STAT3[1]. This prevents STAT3 dimerization, nuclear translocation, and its ability to act as a transcription factor. Consequently, the expression of STAT3 target genes, which are critical for cell proliferation and survival, is suppressed[4][5]. Key STAT3 target genes that are likely downregulated by angoline include:
-
Cyclin D1: A key regulator of cell cycle progression.
-
BCL-2 and Bcl-xL: Anti-apoptotic proteins that prevent cell death[4][5].
Potential Impact on Apoptosis and the Bcl-2 Family
While direct studies on angoline's effect on apoptotic gene expression are limited, related alkaloids from Macleaya cordata, such as sanguinarine and chelerythrine, have been shown to induce apoptosis[6][7]. Sanguinarine, for instance, down-regulates the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax[8][9][10]. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptosis pathway, leading to mitochondrial dysfunction and the activation of caspases[11][12]. It is plausible that angoline may exert similar effects on the expression of these key apoptosis-regulating genes.
Potential Modulation of PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are central to cell survival, proliferation, and differentiation, and are often dysregulated in cancer[13][14][15][16][17][18]. Alkaloids like sanguinarine and chelerythrine have been demonstrated to disrupt these pathways in cancer cells[19]. For example, sanguinarine has been shown to inhibit the phosphorylation of Akt, a key component of the PI3K/Akt pathway, thereby sensitizing cancer cells to apoptosis[20][21][22][23]. Similarly, these related alkaloids can modulate the activity of kinases in the MAPK pathway, such as ERK and p38, to promote apoptosis[9][19]. Further research is required to determine if this compound directly modulates the gene expression of components within these critical pro-survival pathways.
Detailed Experimental Protocols
The following protocols are standard methodologies for assessing the impact of compounds like this compound on cancer cell gene and protein expression.
General Experimental Workflow
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Quantitative Real-Time PCR (qRT-PCR)
This technique quantifies the expression levels of specific genes.
-
Cell Treatment and Lysis: Culture and treat cells with this compound as described above. Lyse the cells and extract total RNA using a suitable kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using SYBR Green or a probe-based assay with specific primers for target genes (e.g., BCL2, BAX, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
Western Blot Analysis
This method detects and quantifies specific proteins.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, cleaved Caspase-3, Akt, p-Akt, ERK, p-ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner of apoptosis.
-
Cell Lysis: Treat cells as desired, then lyse them in the provided chilled lysis buffer. Incubate on ice for 10 minutes.
-
Lysate Preparation: Centrifuge the lysate to pellet debris and collect the supernatant containing the cytosolic extract.
-
Reaction Setup: In a 96-well plate, add 50 µL of cell lysate to wells.
-
Substrate Addition: Prepare a reaction mix containing reaction buffer and a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC). Add 50 µL of this mix to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for fluorometric assays) using a plate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the results from treated samples to untreated controls.
Conclusion and Future Directions
This compound is a promising anti-cancer agent that functions as a potent inhibitor of the IL-6/STAT3 signaling pathway. Its ability to suppress STAT3 phosphorylation and the expression of downstream pro-survival genes provides a clear mechanism for its anti-proliferative effects in cancer cells. While its direct impact on the gene expression profiles of the PI3K/Akt, MAPK, and intrinsic apoptosis pathways requires further elucidation, the known activities of structurally related alkaloids suggest that angoline may also modulate these crucial cancer-related pathways. Future research should focus on detailed transcriptomic and proteomic analyses to comprehensively map the changes in gene and protein expression induced by this compound in a broader range of cancer cell types. Such studies will be invaluable for its continued development as a targeted therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of selective inhibitors of IL-6 induced STAT3 pathway in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of sanguinarine and chelerythrine on the cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bax, Bcl-2, and NF-kappaB expression in sanguinarine induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Sanguinarine Sensitizes Human Gastric Adenocarcinoma AGS Cells to TRAIL-mediated Apoptosis via Down-regulation of AKT and Activation of Caspase-3 | Anticancer Research [ar.iiarjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Involvement of AKT/PI3K Pathway in Sanguinarine's Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of Angoline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angoline hydrochloride is a potent and selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway.[1][2] It has demonstrated significant anti-proliferative effects in various cancer cell lines by inhibiting STAT3 phosphorylation and the expression of its target genes.[1][2] These application notes provide detailed protocols for in vitro studies to characterize the effects of this compound on cancer cells, focusing on its mechanism of action as a STAT3 inhibitor.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Cell Line | IC50 (µM) | Description |
| STAT3 Inhibition | HepG2/STAT3 | 11.56 | Inhibition of IL-6-induced STAT3 phosphorylation.[1] |
| STAT1 Inhibition | - | >100 | |
| NF-κB Inhibition | - | >100 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MDA-MB-231 | Breast Cancer | 3.32[1] |
| H4 | Neuroglioma | 4.72[1] |
| HepG2 | Liver Cancer | 3.14[1] |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the IL-6/STAT3 signaling pathway. Upon binding of IL-6 to its receptor, Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT3. Phosphorylated STAT3 (p-STAT3) then dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation, survival, and differentiation. This compound intervenes in this cascade by inhibiting the phosphorylation of STAT3.
Caption: IL-6/STAT3 Signaling Pathway Inhibition by this compound.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, H4, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: MTT Assay Workflow for IC50 Determination.
Western Blot for STAT3 Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on IL-6-induced STAT3 phosphorylation.
Materials:
-
Cancer cell lines (e.g., HepG2)
-
Serum-free medium
-
Recombinant human IL-6
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL detection reagent.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control (β-actin).
-
Caption: Western Blot Workflow for p-STAT3 Detection.
Conclusion
These protocols provide a framework for the in vitro evaluation of this compound as a selective STAT3 inhibitor. The presented data and methodologies can be utilized by researchers to further investigate its anti-cancer properties and elucidate its mechanism of action in various cellular contexts. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data.
References
- 1. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
Application Notes and Protocols for Angoline Hydrochloride in Cell-Based Assays
Introduction
Angoline hydrochloride is a benzophenanthridine alkaloid originally isolated from the roots of Zanthoxylum nitidum. It has been identified as a potent and selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway.[1][2] Its ability to suppress STAT3 phosphorylation and the expression of its target genes makes it a valuable tool for cancer research. This compound effectively inhibits the proliferation of various cancer cells where the STAT3 pathway is constitutively active.[2][3]
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing this compound in cell-based assays to study cancer biology and evaluate therapeutic potential.
Mechanism of Action
This compound exerts its biological effects primarily by targeting the STAT3 signaling pathway. The key mechanism involves the inhibition of STAT3 phosphorylation, a critical step for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene expression.[2][3] It demonstrates high selectivity for STAT3 over other related signaling molecules like STAT1 and NF-κB.[1][3]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various cell-based assays. The following tables summarize the key half-maximal inhibitory concentrations (IC50).
Table 1: IC50 Values for Signaling Pathway Inhibition
| Target Pathway | Cell Line | Incubation Time | IC50 Value | Reference |
| STAT3 | HepG2/STAT3 | 1 hour | 11.56 μM | [1][2][3][4] |
| STAT1 | Not Specified | 1 hour | >100 μM | [1][3] |
| NF-κB | Not Specified | 1 hour | >100 μM | [1][3] |
Table 2: IC50 Values for Cancer Cell Proliferation Inhibition
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference |
| MDA-MB-231 | Breast Cancer | 72 hours | 3.32 μM | [4] |
| H4 | Neuroglioma | 72 hours | 4.72 μM | [4] |
| HepG2 | Liver Cancer | 72 hours | 3.14 μM | [2][4] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action and a general workflow for using this compound in cell-based assays.
Caption: IL-6/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell-based assays using this compound.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Method)
This protocol determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C. Further dilutions should be made in complete culture medium immediately before use to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 20 μM). Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent cytotoxicity.
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 μL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 μL of medium containing the various concentrations of this compound. Include a "vehicle control" well containing medium with 0.1% DMSO.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3][4]
-
MTT Addition: Add 20 μL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 μL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol assesses the inhibitory effect of this compound on STAT3 activation.
Materials:
-
This compound
-
Cancer cell line (e.g., HepG2)
-
6-well plates
-
IL-6 (or other relevant stimulus to induce STAT3 phosphorylation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Starvation: Seed 1 x 10^6 cells per well in 6-well plates and grow to 70-80% confluency. If studying induced phosphorylation, serum-starve the cells for 6-12 hours before treatment.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 μM) for 2 hours.[1][3]
-
Stimulation: Induce STAT3 phosphorylation by adding a stimulant like IL-6 (e.g., 20 ng/mL) for 15-30 minutes. For cells with constitutively active STAT3, this step is omitted.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 μL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 μg per lane), mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.
-
Data Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of phospho-STAT3 to total STAT3 to determine the extent of inhibition.
References
Application Notes and Protocols for Angoline Hydrochloride in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angoline hydrochloride, also known as 6-Methoxyldihydrochelerythrine, is an alkaloid isolated from Zanthoxylum nitidum. It has been identified as an inhibitor of the IL-6/STAT3 signaling pathway, demonstrating potential anti-cancer and anti-inflammatory activities in preclinical in vitro studies.[1] This document provides detailed application notes and protocols for the potential use of this compound in in vivo animal models, based on its mechanism of action and data from analogous compounds.
Disclaimer: To date, specific in vivo dosage information for this compound has not been reported in the peer-reviewed scientific literature. The data presented herein for other STAT3 inhibitors is intended to serve as a guide for researchers in designing dose-range finding and efficacy studies for this compound.
Data Presentation: In Vivo Dosages of Structurally Unrelated STAT3 Inhibitors
The following tables summarize in vivo dosages of other well-characterized STAT3 inhibitors. This information can be valuable for estimating a starting dose range for this compound in various animal models.
Table 1: In Vivo Dosages of STAT3 Inhibitors in Murine Cancer Models
| Compound | Animal Model | Cancer Type | Dose Range | Administration Route | Reference |
| Stattic | Xenograft Mice | T-cell Acute Lymphoblastic Leukemia | 15 - 30 mg/kg | Intraperitoneal | [2][3] |
| Stattic | Xenograft Mice | Cervical Cancer | Not Specified | Not Specified | [4] |
| Stattic | Xenograft Mice | Prostate Cancer | 20 mg/kg | Not Specified | [5] |
| Niclosamide | Xenograft Mice | Head and Neck Squamous Cell Carcinoma | 10 mg/kg/day | Not Specified | [6] |
| Niclosamide | Xenograft Mice | Acute Myelogenous Leukemia | 40 mg/kg/day | Intraperitoneal | [7] |
| Niclosamide | Xenograft Mice | Lung Cancer | 30 mg/kg/day | Not Specified | [8] |
| Cryptotanshinone | Xenograft Mice | Esophageal Squamous-cell Carcinoma | Not Specified | Not Specified | [9][10] |
| Cryptotanshinone | Cardiac Remodeling Mouse Model | Cardiac Hypertrophy and Fibrosis | 50 mg/kg/day | Gastric Gavage | [1] |
| Cryptotanshinone | Liver Fibrosis Mouse Model | Liver Fibrosis | 40 mg/kg/day | Oral | [1] |
| SH-4-54 | Orthotopic Xenograft Mice | Glioblastoma | 10 mg/kg | Intraperitoneal | [11][12][13] |
Table 2: In Vivo Dosages of STAT3 Inhibitors in Murine Inflammation and Fibrosis Models
| Compound | Animal Model | Disease Model | Dose Range | Administration Route | Reference |
| S3I-201 | Mice | Renal Interstitial Fibrosis | Not Specified | Not Specified | [14] |
| S3I-201 | Mice | Liver Fibrosis | Not Specified | Not Specified | [15] |
| S3I-201 | Mice | Experimental Autoimmune Encephalomyelitis | 10 mg/kg/day | Intraperitoneal | [16] |
| Cryptotanshinone | Mice | CCl4-induced Liver Fibrosis | 40 mg/kg/day | Oral | [1] |
Experimental Protocols
General Protocol for In Vivo Administration of a Novel STAT3 Inhibitor (e.g., this compound)
This protocol outlines a general procedure for a dose-range finding and efficacy study in a xenograft mouse model.
1. Animal Model:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
2. Tumor Cell Implantation:
-
Culture a relevant cancer cell line with known constitutive STAT3 activation (e.g., A549 for lung cancer, DU145 for prostate cancer).
-
Harvest cells during the logarithmic growth phase.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of a mixture of serum-free media and Matrigel (1:1 ratio) into the flank of each mouse.
3. Dose Formulation and Administration:
-
Vehicle Preparation: A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
-
This compound Preparation: Based on the data from other STAT3 inhibitors, a starting dose range of 10-50 mg/kg could be explored. Prepare a stock solution of this compound in DMSO and then dilute with the remaining vehicle components to the final desired concentration.
-
Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer the prepared formulation via intraperitoneal (i.p.) injection or oral gavage daily or on a specified schedule. The control group should receive the vehicle only.
4. Monitoring and Endpoint:
-
Monitor tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Record body weight of the animals regularly to assess toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumor tissues can be used for downstream analysis such as Western blotting for p-STAT3 and its downstream targets, and immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: IL-6/JAK/STAT3 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Biological Activity of the STAT3 Inhibitor Stattic in Inhibiting Glutathione Reductase and Suppressing the Tumorigenicity of Human Cervical Cancer Cells via a ROS-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3 signaling targets both tumor-initiating and differentiated cell populations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of HNSC and pulmonary metastasis using the anti-helminthic drug niclosamide to modulate Stat3 signaling activity [jcancer.org]
- 7. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 8. Disruption of STAT3 by niclosamide reverses radioresistance of human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryptotanshinone inhibits esophageal squamous-cell carcinoma in vitro and in vivo through the suppression of STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryptotanshinone inhibits esophageal squamous-cell carcinoma in vitro and in vivo through the suppression of STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STAT3/STAT5 Dual Inhibitor, SH-4-54 | Sigma-Aldrich [sigmaaldrich.com]
- 12. selleckchem.com [selleckchem.com]
- 13. SH-4-54 | STAT | TargetMol [targetmol.com]
- 14. A novel STAT3 inhibitor, S3I-201, attenuates renal interstitial fibroblast activation and interstitial fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The STAT3 inhibitor S3I-201 suppresses fibrogenesis and angiogenesis in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. S3I-201, a selective stat3 inhibitor, ameliorates clinical symptoms in a mouse model of experimental autoimmune encephalomyelitis through the regulation of multiple intracellular signalling in Th1, Th17, and treg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation and Use of Angoline Hydrochloride Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: Angoline hydrochloride is a potent and selective small-molecule inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway.[1][2][3][4] Isolated from Zanthoxylum nitidum, it has demonstrated anticancer activity by inhibiting STAT3 phosphorylation and the expression of its target genes, which leads to the suppression of cancer cell proliferation.[1][4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) and its subsequent application in common in vitro assays.
Chemical and Physical Properties
This compound is typically supplied as a solid powder.[6][7] Proper characterization is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₂ClNO₅ | [2][6] |
| Molecular Weight | 415.87 g/mol | [2][6] |
| CAS Number | 1071676-04-4 | [2][6] |
| Appearance | Solid Powder | [6][7] |
| Purity | ≥98% | [6] |
Mechanism of Action: IL-6/STAT3 Pathway Inhibition
This compound exerts its biological effects by selectively targeting the STAT3 signaling pathway. Upon stimulation by cytokines like IL-6, Janus kinases (JAKs) phosphorylate STAT3. This phosphorylation event causes STAT3 to dimerize, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and survival. This compound specifically inhibits the phosphorylation of STAT3, thereby blocking these downstream events.[1][5][8]
Caption: IL-6/STAT3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables provide a summary of the inhibitory activity and solubility/storage information for this compound.
Table 1: Inhibitory Activity
| Target/Assay | IC₅₀ Value | Cell Lines | Reference |
| STAT3 Pathway | 11.56 μM | STAT3-responsive reporter assay | [1][4][5] |
| STAT1 Pathway | >100 μM | - | [1][4] |
| NF-κB Pathway | >100 μM | - | [1][4] |
| Cell Proliferation | 3.14 μM | HepG2 (Human liver cancer) | [5][9] |
| Cell Proliferation | 3.32 μM | MDA-MB-231 (Human breast cancer) | [9] |
| Cell Proliferation | 4.72 μM | H4 (Human neuroglioma) | [9] |
Table 2: Solubility and Storage Recommendations
| Form | Solvent | Max Solubility | Storage Temperature | Shelf Life | Reference |
| Powder | - | - | -20°C | 3 years | [4][8] |
| Stock Solution | DMSO | ≥30 mg/mL (79.07 mM) | -20°C (protect from light) | 1 month | [8][9] |
| -80°C | 6-12 months | [4][9] |
Note: The solubility data is for Angoline base; the hydrochloride salt is expected to have comparable or greater solubility in DMSO. Sonication is recommended to aid dissolution.[8]
Protocol: Preparing this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO. It is critical to use high-purity, anhydrous DMSO to ensure stability and complete dissolution.[9]
Materials:
-
This compound powder (MW: 415.87 g/mol )
-
Anhydrous, molecular biology grade DMSO
-
Sterile, amber microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Pipettors and sterile tips
Equipment:
-
Vortex mixer
-
Bath sonicator
Caption: Workflow for preparing this compound DMSO stock solution.
Step-by-Step Procedure:
-
Calculation: To prepare a 10 mM solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 415.87 g/mol = 4.1587 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh approximately 4.16 mg of this compound powder and record the exact weight.
-
Dissolution:
-
Transfer the weighed powder into a sterile amber vial to protect it from light.
-
Based on the exact weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. For 4.16 mg, add 1.0 mL of anhydrous DMSO.
-
Cap the vial tightly and vortex thoroughly.
-
If the powder does not dissolve completely, place the vial in a bath sonicator for 5-10 minutes until the solution is clear.[8][9] Gentle warming can also be applied if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber cryogenic vials.[9]
-
Label the vials clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 6-12 months).[4][9]
-
Application Protocols
The following are example protocols for experiments where an this compound DMSO stock solution would be used.
This protocol is designed to assess the inhibitory effect of this compound on STAT3 phosphorylation in a cell-based assay.
Caption: Experimental workflow for a STAT3 phosphorylation assay.
Procedure:
-
Cell Seeding: Seed cells with constitutively active STAT3 (e.g., MDA-MB-231) or cells responsive to IL-6 (e.g., HepG2) in 6-well plates and allow them to adhere overnight.
-
Preparation of Working Solutions: Dilute the 10 mM this compound stock solution in fresh culture medium to achieve final desired concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Aspirate the old medium and add the medium containing the various concentrations of this compound. Include a DMSO vehicle control. Incubate for the desired time, typically 1-2 hours.[1][4][9]
-
Stimulation (Optional): If the cell line requires it, stimulate with a cytokine like IL-6 for 15-30 minutes before harvesting to induce STAT3 phosphorylation.
-
Protein Extraction: Wash cells with ice-cold PBS, then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Quantify protein concentration, resolve equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Analyze bands using an appropriate imaging system.
This protocol measures the effect of this compound on the metabolic activity of cancer cells as an indicator of cell proliferation.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. Treat cells with a range of concentrations (e.g., 0-100 µM) for 72 hours.[1][9] Include a DMSO vehicle control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Safety Precautions
-
This compound: Handle as a potentially hazardous chemical. Avoid inhalation, and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO: DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin.[10] Always wear chemical-resistant gloves (nitrile is suitable for short-term use) and handle in a well-ventilated area or chemical fume hood.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS 1071676-04-4|DC Chemicals [dcchemicals.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xcessbio.com [xcessbio.com]
- 7. This compound|1071676-04-4|MSDS [dcchemicals.com]
- 8. Angoline | STAT | IL Receptor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angelicin in Liver Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Angelicin, a naturally occurring furocoumarin, in preclinical liver cancer research. The protocols detailed below are based on established methodologies and published findings on the anti-tumor effects of Angelicin in both in vitro and in vivo models of hepatocellular carcinoma (HCC).
Application Notes
Angelicin has demonstrated significant anti-proliferative and pro-apoptotic effects on liver cancer cell lines, suggesting its potential as a therapeutic agent.[1][2] Its mechanism of action involves the induction of mitochondria-dependent apoptosis and the inhibition of the crucial PI3K/Akt signaling pathway, which is frequently dysregulated in liver cancer.[1][3] Preclinical studies using xenograft models have further substantiated the anti-tumor efficacy of Angelicin in vivo, showing a marked reduction in tumor growth without significant toxicity.[1][3]
Key Findings:
-
Cytotoxicity: Angelicin induces dose- and time-dependent cell death in liver cancer cell lines.[3]
-
Apoptosis Induction: It triggers the mitochondrial apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins and caspase activation.[3]
-
Signaling Pathway Inhibition: Angelicin effectively downregulates the expression and phosphorylation of key proteins in the PI3K/Akt signaling cascade.[3]
-
In Vivo Efficacy: Systemic administration of Angelicin inhibits tumor growth in mouse xenograft models of liver cancer.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of Angelicin on liver cancer models.
Table 1: In Vitro Cytotoxicity of Angelicin in Liver Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 Value (µM) |
| HepG2 | 48 | 90 ± 6.565[3] |
| Huh-7 | 48 | 60 ± 4.256[3] |
Table 2: In Vivo Anti-Tumor Efficacy of Angelicin in HepG2 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume Reduction (%) | Mean Tumor Weight Reduction (%) |
| Angelicin | 20 mg/kg/day | Significant reduction observed | Significant reduction observed |
| Angelicin | 50 mg/kg/day | Significant reduction observed | Significant reduction observed |
| Vehicle Control | - | - | - |
Note: Specific percentage reductions were not provided in the source material, but a "marked decrease" was reported. For detailed quantitative analysis, refer to the original publication.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/CCK8)
This protocol is for determining the cytotoxic effects of Angelicin on liver cancer cells. The Cell Counting Kit-8 (CCK8) assay is presented here as described in the primary literature for Angelicin.[3] The principles are similar for the MTT assay.[4][5]
Materials:
-
Liver cancer cell lines (e.g., HepG2, Huh-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Angelicin
-
CCK8 or MTT solution
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.[3]
-
Prepare serial dilutions of Angelicin in culture medium.
-
Treat the cells with various concentrations of Angelicin (e.g., 0-200 µM) for desired time points (e.g., 24, 48, 72 hours).[3]
-
Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.[3]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log of Angelicin concentration.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using CCK8/MTT assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in liver cancer cells following Angelicin treatment using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[6][7][8][9]
Materials:
-
Liver cancer cells
-
6-well plates
-
Angelicin
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Angelicin at the desired concentrations for the specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[6]
-
Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Logical Flow of Apoptosis Detection
References
- 1. Angelicin inhibits liver cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angelicin inhibits liver cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. ucl.ac.uk [ucl.ac.uk]
Application of Angoline Hydrochloride in Pancreatic Cancer Studies: A Review of Current Research
Initial investigations into the scientific literature and research databases have revealed no specific studies or published data on the application of Angoline hydrochloride in the context of pancreatic cancer research.
Despite a comprehensive search for preclinical or clinical data, including its mechanism of action, effects on signaling pathways, or any established experimental protocols, there is currently no evidence to suggest that this compound is a compound of interest or has been investigated for its therapeutic potential in pancreatic cancer.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, as this information does not exist in the current body of scientific research.
Researchers, scientists, and drug development professionals interested in novel therapeutics for pancreatic cancer are encouraged to explore existing and emerging areas of investigation. Current research focuses on a variety of other compounds and therapeutic strategies, including but not limited to:
-
Targeted Therapies: Drugs aimed at specific molecular targets involved in pancreatic cancer progression, such as inhibitors of KRAS, EGFR, and PARP.
-
Immunotherapies: Approaches that harness the body's immune system to fight cancer, including checkpoint inhibitors and CAR-T cell therapy.
-
Novel Drug Delivery Systems: Innovative methods to enhance the delivery and efficacy of chemotherapeutic agents to pancreatic tumors.
-
Combination Therapies: The use of multiple drugs with different mechanisms of action to overcome treatment resistance.
It is recommended to consult reputable scientific journals, conference proceedings, and clinical trial registries for the latest advancements in pancreatic cancer research. As new compounds are continuously being identified and evaluated, staying abreast of the current literature is crucial for professionals in the field.
Application Notes and Protocols: Investigating Angoline Hydrochloride for Apoptosis Induction in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angoline is a naturally occurring alkaloid that has been identified as a potent and selective inhibitor of the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] While research has primarily focused on its efficacy in solid tumors, its mechanism of action suggests a potential therapeutic role in hematological malignancies such as leukemia, where aberrant STAT3 signaling is often a key driver of cell proliferation and survival. These notes provide a framework for investigating the pro-apoptotic effects of angoline hydrochloride on leukemia cells, based on its known mechanism and general protocols for assessing apoptosis in cancer cell lines.
Quantitative Data Summary
Currently, there is no published data specifically detailing the efficacy of this compound on leukemia cell lines. However, its activity in other cancer cell lines provides a basis for estimating potential effective concentrations.
Table 1: IC50 Values of Angoline in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Breast Cancer | 3.32 | [1] |
| H4 | Glioma | 4.72 | [1] |
| HepG2 | Hepatocellular Carcinoma | 3.14 | [1] |
Note: The IC50 value for Angoline as a selective IL6/STAT3 signaling pathway inhibitor is 11.56 μM.[1]
Signaling Pathways
Angoline primarily exerts its anti-cancer effects by inhibiting the IL-6/STAT3 signaling pathway. This pathway is crucial for cell survival, proliferation, and differentiation, and its dysregulation is implicated in various cancers, including leukemia.
References
Application Notes and Protocols for the Quantification of Angoline Hydrochloride by HPLC
Introduction
Angoline hydrochloride is an isoquinoline alkaloid that has demonstrated potential as a selective inhibitor of the IL-6/STAT3 signaling pathway. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The proposed method is based on established analytical procedures for similar alkaloid compounds.
Chromatographic Conditions
A summary of the proposed HPLC method parameters for the quantification of this compound is presented in the table below. These parameters have been selected to provide a robust and reliable separation.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 20 mM Ammonium Formate buffer (pH 3.0) |
| Gradient | 30% to 70% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Experimental Protocols
Preparation of Reagents and Mobile Phase
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Ammonium Formate: Analytical grade.
-
Formic Acid: Analytical grade.
Mobile Phase A (20 mM Ammonium Formate, pH 3.0):
-
Weigh out approximately 1.26 g of ammonium formate and dissolve it in 1 L of HPLC grade water.
-
Adjust the pH of the solution to 3.0 using formic acid.
-
Filter the buffer solution through a 0.45 µm nylon filter.
Mobile Phase B (Acetonitrile):
-
Use HPLC grade acetonitrile.
-
Filter through a 0.45 µm nylon filter.
Preparation of Standard Solutions
Stock Standard Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and make up the volume with methanol. Sonicate if necessary to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions, e.g., 30% ACN in buffer).
-
A suggested concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., bulk drug, formulation, biological sample). A general procedure for a solid dosage form is provided below.
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 30 minutes to extract the drug.
-
Allow the solution to cool to room temperature and make up the volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
System Suitability
Before starting the analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting a standard solution (e.g., 25 µg/mL) five or six times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Data Analysis and Quantification
-
Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.
-
Quantification: Determine the concentration of this compound in the sample preparations using the calibration curve equation.
Logical Diagram of HPLC System Components
The following diagram illustrates the logical relationship between the key components of the HPLC system used in this method.
Application Notes: Detecting p-STAT3 Inhibition by Angoline Hydrochloride via Western Blot
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to investigate the inhibitory effects of Angoline hydrochloride on the STAT3 signaling pathway. The core of this protocol is the use of Western blotting to detect the phosphorylation status of STAT3 at tyrosine 705 (p-STAT3 Y705).
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in various cellular processes, including proliferation, survival, and differentiation.[1][2] The JAK/STAT3 pathway is a primary route for its activation, often initiated by cytokines like Interleukin-6 (IL-6).[1][3] Upon stimulation, STAT3 is phosphorylated, forms dimers, translocates to the nucleus, and regulates the transcription of target genes.[2][4][5] Persistent activation of STAT3 is a hallmark of numerous cancers, making it a key therapeutic target.[1][2]
This compound has been identified as a potent and selective inhibitor of the IL-6/STAT3 signaling pathway.[6][7] It has been shown to inhibit the phosphorylation of STAT3, thereby preventing its activation and downstream signaling.[6][7] This protocol details the necessary steps to culture cells, treat them with this compound, and perform a Western blot to quantitatively assess the reduction in p-STAT3 levels.
Signaling Pathway and Inhibition
The diagram below illustrates the canonical JAK/STAT3 signaling pathway and the specific point of inhibition by this compound.
Experimental Protocols
This section provides a detailed workflow and step-by-step methodologies for the experiment.
Experimental Workflow
The overall experimental process is outlined in the diagram below.
Cell Culture and Treatment
This protocol is optimized for cell lines with inducible or constitutively active STAT3 signaling, such as HepG2 or MDA-MB-231.[6]
Materials:
-
HepG2 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Recombinant Human IL-6 (for stimulation)
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and culture until they reach 70-80% confluency.[8]
-
Starvation (Optional): For inducible models, serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Pre-treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 2, 10, 50 µM).[8] Include a vehicle-only control (DMSO). Incubate for 2 hours.[8]
-
Stimulation: For IL-6-inducible systems, add IL-6 (e.g., 20 ng/mL) to the wells (except the unstimulated control) and incubate for an additional 15-30 minutes.
-
Harvesting: After treatment, immediately place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
Protein Extraction (Cell Lysis)
Materials:
-
RIPA Lysis Buffer (or M-PER Mammalian Protein Extraction Reagent)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail[9]
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new, clean tube. Avoid disturbing the pellet.
-
Store the protein lysate at -80°C or proceed to the next step.
Protein Quantification
Determine the protein concentration of each sample using a Bradford or BCA protein assay kit according to the manufacturer's instructions. This ensures equal loading of protein for each sample during electrophoresis.
Western Blot Protocol
Materials:
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris gels)
-
PVDF or Nitrocellulose membrane[10]
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBS-T)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)[9]
-
Primary and secondary antibodies (see table below)
-
Enhanced Chemiluminescence (ECL) substrate
-
Stripping buffer
Procedure:
-
Sample Preparation: Mix calculated volumes of protein lysate with Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane into the SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 30V for 1.5 hours is recommended for STAT3.[9]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705), diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBS-T for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 6).
-
Detection: Apply the ECL substrate to the membrane according to the manufacturer's protocol and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane should be stripped and re-probed for total STAT3 and a loading control like β-Actin.[10]
-
Wash the membrane in stripping buffer (e.g., 0.2 M Glycine, pH 2.5) for 30 minutes.[10]
-
Wash thoroughly with PBS and TBS-T.
-
Repeat the blocking and antibody incubation steps using antibodies for total STAT3 and then for the loading control.
-
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound and recommended antibody dilutions for the Western blot protocol.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (STAT3 Pathway) | HepG2/STAT3 Reporter | 11.56 µM | [6][11] |
| IC₅₀ (Cell Proliferation) | MDA-MB-231 | 3.32 µM | [6] |
| H4 | 4.72 µM | [6] | |
| HepG2 | 3.14 µM | [6][7] |
Table 2: Recommended Reagents for Western Blotting
| Reagent | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| Phospho-Stat3 (Tyr705) Ab | 1:1000 | Cell Signaling Tech. | 9145 |
| Stat3 Ab | 1:1000 | Cell Signaling Tech. | 9139 |
| β-Actin Ab | 1:2000 | Cell Signaling Tech. | 4970 |
| Anti-rabbit IgG, HRP-linked Ab | 1:2000 | Cell Signaling Tech. | 7074 |
| Anti-mouse IgG, HRP-linked Ab | 1:2000 | Cell Signaling Tech. | 7076 |
| Blocking Buffer | 5% BSA in TBS-T | N/A | N/A |
| Phosphatase Inhibitors | 1X | Thermo Fisher | 78440 |
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 11. Angoline: A selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum [agris.fao.org]
Application Note: Measuring Cell Viability with the MTT Assay Following Treatment with Angoline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1][2] The principle of the assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[1][2][3] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[2]
Angoline is a potent and selective inhibitor of the IL-6/STAT3 signaling pathway, a critical pathway in many human cancers.[4][5] By inhibiting the phosphorylation of STAT3, Angoline can suppress the expression of downstream target genes, leading to an inhibition of cancer cell proliferation.[4][5] This application note provides a detailed protocol for using the MTT assay to quantify the cytotoxic effects of Angoline hydrochloride on cancer cell lines.
This compound: Mechanism of Action
Angoline has been identified as a selective inhibitor of the STAT3 signaling pathway with an IC50 of 11.56 μM.[4][5] It has been shown to induce growth inhibition in human cancer cells that have constitutively activated STAT3, with IC50 values ranging from 3.14 to 4.72 μM.[5] The pathway involves the binding of Interleukin-6 (IL-6) to its receptor, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate the STAT3 transcription factor. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of genes involved in cell proliferation and survival. Angoline disrupts this process by inhibiting the phosphorylation of STAT3.[5]
Experimental Protocols
This protocol is optimized for adherent cells grown in 96-well microtiter plates. Modifications may be required for suspension cells.
-
Reagents:
-
This compound (CAS: 1071676-04-4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Dulbecco's Phosphate Buffered Saline (DPBS), sterile
-
Isopropanol
-
Hydrochloric acid (HCl)
-
Nonidet P-40 (NP-40) or Sodium Dodecyl Sulfate (SDS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
-
Equipment:
-
Laminar flow hood
-
37°C, 5% CO2 incubator
-
Microplate reader with a 570 nm filter (reference wavelength > 650 nm)
-
Inverted microscope
-
96-well flat-bottom sterile microtiter plates
-
Multichannel pipette
-
Sterile pipette tips and tubes
-
-
This compound Stock Solution (10 mM):
-
This compound solubility can be enhanced in DMSO. Prepare a 10 mM stock solution in sterile DMSO.
-
For example, if the molecular weight is 415.9 g/mol , dissolve 4.16 mg in 1 mL of DMSO.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile DPBS to a final concentration of 5 mg/mL.[1][6]
-
Vortex or sonicate until fully dissolved.[6]
-
Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[1][6]
-
Store at 4°C for frequent use or at -20°C for long-term storage, protected from light.[1]
-
-
MTT Solubilization Solution:
-
Prepare a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[6]
-
Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.
-
Store at room temperature in a tightly sealed container.
-
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Determine the optimal cell seeding density for your specific cell line to ensure that the cells are still proliferating at the end of the incubation period. This may range from 1,000 to 100,000 cells per well.[3]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank/background control.
-
Incubate the plate for 12-24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete culture medium. A typical concentration range might be from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include "untreated" or "vehicle control" wells containing cells treated with medium and the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[7]
-
Return the plate to the incubator for 2 to 4 hours.[7]
-
Periodically check for the formation of purple formazan crystals using an inverted microscope. The incubation time will vary depending on the cell type and metabolic rate.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.[6] For suspension cells, centrifuge the plate and then remove the medium.[6]
-
Add 100-150 µL of the MTT Solubilization Solution to each well.[1][6]
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Alternatively, leave the plate at room temperature in the dark for 2-4 hours or overnight.[8]
-
-
Absorbance Measurement:
Data Presentation and Analysis
-
Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other readings.[6]
-
Percentage Viability: Calculate the cell viability for each concentration using the following formula:
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
Table 1: Raw Absorbance Data (570 nm)
| Angoline HCl (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average |
|---|---|---|---|---|
| Vehicle Control (0) | 0.985 | 0.991 | 0.979 | 0.985 |
| 1 | 0.912 | 0.925 | 0.908 | 0.915 |
| 5 | 0.754 | 0.766 | 0.748 | 0.756 |
| 10 | 0.501 | 0.515 | 0.498 | 0.505 |
| 25 | 0.234 | 0.241 | 0.229 | 0.235 |
| 50 | 0.112 | 0.118 | 0.115 | 0.115 |
| 100 | 0.088 | 0.091 | 0.085 | 0.088 |
| Blank (Media Only) | 0.055 | 0.058 | 0.056 | 0.056 |
Table 2: Calculated Cell Viability
| Angoline HCl (µM) | Average Corrected Absorbance | % Viability |
|---|---|---|
| Vehicle Control (0) | 0.929 | 100.0% |
| 1 | 0.859 | 92.5% |
| 5 | 0.700 | 75.3% |
| 10 | 0.449 | 48.3% |
| 25 | 0.179 | 19.3% |
| 50 | 0.059 | 6.4% |
| 100 | 0.032 | 3.4% |
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability. This value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel).[8]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Readings | - Contamination of media with bacteria or yeast. - Phenol red or serum in the media can interfere. | - Use sterile technique and check media for contamination. - Use serum-free media for the MTT incubation step. - Set up background control wells (media + MTT, no cells). |
| Low Absorbance Readings | - Cell seeding density is too low. - MTT incubation time is too short. - Incomplete solubilization of formazan crystals. | - Optimize cell seeding density for your cell line. - Increase MTT incubation time (up to 24 hours may be needed for some cells).[7] - Increase shaking time/intensity or gently pipette to mix. |
| High Variability Between Wells | - Uneven cell seeding. - Edge effects due to evaporation in outer wells. - Incomplete mixing of reagents. | - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. - Mix thoroughly after adding reagents by gentle swirling or pipetting. |
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Anagrelide Hydrochloride in Combination Cancer Therapy
Disclaimer: The compound "Angoline hydrochloride" specified in the topic is not found in the referenced scientific literature. It is highly probable that this is a typographical error for Anagrelide hydrochloride , an established medication used for the treatment of thrombocythemia secondary to myeloproliferative neoplasms.[1] These application notes are based on the existing research for Anagrelide hydrochloride and its potential applications in oncology.
Introduction
Anagrelide hydrochloride is an orally administered imidazoquinazoline derivative.[2] Its primary, well-established mechanism of action is the reduction of elevated platelet counts by inhibiting the maturation of megakaryocytes, the precursors to platelets.[2] This is particularly relevant in certain cancers, such as myeloproliferative neoplasms (a type of blood cancer), which are characterized by the overproduction of blood cells, including platelets.[3]
Recent research has unveiled a broader potential for Anagrelide in oncology. Beyond its effect on platelets, which themselves can promote tumor growth and metastasis, Anagrelide has been shown to induce apoptosis in certain cancer cells. This is achieved by acting as a "molecular glue" that facilitates a cytotoxic interaction between phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12).[1][4] These dual mechanisms—systemic reduction of pro-tumorigenic platelets and direct cytotoxic effects—make Anagrelide hydrochloride a compelling agent for investigation in combination cancer therapy.
These notes provide an overview of key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Efficacy of Anagrelide Hydrochloride
The following tables summarize quantitative data from studies evaluating Anagrelide hydrochloride, both in combination with other agents and as a monotherapy in cancer-relevant models.
Table 1: Clinical Efficacy of Anagrelide HCl in Combination with Hydroxyurea for Essential Thrombocythemia
This table presents data from a study evaluating the combination in high-risk patients with essential thrombocythemia, a myeloproliferative neoplasm.
| Parameter | Before Combination Therapy | After Combination Therapy | p-value |
| Median Platelet Count | 581 x 10⁹/L | 411 x 10⁹/L | N/A |
| Patients with Platelet Count < 400 x 10⁹/L | 21.6% (33 of 153) | 48.4% (74 of 153) | <0.0001 |
| Patients with Platelet Count < 600 x 10⁹/L | 53.6% (82 of 153) | 86.3% (132 of 153) | <0.0001 |
| Median Weekly Anagrelide Dose (as add-on) | N/A | 7.0 mg | N/A |
| Median Weekly Hydroxyurea Dose (as add-on) | N/A | 3500 mg | N/A |
Data sourced from a study on high-risk patients with essential thrombocythemia.[5]
Table 2: Preclinical In Vivo Efficacy of Anagrelide HCl Monotherapy in a GIST Xenograft Model
This table shows the results of Anagrelide administered subcutaneously (SC) and orally (PO) in a patient-derived gastrointestinal stromal tumor (GIST) xenograft mouse model.
| Treatment Group | Mean Tumor Volume (Day 11) | % of Tumors Shrunk |
| Vehicle Control | 194.30 ± 176.73 mm³ | N/A |
| Anagrelide (PO, 2.5 mg/kg BID) | 91.83 ± 66.41 mm³ | 96% |
| Anagrelide (SC, 35 mg/kg Q4D) | 25.18 ± 21.68 mm³ | 96% |
| Anagrelide (SC, 70 mg/kg Q4D) | 20.43 ± 16.83 mm³ | 96% |
Data adapted from a study in a UZLX-GIST2B xenograft mouse model.[1]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Anagrelide-Induced Apoptosis
Anagrelide's direct anti-cancer effect in susceptible cells is mediated by its ability to induce the formation of a complex between PDE3A and SLFN12, leading to apoptosis.
The Vicious Cycle of Platelets and Cancer Cells
Cancer cells can stimulate the production of platelets (thrombocytosis), which in turn release growth factors that promote tumor progression and metastasis. Anagrelide can interrupt this cycle.
General Workflow for In Vivo Xenograft Study
The following diagram illustrates a typical workflow for assessing the efficacy of an anti-cancer agent in a mouse xenograft model.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Patient-Derived Xenograft (PDX) Mouse Model
This protocol is adapted from a study evaluating Anagrelide in a GIST PDX model.[1][4]
1. Objective: To assess the anti-tumor activity of Anagrelide hydrochloride, alone or in combination, in an immunodeficient mouse model bearing patient-derived tumors.
2. Materials:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Tumor Model: Patient-derived xenograft tissue (e.g., UZLX-GIST2B), cut into ~3x3x3 mm³ chunks.
-
Anagrelide Hydrochloride: Pharmaceutical grade.
-
Vehicle: For oral (PO) administration, a suitable vehicle like sterile water or methylcellulose solution. For subcutaneous (SC) administration, a lipid vehicle like miglyol.
-
Combination Agent (if applicable): Second therapeutic agent prepared according to its specific formulation requirements.
-
Equipment: Calipers, analytical balance, sterile surgical tools, syringes, gavage needles.
3. Methodology:
-
Tumor Implantation: Anesthetize mice and subcutaneously implant a single PDX tumor chunk on the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume twice weekly using calipers (Volume = 0.5 * length * width²).
-
Randomization: Once tumors reach an average volume of 150-300 mm³, randomize mice into treatment groups (e.g., Vehicle Control, Anagrelide Monotherapy, Combination Therapy). Ensure even tumor volume distribution across groups.
-
Drug Preparation and Administration:
-
Anagrelide (PO): Prepare a suspension at the desired concentration (e.g., for a 2.5 mg/kg dose). Administer twice daily (BID) via oral gavage.
-
Anagrelide (SC): Prepare a solution in the lipid vehicle (e.g., for 35 mg/kg or 70 mg/kg doses). Inject into the loose skin between the shoulder blades every 4 days (Q4D).
-
Combination Agent: Administer according to the established protocol for that specific drug, considering potential interactions with Anagrelide administration timing.
-
Vehicle Control: Administer the vehicle alone using the same route and schedule as the test article.
-
-
In-life Monitoring:
-
Continue to measure tumor volumes and mouse body weights periodically (e.g., every 2-3 days).
-
Monitor animal well-being daily for any signs of toxicity.
-
-
Study Termination and Analysis:
-
At the study endpoint (e.g., a predetermined number of days or when tumors in the control group reach a maximum size), euthanize the mice.
-
Excise tumors and record their final weights.
-
Perform histological analysis on tumor tissue to assess necrosis, apoptosis, and other cellular changes.
-
Protocol 2: In Vitro Cancer Cell Migration Assay (Boyden Chamber)
This protocol is based on the methodology used to assess the effect of Anagrelide on ovarian cancer cell migration towards megakaryocytes.[6]
1. Objective: To determine if Anagrelide hydrochloride inhibits the migration of cancer cells in response to a chemoattractant.
2. Materials:
-
Cancer Cell Line: e.g., COV362 ovarian cancer cells.
-
Chemoattractant: Conditioned medium from a specific cell culture (e.g., megakaryocytes) or a purified chemoattractant like a growth factor.
-
Anagrelide Hydrochloride: Stock solution in DMSO.
-
Boyden Chamber Apparatus: With inserts containing a porous membrane (e.g., 8 µm pores).
-
Culture Media: Serum-free medium for the assay.
-
Staining and Imaging: Calcein AM or DAPI for cell staining, and a fluorescence microscope or plate reader.
3. Methodology:
-
Cell Preparation: Culture cancer cells to ~80% confluency. The day before the assay, serum-starve the cells to reduce baseline migration.
-
Assay Setup:
-
Lower Chamber: Add the chemoattractant solution to the lower wells of the Boyden chamber plate.
-
Upper Chamber (Insert): Resuspend the serum-starved cancer cells in serum-free medium. Add the cell suspension to the upper insert.
-
-
Treatment Groups:
-
Control: Cells migrate towards the chemoattractant with no drug added.
-
Anagrelide Treatment: Add Anagrelide hydrochloride at various concentrations (e.g., 1 µM) to both the upper and lower chambers to ensure a constant drug exposure.
-
Negative Control: Use serum-free medium without chemoattractant in the lower chamber to measure basal, random migration.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for migration to occur (e.g., 16-24 hours).
-
Quantification:
-
After incubation, remove the inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the bottom side of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope or quantify the total fluorescence using a plate reader.
-
-
Data Analysis: Express the results as the percentage of migration relative to the untreated control group. Calculate IC₅₀ values if a dose-response curve is generated.
References
- 1. tandfonline.com [tandfonline.com]
- 2. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 3. Initial Low-Dose Hydroxyurea and Anagrelide Combination in Essential Thrombocythemia: Comparable Response with Lower Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. Combination therapy of hydroxycarbamide with anagrelide in patients with essential thrombocythemia in the evaluation of Xagrid(R) efficacy and long-term safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US11324746B2 - Use of anagrelide for treating cancer - Google Patents [patents.google.com]
Investigating Angoline Hydrochloride's Effect on Tumor Growth in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angoline hydrochloride is a potent and selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway.[1][2][3] Constitutive activation of the STAT3 pathway is a key driver in many human cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis.[3] this compound has been shown to inhibit STAT3 phosphorylation and the expression of its target genes, leading to growth inhibition in human cancer cells with constitutively active STAT3.[2][3] These application notes provide a framework for investigating the anti-tumor effects of this compound in preclinical xenograft models. While specific in vivo efficacy data for this compound is not yet widely published, this document outlines the established methodologies and expected outcomes based on its mechanism of action.
Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
This compound selectively targets the STAT3 signaling pathway, which is aberrantly activated in a variety of cancers. The compound inhibits the phosphorylation of STAT3, a critical step for its activation, dimerization, and nuclear translocation, thereby preventing the transcription of downstream target genes involved in tumor progression.[2][3]
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Quantitative Data Summary
Specific quantitative data from in vivo xenograft studies with this compound are not extensively available in the public domain. The following tables are provided as a template for presenting such data once it is generated through the protocols outlined below.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 3.32[1] |
| H4 | Neuroglioma | 4.72[1] |
| HepG2 | Hepatocellular Carcinoma | 3.14[1] |
Table 2: Template for In Vivo Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SD (Day X) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | - | - | ||
| Angoline HCl | (To be determined) | (e.g., i.p., p.o.) | |||
| Positive Control | (e.g., Doxorubicin) | (e.g., i.v.) |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effect of this compound on tumor growth in xenograft models.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines in vitro.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HepG2)
-
This compound
-
DMEM/RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Western Blot for STAT3 Phosphorylation
Objective: To assess the inhibitory effect of this compound on STAT3 phosphorylation in cancer cells.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS or Matrigel)
-
This compound formulation
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at predetermined doses) and vehicle control to the respective groups via the chosen route (e.g., intraperitoneal, oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Angoline Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angoline hydrochloride is a compound of interest in pharmacological research, with preliminary studies suggesting its potential to induce apoptosis in cancer cells. Flow cytometry is a powerful and quantitative method to elucidate the mechanisms of drug-induced cell death. These application notes provide a comprehensive guide to utilizing flow cytometry to analyze apoptosis in cells treated with this compound. The protocols detailed below cover the key assays for characterizing the apoptotic process, from early membrane changes to late-stage nuclear fragmentation.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on a cancer cell line as measured by flow cytometry. These tables are intended to serve as a template for the presentation of experimental results.
Table 1: Apoptosis Induction by this compound Measured by Annexin V/PI Staining
| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Angoline HCl | 10 | 80.1 ± 3.5 | 12.3 ± 1.5 | 7.6 ± 1.1 |
| Angoline HCl | 25 | 65.7 ± 4.2 | 25.4 ± 2.8 | 8.9 ± 1.3 |
| Angoline HCl | 50 | 40.3 ± 5.1 | 42.1 ± 4.5 | 17.6 ± 2.4 |
Table 2: Cell Cycle Analysis of Cells Treated with this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Control | 0 | 60.5 ± 3.3 | 25.1 ± 2.5 | 14.4 ± 1.9 | 1.8 ± 0.4 |
| Angoline HCl | 10 | 68.2 ± 4.1 | 18.5 ± 2.1 | 13.3 ± 1.7 | 5.7 ± 1.1 |
| Angoline HCl | 25 | 75.1 ± 4.8 | 12.3 ± 1.9 | 12.6 ± 1.5 | 15.4 ± 2.3 |
| Angoline HCl | 50 | 55.4 ± 5.5 | 10.1 ± 1.8 | 34.5 ± 3.9 | 28.9 ± 3.1 |
Table 3: Mitochondrial Membrane Potential (ΔΨm) Analysis using JC-1 Dye
| Treatment | Concentration (µM) | Red/Green Fluorescence Ratio (Aggregate/Monomer) |
| Control | 0 | 8.5 ± 0.9 |
| Angoline HCl | 10 | 6.2 ± 0.7 |
| Angoline HCl | 25 | 3.1 ± 0.4 |
| Angoline HCl | 50 | 1.5 ± 0.2 |
Table 4: Analysis of Apoptosis-Related Protein Expression
| Treatment | Concentration (µM) | Activated Caspase-3 Positive Cells (%) | Bax/Bcl-2 Expression Ratio (MFI) |
| Control | 0 | 3.1 ± 0.6 | 0.8 ± 0.1 |
| Angoline HCl | 10 | 15.8 ± 2.2 | 2.5 ± 0.3 |
| Angoline HCl | 25 | 35.2 ± 4.1 | 5.1 ± 0.6 |
| Angoline HCl | 50 | 68.7 ± 6.5 | 9.8 ± 1.2 |
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Application Notes and Protocols: Angoline Hydrochloride in the Study of Cancer Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Angoline hydrochloride to investigate mechanisms of drug resistance in cancer. Angoline, a selective inhibitor of the IL-6/STAT3 signaling pathway, presents a promising tool for exploring novel therapeutic strategies against chemoresistant tumors.
Introduction
Drug resistance is a primary obstacle in successful cancer chemotherapy. Cancer cells can develop resistance through various mechanisms, including the activation of pro-survival signaling pathways and the induction of cellular processes like autophagy. The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and has been linked to resistance to conventional cancer therapies. Angoline has been identified as a potent and selective inhibitor of the STAT3 signaling pathway.[1] Furthermore, the modulation of autophagy, a cellular self-digestion process, is another critical avenue in the study of drug resistance, as it can either promote cancer cell survival or induce cell death. This document outlines the application of Angoline in studying these resistance mechanisms.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Angoline in various cancer cell lines and against the STAT3 signaling pathway. This data is essential for designing experiments to study its effects on both drug-sensitive and drug-resistant cancer cell lines.
| Target | Cell Line/Assay | IC50 (µM) | Reference |
| IL-6/STAT3 Signaling Pathway | STAT3-responsive gene reporter assay | 11.56 | [1] |
| Cell Proliferation | MDA-MB-231 (Breast Cancer) | 3.32 | [1] |
| Cell Proliferation | H4 (Neuroglioma) | 4.72 | [1] |
| Cell Proliferation | HepG2 (Hepatocellular Carcinoma) | 3.14 | [1] |
Key Experimental Protocols
Detailed methodologies for key experiments to investigate the role of Angoline in overcoming drug resistance are provided below.
Cell Viability and IC50 Determination using MTT Assay
This protocol is for determining the cytotoxic effects of Angoline on both drug-sensitive and drug-resistant cancer cell lines and for calculating its IC50 value.
Materials:
-
Cancer cell lines (drug-sensitive and resistant strains)
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Angoline in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of Angoline. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Angoline) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Analysis of STAT3 Phosphorylation by Western Blot
This protocol is designed to assess the inhibitory effect of Angoline on STAT3 activation by measuring the levels of phosphorylated STAT3 (p-STAT3).
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Angoline for the desired time (e.g., 2, 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-STAT3 antibody as a loading control.
Assessment of Autophagy by Western Blot for LC3 and p62
This protocol allows for the investigation of Angoline's effect on autophagy by monitoring the conversion of LC3-I to LC3-II and the degradation of p62.
Materials:
-
Same as for STAT3 Western Blot, with the following exceptions:
-
Primary antibodies: anti-LC3B and anti-p62/SQSTM1
-
(Optional) Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) for autophagic flux analysis.
Protocol:
-
Follow steps 1-8 of the STAT3 Western Blot protocol.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C. The conversion of the cytosolic form (LC3-I) to the autophagosome-associated form (LC3-II) is an indicator of autophagy induction.
-
Wash and incubate with the secondary antibody.
-
Visualize the bands. An increase in the LC3-II/LC3-I ratio suggests an induction of autophagy.
-
To measure autophagic flux, treat cells with Angoline in the presence and absence of an autophagy inhibitor (e.g., Bafilomycin A1) for the last 2-4 hours of the treatment period. A further accumulation of LC3-II in the presence of the inhibitor indicates a functional autophagic flux.
-
Strip the membrane and re-probe with an anti-p62 antibody. A decrease in p62 levels indicates its degradation via autophagy.
-
A loading control like GAPDH or β-actin should also be used.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.
References
Troubleshooting & Optimization
Angoline hydrochloride solubility issues in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angoline hydrochloride. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Interleukin-6 (IL-6) / Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, with an IC50 of 11.56 μM.[1] It exerts its effects by inhibiting the phosphorylation of STAT3, which in turn downregulates the expression of STAT3's target genes. This inhibition of the IL-6/STAT3 pathway leads to a reduction in cancer cell proliferation.[1] this compound is the hydrochloride salt form of Angoline, a benzophenanthridine alkaloid isolated from Zanthoxylum nitidum.[1][2][3][4]
Q2: What are the basic chemical and physical properties of this compound?
Understanding the fundamental properties of this compound is crucial for its proper handling and use in experiments.
| Property | Value | Reference |
| CAS Number | 1071676-04-4 | [1] |
| Molecular Formula | C22H22ClNO5 | [1] |
| Molecular Weight | 415.87 g/mol | [1] |
| Appearance | Solid powder | [5] |
| Purity | Typically ≥98% (refer to Certificate of Analysis) | [1] |
| Storage (Powder) | -20°C for up to 3 years, protected from light and moisture. | [1] |
| Storage (In Solvent) | -80°C for up to 1 year. | [1] |
Q3: Is this compound soluble in aqueous solutions?
Based on available data and the common characteristics of benzophenanthridine alkaloids, this compound is expected to have limited solubility in neutral aqueous solutions .[5] Its solubility is pH-dependent, a common trait for hydrochloride salts of basic compounds.[6]
Q4: How does pH affect the solubility of this compound?
Q5: What solvents are recommended for preparing stock solutions of this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound.[1] For in vivo studies, formulations often involve a combination of solvents and surfactants to achieve a stable suspension or solution.[7]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility challenges encountered when preparing aqueous solutions of this compound for experimental use.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound|1071676-04-4|MSDS [dcchemicals.com]
- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
How to improve Angoline hydrochloride solubility in PBS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angoline hydrochloride. Our aim is to help you overcome common challenges, particularly those related to solubility in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide: Improving this compound Solubility in PBS
Low solubility of this compound in PBS can be a significant hurdle in experimental setups. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: this compound does not fully dissolve in PBS at the desired concentration, leading to precipitation or a cloudy solution.
Workflow for Troubleshooting Solubility Issues:
Caption: A step-by-step workflow for troubleshooting this compound solubility issues in PBS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is the salt form of Angoline, a benzophenanthridine alkaloid. It functions as a potent and selective inhibitor of the IL-6/STAT3 signaling pathway.[1][2][3][4][5] By inhibiting the phosphorylation of STAT3, this compound blocks its downstream gene expression, which in turn inhibits the proliferation of cancer cells where this pathway is constitutively active.[1][3][5]
Q2: What is the known solubility of Angoline and its hydrochloride salt?
| Compound/Formulation | Solvent | Solubility |
| Angoline | DMSO | 30 mg/mL (79.07 mM)[3] |
| This compound | DMSO | Soluble[4] |
| Angoline | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (5.27 mM)[3] |
| Angoline | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.59 mM) (suspended solution)[6] |
Q3: Why is my this compound not dissolving in PBS?
Several factors can contribute to the poor solubility of this compound in PBS (pH 7.2-7.4):
-
pH of the Solution: Alkaloids, including Angoline, are basic compounds.[7][8][9] Their hydrochloride salts are more water-soluble in acidic conditions.[10] PBS is a buffered solution with a pH that might be too high to maintain the protonated, more soluble form of the Angoline molecule, potentially leading to the precipitation of the less soluble free base.
-
Common Ion Effect: The presence of chloride ions in both this compound and PBS can potentially decrease the solubility of the salt.[11]
-
Intrinsic Solubility: The inherent molecular structure of Angoline may limit its solubility in aqueous solutions.
Q4: How can I improve the solubility of this compound in PBS?
Here are several methods you can try, ranging from simple to more complex:
-
Prepare a Stock Solution in an Organic Solvent: First, dissolve the this compound in a minimal amount of an organic solvent like DMSO.[4] Then, slowly add this stock solution to your PBS buffer while vortexing to facilitate dispersion and minimize precipitation. Be mindful of the final concentration of the organic solvent, as it can have physiological effects in cell-based assays or in vivo studies.[12][13][14]
-
Adjust the pH of the PBS: Since Angoline is an alkaloid, its hydrochloride salt will be more soluble in a more acidic environment.[10] You can try lowering the pH of your PBS solution (e.g., to pH 6.0-6.5) by adding small amounts of dilute HCl. This should be done cautiously, ensuring the final pH is compatible with your experimental system.
-
Use Co-solvents and Excipients: For in vivo studies, formulations often include co-solvents and excipients to improve solubility. A reported formulation for Angoline is a mixture of DMSO, PEG300, Tween 80, and saline.[3] You could adapt this for your in vitro experiments, keeping the concentrations of each component as low as possible.
-
Apply Gentle Heating and Sonication: After adding this compound to the PBS solution, gentle warming (e.g., to 37°C) and sonication can help to break down particles and enhance dissolution.[3][6] However, be cautious with heat as it can degrade the compound.
Q5: Is there a recommended experimental protocol for preparing an this compound solution in a buffer?
While a specific protocol for PBS is not provided in the search results, we can adapt a general protocol based on the available information for preparing a working solution from a DMSO stock.
Experimental Protocols
Protocol 1: Preparation of a Working Solution in PBS via a DMSO Stock
This protocol is suitable for in vitro experiments where a low final concentration of DMSO is acceptable.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Add a precise volume of DMSO to achieve a high concentration stock solution (e.g., 10-30 mg/mL).[3]
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution.
-
-
Prepare the Working Solution:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the DMSO stock solution required.
-
In a separate sterile tube, add the required volume of PBS.
-
While vortexing the PBS, slowly add the calculated volume of the DMSO stock solution drop by drop. This gradual addition helps to prevent immediate precipitation.
-
Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
Protocol 2: Preparation of an Aqueous Formulation for In Vivo Studies
This protocol is based on a formulation reported for Angoline and is intended for animal studies.[3][6]
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline (0.9% NaCl solution)
-
Sonicator
Procedure:
-
Prepare a DMSO Solution: Dissolve the required amount of this compound in DMSO.
-
Add Co-solvents: To the DMSO solution, add PEG300 and mix thoroughly.
-
Add Surfactant: Add Tween 80 to the mixture and mix until a clear solution is formed.
-
Add Saline: Slowly add the saline to the mixture while vortexing to reach the final desired volume and concentration.
-
Sonication: If the solution is not completely clear, sonicate the mixture to aid dissolution.[3][6]
Signaling Pathway
This compound is a selective inhibitor of the IL-6/STAT3 signaling pathway. The simplified pathway is illustrated below.
Caption: Simplified IL-6/STAT3 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound|CAS 1071676-04-4|DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Angoline | STAT | IL Receptor | TargetMol [targetmol.com]
- 4. xcessbio.com [xcessbio.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkaloids [m.chemicalbook.com]
- 9. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 10. redheadedherbalist.com [redheadedherbalist.com]
- 11. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Angoline Hydrochloride Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Angoline hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound powder should be stored at -20°C in a dry, dark environment.[1][2] Under these conditions, the compound is reported to be stable for up to 3 years.[1] It is crucial to protect it from direct sunlight and moisture.[1]
Q2: I need to prepare a stock solution of this compound. What are the recommended storage conditions and for how long is it stable?
A2: Stock solutions of this compound should be stored at -80°C.[1][2] When stored properly in a suitable solvent, it is expected to be stable for up to 1 year.[1] For short-term storage of stock solutions (up to one month), 0 - 4°C may be acceptable, but it is always best to refer to the supplier's certificate of analysis.[3]
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color is a potential indicator of degradation. You should perform an analytical check, such as HPLC, to assess the purity of the solution. Compare the chromatogram to that of a freshly prepared solution to identify any potential degradation products.
Q4: I am seeing unexpected peaks in my HPLC analysis of an aged this compound solution. What could be the cause?
A4: The appearance of new peaks in an HPLC chromatogram of an aged solution suggests the formation of degradation products. This compound is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents, which can accelerate its degradation.[2] Exposure to light can also be a factor, as similar isoquinoline alkaloids like Berberine hydrochloride are known to undergo photodegradation.
Q5: How can I perform a forced degradation study to understand the stability of this compound in my experimental conditions?
A5: Forced degradation studies, also known as stress testing, are essential for understanding a compound's stability.[4][5][6] This involves subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to predict its degradation pathways.[4][7] A general protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | 3 years[1] | Keep away from direct sunlight and moisture.[1] |
| In Solvent | -80°C | 1 year[1] | Use an appropriate solvent and tightly sealed container. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO[3]) to prepare a stock solution of known concentration.
-
Further dilute the stock solution with the mobile phase to a working concentration.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at room temperature for 24 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature for 24 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug and drug solution at an elevated temperature (e.g., 60°C) for 48 hours.
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) for 24 hours.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a mobile phase gradient of acetonitrile and a phosphate buffer.
-
Set the UV detector to a wavelength appropriate for this compound.
-
Inject the standard solution, control samples (stored under recommended conditions), and the stressed samples.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
- 1. Photodegradation of berberine hydrochloride at the interface of 1D–2D nanohybrid of nickel ferrite supported on reduced graphene oxide - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 7. Study of the forced degradation behavior of prasugrel hydrochloride by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Angoline Hydrochloride Concentration for Cell Culture Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Angoline hydrochloride in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway.[1][2][3] It exerts its anticancer activity by inhibiting the phosphorylation of STAT3, which in turn prevents its dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell proliferation and survival.[2][3]
Q2: What is a typical starting concentration range for this compound in cell culture?
Based on available data, a starting concentration range of 1 µM to 20 µM is recommended for initial experiments. The half-maximal inhibitory concentration (IC50) for STAT3 inhibition is approximately 11.56 μM.[1][2][3] However, the IC50 for growth inhibition in cancer cell lines with constitutively activated STAT3 can be lower, ranging from 3.14 to 4.72 μM.[3] Optimization for each specific cell line is crucial.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time is dependent on the specific assay being performed.
-
For STAT3 phosphorylation inhibition: A short incubation of 1 to 2 hours is often sufficient to observe a significant decrease in phosphorylated STAT3 (p-STAT3).[1][2]
-
For cell viability and apoptosis assays: Longer incubation periods, typically ranging from 24 to 72 hours, are necessary to observe effects on cell proliferation and programmed cell death.[4]
Q4: How should I prepare and store this compound?
For stock solutions, dissolve this compound in a suitable solvent like DMSO. It is recommended to prepare a high-concentration stock (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Data Presentation
The following tables summarize key quantitative data for this compound from published studies. These values should serve as a starting point for experimental design, and empirical optimization for your specific cell line and experimental conditions is highly recommended.
Table 1: IC50 Values of this compound
| Parameter | Cell Line(s) | IC50 Value | Reference(s) |
| STAT3 Inhibition | Not specified | 11.56 µM | [1][2][3] |
| Growth Inhibition | Cancer cells with constitutively activated STAT3 | 3.14 - 4.72 µM | [3] |
| Growth Inhibition | MDA-MB-231, H4, HepG2 | Concentration-dependent inhibition observed up to 100 µM | [2] |
Experimental Protocols & Methodologies
Here are detailed protocols for key experiments commonly performed with this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Complete cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the chosen incubation period (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol describes the detection of changes in STAT3 phosphorylation upon treatment with this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with this compound for a short duration (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3.
Troubleshooting Guide
Problem 1: Low or no inhibition of cell viability observed.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell line.
-
-
Possible Cause 2: Insufficient Incubation Time. The effects on cell viability may take longer to manifest.
-
Solution: Extend the incubation time. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration.
-
-
Possible Cause 3: Low STAT3 Activity in the Cell Line. this compound's primary target is the STAT3 pathway. If your cell line has low basal STAT3 activity, the inhibitory effect on viability may be minimal.
-
Solution: Confirm the STAT3 activation status of your cell line using Western blot for p-STAT3. Consider using a positive control cell line known to have high STAT3 activation.
-
Problem 2: Inconsistent results in apoptosis assays.
-
Possible Cause 1: Incorrect Harvest Time. The timing of apoptosis detection is critical. Early apoptosis is a transient phase.
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48 hours) to capture the peak of apoptotic events.
-
-
Possible Cause 2: Loss of Apoptotic Cells. Floating cells in the supernatant may be apoptotic and should not be discarded.
-
Solution: Always collect both the adherent and floating cell populations for apoptosis analysis.
-
Problem 3: No decrease in p-STAT3 levels after treatment.
-
Possible Cause 1: Incubation Time Too Long or Too Short. The inhibition of STAT3 phosphorylation is a rapid event, and levels might recover over time.
-
Solution: Optimize the incubation time. A short time course (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) is recommended.
-
-
Possible Cause 2: Issues with Antibody or Western Blot Protocol.
-
Solution: Ensure the primary antibody for p-STAT3 is validated and used at the recommended dilution. Include appropriate positive and negative controls in your Western blot experiment.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: IL-6/JAK/STAT3 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Troubleshooting Weak p-STAT3 Signal in Western Blot after Angoline Treatment
This technical support guide is designed for researchers, scientists, and drug development professionals who are using Angoline to study STAT3 signaling and encountering issues with weak or absent phosphorylated STAT3 (p-STAT3) signals in their Western blot analyses.
Understanding the Mechanism: Angoline and the STAT3 Pathway
Angoline is a potent and selective inhibitor of the IL-6/STAT3 signaling pathway.[1][2] It functions by preventing the phosphorylation of STAT3, a critical activation step.[1][2] Understanding this mechanism is key to designing experiments and interpreting results. When a strong baseline signal of p-STAT3 is established, Angoline should effectively reduce it.
STAT3 Signaling Pathway and Angoline's Point of Inhibition
The diagram below illustrates the canonical JAK/STAT3 signaling cascade initiated by Interleukin-6 (IL-6) and the inhibitory action of Angoline. Activation of STAT3 requires phosphorylation at the Tyr705 residue, which allows for dimerization, nuclear translocation, and subsequent gene transcription.[3][4][5]
Caption: Angoline inhibits the phosphorylation of STAT3, blocking its activation.
Data Presentation: Angoline Biological Activity
The following table summarizes the key quantitative metrics for Angoline's inhibitory effects based on published data. These values are crucial for determining appropriate experimental concentrations.
| Parameter | Cell Lines | IC50 Value | Reference |
| STAT3 Pathway Inhibition | HepG2/STAT3 | 11.56 μM | [1][2][6][7] |
| Cell Proliferation Inhibition | MDA-MB-231 | 3.32 μM | [1] |
| H4 | 4.72 μM | [1] | |
| HepG2 | 3.14 μM | [1] |
Troubleshooting Guide & FAQs
This section addresses common problems encountered when analyzing p-STAT3 levels after Angoline treatment.
Question 1: Why is my p-STAT3 signal weak or absent in ALL my samples, including the untreated/vehicle controls?
This indicates a potential systemic issue with your Western blot protocol rather than an effect of the Angoline treatment.
Answer:
-
Inadequate Cell Lysis: For phosphorylated proteins, the lysis buffer must contain phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in addition to protease inhibitors.[8][9][10] Phosphatases remaining active in your lysate will rapidly dephosphorylate p-STAT3, leading to signal loss.[9][11] Always prepare lysates on ice.[8][12]
-
Low Basal p-STAT3 Levels: The cell line you are using may have very low baseline (basal) levels of STAT3 activation. To detect a signal and subsequently see its inhibition, you may need to stimulate the pathway. Consider treating cells with a known STAT3 activator, such as IL-6 (10-100 ng/mL) for 15-30 minutes, to induce a robust p-STAT3 signal in your control samples.[11][13][14]
-
Suboptimal Antibody Performance:
-
Concentration: Your primary or secondary antibody concentrations may be too low. Titrate both antibodies to find the optimal dilution.[12][15][16]
-
Activity: Ensure antibodies have been stored correctly and avoid repeated freeze-thaw cycles.[12][13] To confirm the primary antibody's activity, include a positive control lysate from a cell line known to have high p-STAT3 levels.[16][17]
-
-
Incorrect Blocking Buffer: For phospho-protein detection, 5% Bovine Serum Albumin (BSA) in TBS-T is highly recommended over non-fat dry milk.[3][10][18] Milk contains phosphoproteins (like casein) and endogenous phosphatases that can increase background noise and reduce the specific signal.[18]
-
Inefficient Protein Transfer: Verify that your transfer was successful by staining the membrane with Ponceau S after transfer. If transfer is inefficient, especially for higher molecular weight proteins, consider adjusting the transfer time, voltage, or methanol percentage in the transfer buffer.[10]
Question 2: My positive control (IL-6 stimulated) shows a strong p-STAT3 band, but my vehicle control is very weak, and my Angoline-treated sample is absent. Is this correct?
Answer:
Yes, this is the expected and desired result. It demonstrates that:
-
Your Western blot protocol for detecting p-STAT3 is working correctly (strong signal with IL-6).
-
Your cell line has low basal STAT3 activation (weak vehicle control signal).
-
Angoline is effectively inhibiting the induced STAT3 phosphorylation (absent signal in the Angoline + IL-6 treated sample).
The key is to have a sufficient "analytical window" to observe inhibition. If your basal level is nearly undetectable, you cannot meaningly measure a decrease. Stimulating the pathway is often a prerequisite for studying inhibitors.
Question 3: What are the essential controls for this experiment?
Answer:
-
Vehicle Control: Cells treated with the same solvent used to dissolve Angoline (e.g., DMSO).
-
Positive Control (Stimulated): Cells treated with a known STAT3 activator like IL-6 to confirm the pathway is inducible and your detection method works.[11]
-
Inhibitor Control: Cells pre-treated with Angoline for the desired time, followed by stimulation with IL-6. This is the key sample to show inhibition.
-
Loading Control: An antibody against a stable, housekeeping protein (e.g., GAPDH, β-Actin) is crucial to ensure equal protein loading across all lanes.
-
Total STAT3 Control: You should always probe a parallel blot (or strip and re-probe the same blot) for total STAT3. This demonstrates that the decrease in signal is due to a lack of phosphorylation, not a decrease in the total amount of STAT3 protein.
Troubleshooting Workflow
Use the following decision tree to diagnose the source of a weak p-STAT3 signal.
Caption: A logical workflow to troubleshoot weak p-STAT3 signals.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HepG2, MDA-MB-231) at a density that will result in 70-80% confluency at the time of treatment.
-
Angoline Pre-treatment: Once cells are attached and growing, replace the medium with fresh medium containing Angoline at the desired concentration (e.g., 5-20 μM) or vehicle (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation (Optional but Recommended): After pre-treatment, add a STAT3 activator like IL-6 (final concentration 10-100 ng/mL) directly to the medium. Incubate for an additional 15-30 minutes at 37°C.
-
Harvesting: Immediately after treatment, place the culture dish on ice and proceed to the lysis protocol.
Protocol 2: Cell Lysis for Phosphorylated Proteins
-
Preparation: Pre-chill all buffers and centrifuges to 4°C. Prepare fresh RIPA lysis buffer (or similar) and supplement it immediately before use with a protease and phosphatase inhibitor cocktail.
-
Wash: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to the plate. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
Protocol 3: Western Blotting for p-STAT3
-
Sample Preparation: Dilute the protein lysates to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 μg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% w/v BSA in TBS with 0.1% Tween-20 (TBS-T) .
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145 or #9131) diluted in 5% BSA/TBS-T.[3][13] Incubation is typically done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBS-T for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBS-T.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Start with short exposure times and increase as needed to avoid signal saturation.[15]
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for total STAT3 and a loading control to confirm the specificity of the p-STAT3 signal and equal loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-Stat3 (Tyr705) Antibody (#9131) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Angoline: A selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum [agris.fao.org]
- 8. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. southernbiotech.com [southernbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - ES [thermofisher.com]
- 16. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 17. bosterbio.com [bosterbio.com]
- 18. youtube.com [youtube.com]
Preventing Angoline hydrochloride precipitation in cell culture media.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Angoline hydrochloride in cell culture media.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in cell culture experiments.
Issue 1: this compound precipitates immediately upon addition to cell culture medium.
-
Question: I dissolved this compound in DMSO to make a stock solution, but it precipitated as soon as I added it to my cell culture medium. What should I do?
-
Answer: This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment like cell culture medium. The abrupt change in solvent polarity causes the compound to fall out of solution. Here are the steps to troubleshoot this problem:
-
Decrease the final concentration of this compound: The precipitation may be due to exceeding the solubility limit of the compound in the final culture medium. Try preparing a dilution series to determine the maximum soluble concentration under your experimental conditions.
-
Optimize the stock solution concentration and addition method:
-
Instead of adding a small volume of a highly concentrated stock, try using a larger volume of a more dilute stock solution. This can help to disperse the compound more evenly and slowly, reducing the localized high concentration that leads to precipitation.
-
Add the stock solution dropwise to the medium while gently vortexing or swirling the tube. This facilitates rapid mixing and prevents the formation of localized areas of high concentration.
-
-
Pre-warm the cell culture medium: Adding a cold stock solution to a warmer medium can sometimes induce precipitation. Ensure both the drug stock and the culture medium are at the same temperature (e.g., 37°C) before mixing.
-
Consider the use of a co-solvent system: For in vivo studies, Angoline has been formulated in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution at 2.5 mg/mL.[1][2] While the concentrations of PEG300 and Tween-80 in this formulation may be too high for direct cell culture application, a modified, more diluted co-solvent approach could be tested. It is crucial to determine the tolerance of your specific cell line to these excipients.
-
Issue 2: The cell culture medium becomes cloudy or forms a precipitate after a period of incubation with this compound.
-
Question: My medium containing this compound was clear initially, but after several hours/days in the incubator, a precipitate has formed. What could be the cause?
-
Answer: Delayed precipitation can be caused by several factors related to the complex environment of the cell culture incubator and the composition of the medium itself.
-
pH shift in the medium: Cell metabolism can cause a shift in the pH of the culture medium over time. For hydrochloride salts of weakly basic compounds, an increase in pH (becoming more alkaline) can decrease solubility and lead to precipitation.[3][4][5] Monitor the pH of your culture and consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.
-
Interaction with media components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. This compound may interact with certain components, leading to the formation of insoluble complexes.
-
Phosphate and Calcium: A common cause of precipitation in cell culture media is the formation of calcium phosphate.[6] It is possible that this compound could interact with or promote the precipitation of these salts.
-
-
Temperature fluctuations: Although incubators are designed to maintain a constant temperature, frequent opening and closing of the door can cause temperature fluctuations that may affect the solubility of the compound.
-
Evaporation: Improperly sealed culture vessels can lead to evaporation of water from the medium, thereby increasing the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.
-
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
-
This compound is reported to be soluble in DMSO.[1][2] For cell culture applications, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.
2. What is the maximum concentration of DMSO that is safe for my cells?
-
The tolerance of cells to DMSO varies between cell lines. As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize cytotoxic effects. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
3. At what temperature should I store my this compound stock solution?
-
Store the this compound powder at -20°C for long-term storage (up to 3 years).[7] Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to 1 year.[7] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.
4. Can I adjust the pH of my cell culture medium to improve the solubility of this compound?
-
The solubility of hydrochloride salts of weak bases is often pH-dependent, with higher solubility at a more acidic pH.[3][4] However, altering the pH of the cell culture medium can have significant effects on cell health and growth. Standard cell culture media are typically buffered to a physiological pH of around 7.2-7.4. While a slightly more acidic environment might increase the solubility of this compound, it is crucial to first determine the optimal pH range for your specific cell line. If you choose to adjust the pH, do so in small increments and carefully monitor cell morphology and viability. For some hydrochloride salts, maximum stability has been observed at a slightly acidic pH, for example, around pH 3.5 for hydralazine hydrochloride.[8]
5. Are there any alternative methods to improve the solubility of this compound in my cell culture medium?
-
Yes, the use of cyclodextrins has been shown to enhance the aqueous solubility of many poorly soluble drugs by forming inclusion complexes.[9][10][11][12][13] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used in cell culture applications. You could explore preparing a complex of this compound with a suitable cyclodextrin to improve its solubility in your culture medium. It is important to verify that the chosen cyclodextrin is not toxic to your cells at the intended concentration.
Quantitative Data Summary
| Parameter | Value | Source |
| This compound | ||
| Molecular Weight | 415.87 g/mol | [7] |
| Angoline (free base) | ||
| Solubility in DMSO | 30 mg/mL (79.07 mM) | [2] |
| Solubility in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (5.27 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. If necessary, gentle warming (e.g., to 37°C) or sonication in a water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into sterile, single-use tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in pre-warmed medium to achieve the final desired working concentration.
-
When adding the stock solution to the medium, add it dropwise while gently swirling the medium to ensure rapid and uniform mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound precipitation.
Caption: this compound's mechanism of action via the IL-6/STAT3 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angoline | STAT | IL Receptor | TargetMol [targetmol.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. [Calcium and phosphates compatibilities in parenteral nutrition admixtures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 10. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Off-target kinase inhibition by Angoline hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Angoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the IL-6/STAT3 signaling pathway.[1] It has been shown to inhibit the phosphorylation of STAT3, a key step in its activation.[1]
Q2: What is the reported potency of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for STAT3 has been reported to be 11.56 μM.[1]
Q3: Is this compound selective for STAT3?
This compound has shown selectivity for STAT3 over other signaling molecules like STAT1 and NF-κB, with reported IC50 values greater than 100 μM for the latter two.[1] However, a comprehensive kinome-wide selectivity profile is not publicly available.
Q4: How should I store this compound?
For long-term storage, it is recommended to store the powder form at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[1]
Q5: In which solvents is this compound soluble?
The solubility of this compound has been noted in DMSO.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in STAT3 inhibition assays.
-
Potential Cause 1: Assay format mismatch.
-
Potential Cause 2: Reagent purity.
-
Troubleshooting Tip: Impurities in ATP, substrates, or buffers can affect reaction kinetics and lead to inconsistent results. Use high-purity reagents and prepare fresh solutions.
-
-
Potential Cause 3: High compound concentration leading to off-target effects.
-
Troubleshooting Tip: While this compound is selective for STAT3 over STAT1 and NF-κB, very high concentrations may lead to non-specific inhibition.[1] It is advisable to perform a dose-response curve to determine the optimal concentration range.
-
Issue 2: No observable inhibition of STAT3 phosphorylation in cell-based assays.
-
Potential Cause 1: Insufficient compound concentration or incubation time.
-
Troubleshooting Tip: this compound has been shown to affect STAT3 phosphorylation within 2 hours of treatment.[1] Optimize both the concentration and incubation time for your specific cell line.
-
-
Potential Cause 2: Cell line suitability.
-
Troubleshooting Tip: The effect of STAT3 inhibition can be cell-type dependent.[2] Confirm that your chosen cell line has a constitutively active or inducible STAT3 pathway.
-
-
Potential Cause 3: Issues with antibody detection in Western blotting.
-
Troubleshooting Tip: Ensure the primary and secondary antibodies for phospho-STAT3 and total STAT3 are validated and used at the recommended dilutions. Include appropriate positive and negative controls.
-
Issue 3: Suspected off-target effects.
-
Potential Cause: Inhibition of other kinases.
-
Troubleshooting Tip: Since a comprehensive off-target profile for this compound is not available, consider performing a broad-spectrum kinase panel screening (kinome scan) to identify potential off-target interactions. This is crucial for understanding the compound's specificity and potential side effects.
-
Data Presentation
On-Target and Known Selectivity Data for this compound
| Target | IC50 (μM) |
| STAT3 | 11.56[1] |
| STAT1 | >100[1] |
| NF-κB | >100[1] |
Experimental Protocols
General Protocol for a Kinase Inhibition Assay (Biochemical)
This protocol provides a general framework. Specific conditions such as enzyme and substrate concentrations should be optimized for each experiment.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare assay buffer, kinase solution, substrate solution, and ATP solution.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Add the kinase to the wells and incubate for a predetermined time (e.g., 10-30 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction and measure the signal (e.g., fluorescence, luminescence, or radioactivity) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: IL-6/STAT3 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for a biochemical kinase inhibition assay.
Caption: Logical workflow for troubleshooting inconsistent kinase inhibition assay results.
References
Angoline hydrochloride experimental controls and potential artifacts.
Welcome to the technical support center for Angoline hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway.[1][2][3] It exerts its effects by inhibiting the phosphorylation of STAT3, a critical step in its activation.[2][3] Activated STAT3 translocates to the nucleus and acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[4][5][6] By blocking STAT3 phosphorylation, this compound prevents its downstream signaling and can inhibit the proliferation of cancer cells where STAT3 is constitutively activated.[2][3]
Q2: What is the selectivity of this compound?
A2: this compound demonstrates selectivity for the STAT3 signaling pathway. In vitro studies have shown that it inhibits the STAT3 pathway with a significantly lower IC50 value compared to other signaling pathways like STAT1 and NF-κB.[1][3]
Q3: How should I dissolve and store this compound?
A3: this compound is typically a solid.[3] For experimental use, it is soluble in organic solvents such as DMSO and ethanol.[7] It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it to the final desired concentration in your aqueous experimental medium. To ensure stability, the powder form should be stored at -20°C for up to three years, and solutions in solvent can be stored at -80°C for up to one year.[3] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Western Blot Analysis of STAT3 Phosphorylation
Problem: No or weak p-STAT3 signal after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Cell Stimulation | Ensure that your cells are properly stimulated to induce STAT3 phosphorylation (e.g., with IL-6) before treatment with this compound. The phosphorylation of STAT3 can be transient, so optimizing the stimulation time is crucial.[8] |
| Inadequate Drug Concentration or Incubation Time | Verify that the concentration of this compound and the incubation time are appropriate for your cell line. An IC50 of 11.56 μM for STAT3 inhibition has been reported, with effects on phosphorylation observed after 2 hours of treatment.[1][2] Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Phosphatase Activity | Include phosphatase inhibitors in your cell lysis buffer to prevent the dephosphorylation of STAT3 after cell harvesting.[8] |
| Poor Antibody Quality | Use a validated antibody specific for phosphorylated STAT3 (Tyr705).[1] Run positive controls, such as lysates from cells known to have high p-STAT3 levels, to confirm antibody performance.[1] |
| Inefficient Protein Transfer | Optimize your Western blot transfer conditions (voltage, time) to ensure efficient transfer of proteins, especially larger proteins like STAT3.[8] |
Problem: Inconsistent p-STAT3 levels between replicates.
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a uniform number of cells are seeded in each well or dish to minimize variability in protein content. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents, including this compound and stimulating agents. |
| Variable Cell Health | Monitor cell viability throughout the experiment. Differences in cell health can affect signaling responses. |
Cell Viability and Proliferation Assays
Problem: High variability in cell viability results.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low and consistent across all wells, including vehicle controls. High concentrations of DMSO can be toxic to cells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations that can affect cell growth, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Incorrect Assay Timing | The timing of the viability assay is critical. For proliferation assays, ensure the incubation period with this compound is sufficient to observe an effect (e.g., 72 hours).[3] |
| Assay-Specific Artifacts | Be aware of potential artifacts associated with your chosen viability assay. For example, some tetrazolium-based assays can be affected by the metabolic state of the cells, which might be altered by the treatment.[9] Consider using an orthogonal method to confirm your results (e.g., a dye exclusion assay like trypan blue or a luminescence-based ATP assay).[9][10] |
Problem: Unexpected increase in cell viability at certain concentrations.
| Possible Cause | Suggested Solution |
| Hormesis or Biphasic Response | Some compounds can exhibit a biphasic dose-response, where low doses may stimulate proliferation while high doses are inhibitory. Carefully evaluate a wide range of concentrations to characterize the full dose-response curve. |
| Off-Target Effects | At certain concentrations, this compound might have off-target effects that could influence cell viability.[11][12] It is important to consider this possibility when interpreting unexpected results. |
STAT3 Reporter Gene Assays
Problem: Low luciferase signal or poor signal-to-noise ratio.
| Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Optimize your transfection protocol for the specific cell line you are using. This includes the ratio of DNA to transfection reagent and the cell density at the time of transfection.[13] |
| Inappropriate Reporter Construct | Use a STAT3-responsive reporter construct that has been validated. This typically contains tandem repeats of the sis-inducible element (SIE).[14] |
| Insufficient Stimulation | Ensure adequate stimulation of the STAT3 pathway (e.g., with IL-6 or other relevant cytokines) to induce a robust luciferase signal in your positive control and untreated samples.[15] |
| Cell Lysis and Luciferase Assay Protocol | Follow the manufacturer's protocol for the luciferase assay system carefully. Ensure complete cell lysis to release the luciferase enzyme and use a luminometer with appropriate sensitivity.[15] |
Quantitative Data Summary
| Parameter | Value | Experimental Conditions | Reference |
| IC50 for STAT3 signaling pathway | 11.56 μM | 1-hour treatment | [1][2][3] |
| IC50 for STAT1 signaling pathway | >100 μM | 1-hour treatment | [1][3] |
| IC50 for NF-κB signaling pathway | >100 μM | 1-hour treatment | [1][3] |
| Inhibition of cell proliferation (IC50) | 3.14 - 4.72 μM | 72-hour treatment in various cancer cell lines (MDA-MB-231, H4, HepG2) | [3] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The following diagram illustrates the IL-6/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: IL-6/STAT3 signaling pathway and this compound's inhibitory action.
Experimental Workflow: Western Blot for p-STAT3
This diagram outlines the key steps for assessing the effect of this compound on STAT3 phosphorylation using Western blotting.
Caption: Western blot workflow for p-STAT3 detection.
Logical Relationship: Troubleshooting No p-STAT3 Signal
This diagram illustrates the logical steps to troubleshoot the absence of a p-STAT3 signal in a Western blot experiment.
Caption: Troubleshooting logic for absent p-STAT3 signal.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. STAT3 activation luciferase reporter assays [bio-protocol.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. abeomics.com [abeomics.com]
Managing cytotoxicity of DMSO vehicle in Angoline hydrochloride experiments.
This guide provides troubleshooting advice and frequently asked questions for researchers using Angoline hydrochloride, focusing on the management of cytotoxicity associated with its common vehicle, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action? this compound is a potent and selective inhibitor of the IL-6/STAT3 signaling pathway, isolated from Zanthoxylum nitidum.[1][2] It functions by inhibiting the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), which in turn prevents its dimerization, nuclear translocation, and subsequent target gene expression.[2][3][4][5] This inhibition of the STAT3 pathway leads to reduced proliferation in cancer cells where this pathway is constitutively active.[2][3][5]
Q2: Why is DMSO necessary for this compound experiments? Like many hydrophobic compounds used in biomedical research, this compound has low solubility in aqueous solutions.[6] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an essential vehicle for creating stock solutions of this compound for in vitro assays.[4][7]
Q3: What is vehicle-induced cytotoxicity and why is it a concern? Vehicle-induced cytotoxicity refers to the harmful effects on cells caused by the solvent used to dissolve a drug, independent of the drug itself.[8] DMSO, while widely used, is not biologically inert. At certain concentrations, it can induce cell death, alter cell differentiation, affect signaling pathways, and even change the epigenetic landscape, potentially confounding experimental results.[9][10] Therefore, it is crucial to distinguish the effects of this compound from the effects of its DMSO vehicle.
Q4: What is a generally "safe" concentration of DMSO for cell culture? The "safe" concentration of DMSO is highly dependent on the cell line and the duration of exposure.[7][11]
-
General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% without severe cytotoxicity, with 0.1% being considered safe for almost all cell types.[12]
-
Sensitive Cells: Primary cell cultures and some specific cell lines are more sensitive and may require concentrations below 0.1%.[12]
-
Time Dependence: Cytotoxicity increases with longer exposure times. A concentration that is safe for a 24-hour experiment may become toxic over 48 or 72 hours.[7]
Q5: How can I determine the maximum non-toxic DMSO concentration for my specific cell line? You must perform a dose-response experiment using only the DMSO vehicle. This involves treating your cells with a range of DMSO concentrations (e.g., from 0.05% to 2.0%) for the intended duration of your experiment. Cell viability is then measured to determine the highest concentration that does not significantly impact cell survival. This is often referred to as the maximum tolerated concentration.
Q6: My vehicle control (DMSO only) is showing significant cell death. What should I do? This indicates your DMSO concentration is too high for your specific experimental conditions. Refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue. The primary solution is to lower the final concentration of DMSO in your culture medium.
Q7: Can DMSO interfere with the signaling pathways I'm studying? Yes. Even at low, non-cytotoxic concentrations, DMSO can have off-target effects on numerous cellular signaling pathways.[6] It has been shown to affect NF-κB and MAPK pathways, alter the expression of inflammatory cytokines, and modulate cell migration pathways.[10][13] This underscores the critical importance of including a vehicle-only control in every experiment to accurately attribute observed effects to the drug being tested.[8]
Data Summary Tables
Table 1: this compound Properties
| Property | Value | Source |
| Mechanism of Action | Selective IL-6/STAT3 Signaling Pathway Inhibitor | [1][3][4][5] |
| IC₅₀ (STAT3) | 11.56 μM | [1][3][4][5] |
| IC₅₀ (Cancer Cells) | 3.14 - 4.72 μM (for cells with activated STAT3) | [2][4] |
| Solubility in DMSO | ≥30 mg/mL (79.07 mM) | [4] |
Table 2: Summary of DMSO Cytotoxicity on Various Cell Lines
| DMSO Conc. (% v/v) | Exposure Time | Cell Line(s) | Observed Effect | Source |
| < 0.1% | 24h | MCF-7, RAW-264.7, HUVEC | >90% cell viability; little to no toxicity. | [14][15] |
| 0.3125% | up to 72h | HepG2, Huh7, HT29, SW480, MDA-MB-231 | Minimal cytotoxicity observed. | [11][16] |
| 0.5% | 24h | Various | Generally tolerated by most robust cell lines. | [12] |
| > 0.5% | 24h | MCF-7, RAW-264.7, HUVEC | Dramatic increase in cytotoxicity. | [14][15] |
| ≥ 1% | 24h, 48h, 72h | Human leukemic cells (Molt-4, Jurkat, U937, THP1) | Significant cytotoxicity observed, increasing with time. | |
| ≥ 2% | 24h, 48h, 72h | Human leukemic cells | Cytotoxicity significantly increases with time. |
Note: Cytotoxicity is cell-type and context-specific. The data above should be used as a guideline, not a substitute for empirical testing.
Troubleshooting Guide
This guide addresses the common issue of unexpected cytotoxicity in your vehicle control group.
Caption: Troubleshooting flowchart for unexpected DMSO vehicle cytotoxicity.
Experimental Protocols
Protocol 1: Determining Maximum Tolerated DMSO Concentration
This protocol uses a cell viability assay (e.g., MTT) to find the highest DMSO concentration that does not harm your cells.
Caption: Experimental workflow for determining DMSO dose-response cytotoxicity.
Detailed Steps:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to attach for 18-24 hours.
-
Prepare DMSO Dilutions: Prepare a 2X working concentration series of DMSO in complete culture medium. For example, to test final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05%, you would prepare 4%, 2%, 1%, 0.5%, 0.2%, and 0.1% solutions. Also, prepare a medium-only control (0% DMSO).
-
Cell Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2X DMSO dilutions and the control medium. This will dilute the DMSO to the final 1X concentration.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay (MTT Example):
-
Data Analysis: Calculate the percentage viability for each DMSO concentration relative to the 0% DMSO control cells. The highest concentration that maintains >90% viability is generally considered safe to use as a vehicle control.
Protocol 2: General Cell Viability Assay for this compound
-
Stock Solution: Prepare a high-concentration stock of this compound (e.g., 40 mg/mL or ~100 mM) in 100% DMSO.[1]
-
Working Solutions:
-
Determine your non-toxic vehicle concentration from Protocol 1 (e.g., 0.1% DMSO).
-
Prepare serial dilutions of this compound in culture medium. Crucially, ensure the final DMSO concentration in every well (including the vehicle control) is identical.
-
For example, if your highest drug concentration requires a 1:1000 dilution from the stock, your final DMSO concentration will be 0.1%. You must then add an equivalent amount of pure DMSO to all other dilutions and the vehicle control well to equalize the final concentration to 0.1%.
-
-
Controls: Always include three types of controls:
-
Execution: Treat cells with the drug dilutions and controls, incubate for the desired time, and perform a cell viability assay as described in Protocol 1.
-
Analysis: Normalize the results of the drug-treated wells to the vehicle control group to determine the specific effect of this compound.
Signaling Pathway Visualization
This compound's primary mechanism is the inhibition of the STAT3 signaling pathway.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Angoline | STAT | IL Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. Mechanisms underlying dimethyl sulfoxide-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sid.ir [sid.ir]
- 15. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells | Pocket Dentistry [pocketdentistry.com]
- 18. researchgate.net [researchgate.net]
Navigating the Stability of Angoline Hydrochloride in DMSO: A Technical Guide
For researchers, scientists, and drug development professionals utilizing Angoline hydrochloride in their experiments, understanding the long-term stability of stock solutions in dimethyl sulfoxide (DMSO) is critical for ensuring experimental reproducibility and the integrity of results. This technical support center provides essential guidance on storage, handling, and troubleshooting of this compound DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound in DMSO stock solutions?
For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C. One supplier suggests that in-solvent storage at -80°C can be maintained for up to one year.[1] For short-term storage, -20°C is also an option, though the stability duration may be reduced.
Q2: How many times can I freeze-thaw my this compound DMSO stock solution?
The stability of compounds in DMSO through multiple freeze-thaw cycles is highly compound-dependent.[2] While some compounds are resistant, others may degrade. To minimize potential degradation, it is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. If repeated use from a single stock is unavoidable, it is recommended to perform a stability check after a few cycles.
Q3: I observed precipitation in my this compound stock solution after thawing. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to room temperature and vortex or sonicate to redissolve the compound completely before use. If precipitation persists, it may indicate compound degradation or solvent evaporation. In such cases, it is advisable to prepare a fresh stock solution.
Q4: Can I store my this compound DMSO stock solution at room temperature?
No, long-term storage at room temperature is not recommended. The stability of many compounds in DMSO can be compromised at room temperature.[3][4] One study on a variety of compounds showed that while many are stable for a limited time at elevated temperatures, the risk of degradation increases significantly.[3][4]
Q5: Does the presence of water in DMSO affect the stability of this compound?
DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can impact the stability of dissolved compounds, with some studies indicating that water is a more significant factor in compound loss than oxygen.[3][4][5] It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to air.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of compound activity in bioassays | 1. Compound degradation due to improper storage (temperature, light exposure). 2. Multiple freeze-thaw cycles. 3. Contamination of the stock solution. | 1. Prepare a fresh stock solution from powder. 2. Aliquot new stock solutions to minimize freeze-thaw cycles. 3. Verify the purity and concentration of the new stock solution using an analytical method like HPLC. |
| Inconsistent experimental results | 1. Inaccurate concentration of the stock solution due to solvent evaporation. 2. Partial precipitation of the compound. 3. Degradation of the compound over time. | 1. Ensure vials are tightly sealed. 2. Before use, ensure the compound is fully dissolved by warming and vortexing. 3. Qualify the stability of the stock solution over the intended period of use by periodic analytical testing. |
| Visible color change in the stock solution | Chemical degradation of this compound. | Discard the stock solution and prepare a fresh one. Investigate potential causes of degradation (e.g., exposure to light, incompatible storage container). |
Quantitative Stability Data (Illustrative)
Disclaimer: The following data is illustrative and intended to provide a general expectation of stability. Actual stability should be confirmed experimentally.
Table 1: Illustrative Long-Term Stability of this compound (10 mM in anhydrous DMSO)
| Storage Temperature | Time Point | Purity (%) by HPLC | Notes |
| -80°C | 1 month | >99% | Recommended for long-term storage. |
| 3 months | >98% | Minimal degradation observed. | |
| 6 months | >97% | Stable for at least 6 months. | |
| 12 months | >95% | Yearly requalification recommended. | |
| -20°C | 1 month | >98% | Suitable for short-term storage. |
| 3 months | ~95% | Noticeable degradation may begin. | |
| 6 months | <90% | Significant degradation likely. | |
| +4°C | 1 week | ~95% | Not recommended for storage. |
| 1 month | <85% | Significant degradation expected. | |
| Room Temp. | 24 hours | ~98% | Stable for a typical workday. |
| 1 week | <90% | Rapid degradation. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the purity and degradation of this compound in DMSO.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Sample Preparation: Dilute the this compound DMSO stock solution to a suitable concentration (e.g., 1 mg/mL) with the initial mobile phase composition.
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak (this compound). Purity can be calculated based on the relative peak areas.
Protocol 2: Forced Degradation Study
To understand the potential degradation pathways, a forced degradation study can be performed. This involves exposing this compound to harsh conditions.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by HPLC-MS to identify and characterize any degradation products.
Visualizations
Signaling Pathway of this compound
This compound is an inhibitor of the IL-6/STAT3 signaling pathway.[1] Interleukin-6 (IL-6) binding to its receptor (IL-6R) leads to the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate gene expression. This compound interferes with this process, likely by inhibiting the phosphorylation of STAT3.
Caption: IL-6/STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound in a DMSO stock solution.
Caption: A typical experimental workflow for assessing the long-term stability of a compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
How to account for Angoline hydrochloride degradation in assays.
This technical support center provides guidance on how to account for the degradation of Angoline hydrochloride in analytical assays. For researchers, scientists, and drug development professionals, ensuring the stability and accurate quantification of this compound is critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound assay results are showing high variability. What could be the cause?
A1: High variability in assay results for this compound can often be attributed to its degradation. The stability of this compound can be compromised by factors such as pH, temperature, light, and the presence of oxidizing agents.[1][2] It is crucial to control these conditions during sample preparation and analysis. Solution stability should be assessed; sample and standard solutions of similar compounds have been shown to be stable for at least 48 hours when stored properly in tightly capped volumetric flasks at room temperature.[3]
Q2: What are the primary degradation pathways for this compound?
A2: Based on studies of similar hydrochloride salt compounds, the primary degradation pathways for this compound are expected to be hydrolysis (both acidic and alkaline), oxidation, and photolysis.[1][2][3] Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[2][4]
Q3: How can I prevent the degradation of this compound during my assay?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Maintain a pH range where this compound is most stable. For many hydrochloride salts, a slightly acidic to neutral pH is optimal.[5][6]
-
Temperature: Prepare and store solutions at controlled room temperature or under refrigeration, as elevated temperatures can accelerate degradation.[1][7]
-
Light Protection: Use amber-colored volumetric flasks or protect your solutions from light to prevent photolytic degradation.[3]
-
Solvent Quality: Use high-purity solvents and freshly prepared mobile phases for chromatography.[8] Ensure that any co-solvents used are compatible and do not promote degradation.[2] For water-sensitive compounds, anhydrous conditions may be necessary.[9]
-
Antioxidants: If oxidative degradation is a concern, consider the addition of antioxidants, though this must be validated to ensure no interference with the assay.
Q4: What is a stability-indicating method and why is it important for this compound assays?
A4: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[10] Its importance lies in its ability to provide a true measure of the API's concentration, ensuring that the observed results are not skewed by degradation products that may co-elute or interfere with the analysis.[1][11] Such methods are crucial for stability studies and routine quality control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Assay Values | Degradation of this compound in the sample or standard solution. | Prepare fresh solutions and re-assay. Investigate the stability of the solutions over time and under different storage conditions (e.g., refrigeration, protection from light).[3] |
| Inaccurate standard concentration. | Use a new, certified reference standard to prepare a fresh stock solution. | |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | Conduct forced degradation studies to identify the conditions under which these peaks are formed. This will help in understanding the degradation pathway.[2][3] The analytical method should be able to resolve these peaks from the main analyte peak.[12] |
| Contamination of the mobile phase, solvent, or sample. | Prepare fresh mobile phase and solvents. Ensure proper cleaning of all glassware and equipment. | |
| Inconsistent Peak Areas | Instability of the compound in the autosampler. | If possible, use a cooled autosampler. Limit the time samples spend in the autosampler before injection. Evaluate solution stability over the typical run time of a sequence.[3] |
| System suitability failure (e.g., pump issues, leaks). | Perform system suitability tests before running the assay. Check for leaks, ensure the pump is delivering a consistent flow rate, and that the mobile phase is properly degassed.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating assay.[2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat at 80°C for 48 hours.[3] Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 48 hours.[3] Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 48 hours, protected from light.[3] Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 10 days.[3] After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound to UV light (as per ICH Q1B guidelines) for a specified period. Analyze the solution.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., RP-HPLC).
-
The method should be capable of separating the parent peak from any degradation product peaks.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for a stability-indicating RP-HPLC method. Method parameters will need to be optimized for this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[3] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile, methanol).[3] |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 40°C[12] |
| Detection Wavelength | Determined by the UV spectrum of this compound (e.g., 251 nm for a similar compound).[3] |
| Injection Volume | 10-20 µL |
Method Validation:
-
The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, robustness, and quantitation limits.[12] Specificity is demonstrated by the complete separation of the this compound peak from all degradation product peaks generated during the forced degradation study.[3]
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature | % Degradation (Example) | Number of Degradation Peaks |
| 1 M HCl | 48 hours | 80°C | 15.2% | 2 |
| 0.1 M NaOH | 48 hours | 80°C | 25.8% | 3 |
| 3% H₂O₂ | 48 hours | Room Temp | 10.5% | 1 |
| Thermal (Solid) | 10 days | 80°C | 5.1% | 1 |
| Photolytic (Solution) | 24 hours | Room Temp | 8.9% | 2 |
Note: The above data are illustrative examples and will vary depending on the specific properties of this compound.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for developing a stability-indicating assay.
Caption: Troubleshooting decision tree for assay variability.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stability of oxymetazoline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pharmtech.com [pharmtech.com]
- 10. questjournals.org [questjournals.org]
- 11. OAR@UM: Preliminary stability studies on analytical solutions in a pharmaceutical laboratory [um.edu.mt]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in Angoline hydrochloride cell-based assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in cell-based assays involving Angoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the Interleukin-6 (IL-6)/STAT3 signaling pathway.[1][2][3] Its primary mechanism of action is the inhibition of STAT3 phosphorylation, which in turn affects the expression of its target genes and can inhibit the proliferation of cancer cells with constitutively activated STAT3.[1][2][3]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the specific signaling pathway being assayed. A summary of reported IC50 values is provided in the table below.
Q3: Which cancer cell lines are sensitive to this compound?
This compound has been shown to inhibit the proliferation of several cancer cell lines, including MDA-MB-231 (breast cancer), H4 (glioma), and HepG2 (liver cancer).[1]
Q4: How does this compound affect other signaling pathways?
While this compound is a potent inhibitor of the STAT3 signaling pathway, its effect on the STAT1 and NF-κB signaling pathways is significantly less potent, with much higher IC50 values.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during cell-based assays with this compound, focusing on minimizing variability and ensuring reproducible results.
Issue 1: High Variability in STAT3 Phosphorylation Assay Results
Possible Causes & Solutions:
-
Inconsistent Cell Health and Density:
-
Variable IL-6 Stimulation:
-
Solution: Prepare fresh IL-6 stock solutions and use a consistent concentration and stimulation time across all experiments. For cells lacking the membrane-bound IL-6 receptor, ensure the addition of soluble IL-6 receptor (sIL-6R).[6]
-
-
Antibody Performance:
-
Inconsistent Lysis and Sample Handling:
-
Solution: Perform cell lysis on ice with ice-cold buffers containing phosphatase and protease inhibitors to preserve phosphorylation status. Ensure consistent incubation times and thorough mixing.
-
Issue 2: Weak or No p-STAT3 Signal in Western Blot
Possible Causes & Solutions:
-
Suboptimal IL-6 Stimulation:
-
Antibody Dilution and Incubation:
-
Solution: Optimize the primary antibody concentration. A common starting dilution for p-STAT3 antibodies is 1:1000 in a blocking buffer like 5% BSA in TBST.[5] Ensure adequate incubation time, typically overnight at 4°C.
-
-
Protein Degradation or Dephosphorylation:
-
Solution: Work quickly and keep samples on ice throughout the procedure. Use fresh lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and protease inhibitors.
-
-
Insufficient Protein Loading:
-
Solution: Perform a protein quantification assay (e.g., BCA or Bradford) to ensure equal loading of protein in each lane of the gel.
-
Issue 3: Inconsistent Cell Proliferation Assay Results
Possible Causes & Solutions:
-
Uneven Cell Seeding:
-
Solution: Ensure a single-cell suspension before seeding to avoid clumps. Mix the cell suspension thoroughly before and during plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[7]
-
-
Edge Effects:
-
Solution: To minimize evaporation from the outer wells of the plate, which can concentrate media components and affect cell growth, fill the outer wells with sterile PBS or media without cells.
-
-
Variability in Drug Concentration:
-
Solution: Prepare serial dilutions of this compound carefully and ensure thorough mixing at each step. Use a calibrated pipette for accurate liquid handling.
-
-
Inconsistent Incubation Time:
-
Solution: Treat all plates for the same duration. For longer-term assays, be mindful of media evaporation and nutrient depletion.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound
| Target/Assay | Cell Line/System | IC50 (µM) | Reference |
| STAT3 Signaling Pathway | STAT3-responsive gene reporter assay | 11.56 | [1][2][3] |
| STAT1 Signaling Pathway | - | >100 | [1][2] |
| NF-κB Signaling Pathway | - | >100 | [1][2] |
| Cell Proliferation | MDA-MB-231 | 3.32 | [1] |
| H4 | 4.72 | [1] | |
| HepG2 | 3.14 | [1][3] |
Experimental Protocols
1. STAT3 Phosphorylation Assay (Western Blot)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. The next day, starve the cells in serum-free media for 4-6 hours. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.[1][2]
-
IL-6 Stimulation: Stimulate the cells with an optimized concentration of IL-6 (e.g., 20 ng/mL) for 15-30 minutes at 37°C.[5][6]
-
Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cell Proliferation Assay (MTT or similar viability assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).[1][2]
-
Viability Reagent Addition: Add the viability reagent (e.g., MTT, MTS, or resazurin) to each well and incubate according to the manufacturer's instructions.[8]
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Visualizations
Caption: IL-6/STAT3 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound cell-based assays.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sartorius.com [sartorius.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Angoline Hydrochloride Autofluorescence in Imaging Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential autofluorescence of Angoline hydrochloride in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit autofluorescence?
Q2: What are the likely spectral properties of this compound's autofluorescence?
Without experimental data, the exact spectral properties are unknown. However, many endogenous molecules and drugs autofluoresce in the blue and green regions of the spectrum.[3] It is crucial to experimentally determine the excitation and emission spectra of this compound's autofluorescence in your system. This can be achieved by using a spectrophotometer or a confocal microscope with spectral imaging capabilities.
Q3: How can I minimize autofluorescence from this compound?
There are several strategies to mitigate autofluorescence, which can be broadly categorized as:
-
Spectral Separation: Choosing fluorophores for your target that have excitation and emission spectra distinct from that of this compound.
-
Signal-to-Noise Enhancement: Increasing the signal from your specific fluorescent probe to overwhelm the background autofluorescence.
-
Autofluorescence Quenching: Using chemical methods to reduce or eliminate the autofluorescence.
-
Image Processing: Computationally subtracting the autofluorescence signal.
The following sections provide detailed protocols and troubleshooting guides for these approaches.
Troubleshooting Guide: Dealing with this compound Autofluorescence
This guide provides a step-by-step approach to identifying and mitigating autofluorescence from this compound.
Step 1: Characterize the Autofluorescence
The first critical step is to determine the spectral properties of the autofluorescence in your specific experimental context.
-
Protocol: See "Experimental Protocol: Characterizing this compound Autofluorescence."
-
Expected Outcome: An excitation and emission spectrum of the autofluorescence originating from this compound and the sample itself.
Step 2: Optimize Your Imaging Protocol
Based on the spectral data, you can optimize your imaging parameters to minimize the impact of autofluorescence.
-
Select Appropriate Fluorophores: Choose fluorescent dyes or proteins that are spectrally distinct from the autofluorescence. Whenever possible, opt for fluorophores in the far-red or near-infrared spectrum, as autofluorescence is often weaker in these regions.[3][4]
-
Use Narrowband Filters: Employ narrow bandpass filters for both excitation and emission to specifically target your fluorophore of interest and exclude autofluorescence signals.
-
Sequential Scanning: If performing multicolor imaging, use sequential scanning on a confocal microscope to acquire each channel independently. This prevents bleed-through from the autofluorescence channel into your signal channels.
Step 3: Implement Autofluorescence Reduction Techniques
If optimization of the imaging protocol is insufficient, consider the following techniques.
Summary of Autofluorescence Reduction Techniques
| Technique | Methodology | Advantages | Disadvantages | Suitable For |
| Spectral Unmixing | Acquire a reference spectrum of the autofluorescence and use software to computationally remove it from the final image. | Non-destructive; can separate spectrally overlapping signals. | Requires a spectral detector on the microscope; may reduce signal-to-noise ratio. | Confocal or multispectral imaging. |
| Photobleaching | Intentionally expose the sample to high-intensity light to destroy the autofluorescent molecules before labeling with your fluorophore.[5] | Simple and effective for some sources of autofluorescence. | Can damage the sample; may not be effective for all autofluorescent species. | Fixed and cleared tissue samples. |
| Chemical Quenching | Treat the sample with a chemical agent that reduces autofluorescence. | Can be very effective for specific types of autofluorescence (e.g., from fixation). | May reduce the signal from your fluorophore of interest; requires careful optimization. | Fixed cells and tissues. |
| Use of Brighter Fluorophores | Select brighter fluorescent probes to increase the signal-to-background ratio.[6] | Simple and can significantly improve image quality. | May not be sufficient if autofluorescence is very strong. | Most imaging applications. |
| Change of Fixation Method | Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[3][7] Consider using organic solvents like cold methanol or ethanol.[6] | Can significantly reduce fixation-induced autofluorescence. | May not be suitable for all antigens or cellular structures. | Immunofluorescence on fixed samples. |
Experimental Protocols
Experimental Protocol: Characterizing this compound Autofluorescence
Objective: To determine the excitation and emission spectra of this compound autofluorescence in a cellular or tissue sample.
Materials:
-
Your cell or tissue sample
-
This compound at the desired experimental concentration
-
Phosphate-buffered saline (PBS) or appropriate imaging buffer
-
Confocal microscope with a spectral detector or a spectrofluorometer
Methodology:
-
Sample Preparation:
-
Prepare two sets of samples:
-
Control: Untreated cells or tissue.
-
Experimental: Cells or tissue treated with this compound at the intended experimental concentration and for the same duration as your planned experiment.
-
-
If you are using a fixative, ensure both control and experimental samples are fixed using the same protocol. Aldehyde fixatives can themselves induce autofluorescence.[3]
-
-
Spectral Imaging (Confocal Microscope):
-
Place the control (untreated) sample on the microscope.
-
Excite the sample across a range of wavelengths (e.g., from 405 nm to 633 nm in increments).
-
For each excitation wavelength, acquire a full emission spectrum (lambda scan). This will characterize the background autofluorescence of your sample.
-
Replace the control sample with the this compound-treated sample.
-
Repeat the excitation and emission spectral scans.
-
Subtract the control spectrum from the experimental spectrum to isolate the autofluorescence contribution of this compound.
-
-
Data Analysis:
-
Plot the emission intensity as a function of wavelength for each excitation wavelength to determine the peak emission.
-
Plot the peak emission intensity as a function of the excitation wavelength to determine the optimal excitation wavelength.
-
Visualizations
Caption: Troubleshooting workflow for this compound autofluorescence.
Caption: this compound's role as an IL-6/STAT3 signaling pathway inhibitor.[8][9]
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. This compound|CAS 1071676-04-4|DC Chemicals [dcchemicals.com]
- 9. This compound | TargetMol [targetmol.com]
Technical Support Center: Angoline Hydrochloride Administration for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of Angoline hydrochloride for in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during solution preparation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vivo studies?
A1: The choice of solvent for this compound depends on the desired concentration and the route of administration. A common approach involves creating a stock solution in an organic solvent, which is then further diluted with aqueous solutions and co-solvents to create the final working solution. For instance, a stock solution can be prepared in DMSO.[1][2]
Q2: How can I prepare a clear solution of this compound for intravenous or intraperitoneal injection?
A2: To prepare a clear solution suitable for injection, a multi-step process involving co-solvents is often necessary. A typical formulation involves dissolving this compound in DMSO to create a stock solution, followed by dilution with agents like PEG300, Tween-80, and saline.[1][2] It is crucial to add the components sequentially and ensure the solution is clear at each step.
Q3: The compound precipitates out of solution when I add it to my aqueous buffer. How can I prevent this?
A3: Precipitation upon addition to aqueous buffers is a common issue with hydrophobic compounds. To mitigate this, it is recommended to prepare a stock solution in a suitable organic solvent like DMSO and then dilute it stepwise into your aqueous buffer.[3] The final concentration of the organic solvent in the working solution should be minimized to avoid toxicity. For in vivo studies, the final DMSO concentration should ideally be 2% or lower.[3] Using co-solvents such as PEG300 and Tween 80 can also help maintain solubility.[1][2]
Q4: Can I use sonication or heat to aid in the dissolution of this compound?
A4: Yes, if precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1] However, it is essential to ensure that the compound is stable under these conditions and does not degrade.
Q5: How should I store my this compound solutions?
A5: Stock solutions of this compound in an appropriate solvent can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1] For in vivo experiments, it is always recommended to prepare the final working solution fresh on the day of use to ensure stability and reliable results.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the final solution | The aqueous content is too high for the compound's solubility. | - Increase the proportion of co-solvents like PEG300 and Tween-80. - Decrease the final concentration of this compound. - Consider preparing a suspension if a clear solution is not required for the route of administration.[1] |
| Cloudy or milky appearance of the solution | Incomplete dissolution or formation of an emulsion. | - Ensure the stock solution in DMSO is completely clear before adding other components. - Add co-solvents sequentially and mix thoroughly after each addition.[1][2] - Use sonication to aid in creating a homogenous solution.[1] |
| Phase separation | Immiscibility of the solvent components. | - Verify the correct volumetric ratios of all solvents. - Ensure thorough mixing, potentially using a vortexer, at each step of the preparation. |
| Crystallization upon storage at 4°C | The compound is coming out of solution at a lower temperature. | - Store stock solutions at -20°C or -80°C as recommended.[1] - Prepare the final working solution fresh before each experiment.[1] |
Quantitative Data: Solubility and Formulation
| Solvent/Vehicle Composition | Achievable Concentration | Resulting Solution Type | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Clear Solution | [1] |
| 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH₂O | 2 mg/mL | Clear Solution | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Suspended Solution | [1] |
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL Clear Solution for Injection
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved.
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is obtained.
-
Finally, add 450 µL of Saline to bring the total volume to 1 mL. Mix thoroughly.
-
Visually inspect the solution to ensure it is clear and free of any precipitates before use.
Protocol 2: Preparation of a 2.5 mg/mL Suspended Solution for Oral or Intraperitoneal Injection
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in Saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of Saline until the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in Saline solution to the DMSO stock.
-
Mix thoroughly to obtain a uniform suspension.
Visualizations
Caption: Workflow for preparing a clear this compound solution.
Caption: Inhibition of the IL-6/STAT3 signaling pathway by Angoline.
References
Validation & Comparative
A Comparative Guide to STAT3 Inhibition: Angoline Hydrochloride vs. Stattic
For researchers in oncology, immunology, and inflammation, the Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical therapeutic target. Its constitutive activation is a hallmark of numerous cancers and inflammatory diseases, driving cell proliferation, survival, and immune evasion. This guide provides an objective comparison of two small-molecule STAT3 inhibitors, Angoline hydrochloride and Stattic, summarizing their mechanisms, efficacy, and the experimental data supporting their use.
Mechanism of Action: Intercepting the STAT3 Signaling Cascade
The STAT3 signaling pathway is typically activated by cytokines and growth factors, such as Interleukin-6 (IL-6). This triggers a cascade involving Janus kinases (JAKs), leading to the phosphorylation, dimerization, and nuclear translocation of STAT3, where it acts as a transcription factor for various pro-oncogenic genes.
This compound and Stattic inhibit this pathway at different key stages. Angoline, a natural product isolated from Zanthoxylum nitidum, is a potent and selective inhibitor of the IL-6/STAT3 signaling pathway, primarily preventing the phosphorylation of STAT3.[1][2][3] Stattic, the first-identified non-peptidic small-molecule inhibitor of STAT3, directly targets the STAT3 protein. It selectively binds to the SH2 domain, a crucial component for STAT3's activation, dimerization, and subsequent translocation to the nucleus.[4][5][6][7][8]
Quantitative Data Comparison
The efficacy of a STAT3 inhibitor can be quantified by its half-maximal inhibitory concentration (IC50) for STAT3 activity and its effect on the proliferation of cancer cells that rely on STAT3 signaling.
Table 1: STAT3 Inhibition and Selectivity
| Compound | Target | IC50 (STAT3 Inhibition) | Selectivity Profile |
| This compound | IL-6/STAT3 Pathway | 11.56 µM[1][2][3] | Selective for STAT3 over STAT1 (IC50 >100 µM) and NF-κB (IC50 >100 µM)[1][2] |
| Stattic | STAT3 SH2 Domain | 5.1 µM (cell-free)[4][5][6] | Highly selective for STAT3 over STAT1[5] |
Table 2: Anti-proliferative Activity (IC50/EC50 Values)
| Compound | Cell Line | Cancer Type | IC50/EC50 Value (µM) |
| This compound | MDA-MB-231 | Breast Cancer | 3.32[1] |
| H4 | Neuroglioma | 4.72[1] | |
| HepG2 | Liver Cancer | 3.14[1] | |
| Stattic | A549 | Lung Cancer | 2.5[4] |
| MDA-MB-231 | Breast Cancer | 5.5[9] | |
| CCRF-CEM | T-cell Leukemia | 3.188[10] | |
| Jurkat | T-cell Leukemia | 4.89[10] | |
| HeLa | Cervical Cancer | 0.29 (EC50)[11][12] | |
| PC3 (STAT3-deficient) | Prostate Cancer | 1.7[9] |
Note: The lower IC50/EC50 value for Stattic in STAT3-deficient PC3 cells suggests potential STAT3-independent cytotoxic effects.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug development. Below are summarized protocols for key assays used to evaluate this compound and Stattic.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are transiently co-transfected with a plasmid containing a STAT3-responsive element driving firefly luciferase expression and a control plasmid expressing Renilla luciferase.[13]
-
Treatment: Post-transfection, cells are seeded into 96-well plates. They are then treated with a STAT3 activator like IL-6 (e.g., 20 ng/mL) and a concentration gradient of the test inhibitor.[13][14]
-
Lysis and Measurement: After a set incubation period, cells are lysed. The activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase assay system.[13][14]
-
Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The normalized values are used to generate a dose-response curve and calculate the IC50.[14]
Western Blot for Phospho-STAT3 (p-STAT3)
This technique directly assesses the phosphorylation status of STAT3, a key indicator of its activation.
Methodology:
-
Cell Treatment and Lysis: Cancer cell lines (e.g., HepG2, MDA-MB-231) are treated with the inhibitor at various concentrations for a specified time (e.g., 1-2 hours), often after stimulation with IL-6.[4][15] Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[15]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. An antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.[15]
-
Detection: After incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence reagent.[15] The band intensities are quantified to determine the ratio of p-STAT3 to total STAT3.
In Vitro Efficacy and STAT3-Independent Effects
Both compounds demonstrate potent anti-proliferative effects in cancer cell lines with constitutively active STAT3. This compound shows IC50 values in the low micromolar range (3.14-4.72 µM) across liver, neuroglioma, and breast cancer cells.[1] Stattic also effectively reduces cell viability in a dose-dependent manner across numerous cancer types, including leukemia and lung and breast cancer.[4][9][10]
A critical consideration for researchers using Stattic is its reported STAT3-independent effects. Studies have shown that Stattic can induce cytotoxicity in STAT3-deficient cancer cells, with one study reporting a lower EC50 in STAT3-null PC3 cells (1.7 µM) than in STAT3-proficient MDA-MB-231 cells (5.5 µM).[9] The proposed mechanisms for these off-target effects include the reduction of histone acetylation.[9] This polypharmacological activity necessitates careful experimental design and data interpretation, often requiring validation of STAT3-specific effects through genetic knockdown or knockout models.
Conclusion
Both this compound and Stattic are valuable tools for investigating STAT3 signaling.
-
This compound emerges as a highly selective inhibitor of the IL-6/STAT3 signaling pathway, making it an excellent choice for studies focused specifically on this upstream activation axis. Its selectivity against STAT1 and NF-κB is a significant advantage.[1]
-
Stattic is a widely used and well-characterized direct inhibitor of the STAT3 SH2 domain.[5][8] Its potency is well-documented across a vast array of cell lines. However, researchers must remain cognizant of its potential STAT3-independent effects and incorporate appropriate controls to validate that the observed phenotypes are indeed due to STAT3 inhibition.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Stattic | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stat3 Inhibitor Stattic Exhibits Potent Antitumor Activity and Induces Chemo- and Radio-Sensitivity in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Angoline Hydrochloride and Cryptotanshinone on Cancer Cell Viability and Signaling Pathways
A detailed examination of two promising natural compounds, Angoline hydrochloride and Cryptotanshinone, reveals distinct yet potent anticancer properties. While both agents demonstrate the ability to inhibit cancer cell proliferation and induce cell death, they operate through different primary mechanisms and signaling pathways. This guide provides a comparative overview of their efficacy, supported by available experimental data, to inform researchers and drug development professionals.
Executive Summary
This compound primarily exhibits its anticancer effects through the selective inhibition of the IL-6/STAT3 signaling pathway and by modulating cellular metabolism. In contrast, Cryptotanshinone demonstrates a broader mechanism of action, impacting multiple signaling cascades, including the PI3K/Akt/mTOR, JAK/STAT, and AMPK pathways, leading to the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines. This guide presents a side-by-side comparison of their cytotoxic activities, effects on cell cycle progression and apoptosis, and their targeted signaling pathways.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and Cryptotanshinone in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Comments |
| MDA-MB-231 | Breast Cancer | 3.32 | Cells with constitutively activated STAT3[1] |
| H4 | Glioma | 4.72 | Cells with constitutively activated STAT3[1] |
| HepG2 | Liver Cancer | 3.14 | Cells with constitutively activated STAT3[1] |
| HepG2/STAT3 | Liver Cancer | 11.56 | STAT3-responsive gene reporter assay[1][2][3][4][5][6] |
Table 2: IC50 Values of Cryptotanshinone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| Rh30 | Rhabdomyosarcoma | ~5.1 | Not Specified |
| DU145 | Prostate Cancer | ~3.5 | Not Specified |
| B16 | Melanoma | 12.37 | Not Specified |
| B16BL6 | Melanoma | 8.65 | Not Specified |
| HeLa | Cervical Cancer | >25 | Not Specified |
| MCF-7 | Breast Cancer | >25 | Not Specified |
| A2780 | Ovarian Cancer | 11.39 | 24 hours[7] |
| A2780 | Ovarian Cancer | 8.49 | 48 hours[7] |
Mechanisms of Action: A Comparative Overview
This compound
The primary anticancer mechanism of this compound identified to date is the selective inhibition of the IL-6/STAT3 signaling pathway . It has been shown to inhibit STAT3 phosphorylation and its target gene expression, leading to growth inhibition in cancer cells with constitutively activated STAT3[1][8]. More recently, a study on breast cancer cells revealed that this compound can also induce autophagy-related cell death by attenuating the activity of lactate dehydrogenase A (LDHA) , a key enzyme in glycolysis[9]. This suggests a role for this compound in modulating cancer cell metabolism. However, detailed studies on its effects on apoptosis and cell cycle progression are limited.
Cryptotanshinone
Cryptotanshinone exhibits a multi-faceted approach to inhibiting cancer cell growth. It has been extensively shown to induce apoptosis through both intrinsic and extrinsic pathways. This is evidenced by the activation of caspases, such as cleaved caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP)[10][11]. Furthermore, Cryptotanshinone is a potent inducer of cell cycle arrest , with the specific phase of arrest (G0/G1, S, or G2/M) being dependent on the cancer cell line[12][13][14].
The anticancer effects of Cryptotanshinone are mediated by its influence on several key signaling pathways:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway by Cryptotanshinone leads to decreased cell proliferation and survival[10][14].
-
JAK/STAT Pathway: Similar to this compound, Cryptotanshinone can inhibit the activation of STAT3, a critical transcription factor for cancer cell proliferation and survival[11][13].
-
AMPK Signaling Pathway: Activation of AMPK by Cryptotanshinone can lead to G1 cell cycle arrest and autophagic cell death[12].
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound.
Caption: Signaling pathways of Cryptotanshinone.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or Cryptotanshinone and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with the compounds as described above. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis by Western Blot
This method detects key apoptosis-related proteins.
-
Protein Extraction: Treat cells with the compounds, harvest, and lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Experimental Workflow Diagram
Caption: General experimental workflow.
Conclusion
Both this compound and Cryptotanshinone show significant promise as anticancer agents. This compound's specificity for the STAT3 pathway and its newly discovered role in targeting cancer metabolism make it an interesting candidate for further investigation, particularly in cancers with STAT3 activation. Cryptotanshinone, with its well-documented and broad-spectrum activity against multiple signaling pathways, demonstrates its potential as a versatile anticancer compound. Further head-to-head comparative studies in a wider range of cancer cell lines are warranted to fully elucidate their relative efficacy and potential for clinical translation. This guide provides a foundational comparison based on current literature to aid in the strategic design of future research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Angoline | STAT | IL Receptor | TargetMol [targetmol.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Study on the Intervention Mechanism of Cryptotanshinone on Human A2780 Ovarian Cancer Cell Line Using GC-MS-Based Cellular Metabolomics [mdpi.com]
- 8. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryptotanshinone induces G1 cell cycle arrest and autophagic cell death by activating the AMP-activated protein kinase signal pathway in HepG2 hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cryptotanshinone induces cell cycle arrest and apoptosis through the JAK2/STAT3 and PI3K/Akt/NFκB pathways in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Specificity of STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in a myriad of cellular processes, including proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers and inflammatory diseases, making it a prime target for therapeutic intervention. A diverse array of small molecules, peptides, and natural products have been developed to inhibit STAT3 activity. However, a key challenge in the development of STAT3 inhibitors is achieving high specificity, as STAT3 shares significant structural homology with other members of the STAT family, particularly STAT1. Off-target effects can lead to unintended biological consequences and potential toxicities. This guide provides a comparative analysis of the specificity of various STAT3 inhibitors, supported by quantitative experimental data, and details the methodologies of key assays used to evaluate their performance.
The STAT3 Signaling Pathway
The activation of STAT3 is a tightly regulated process initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs) or other tyrosine kinases, which in turn phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail. These phosphotyrosine sites serve as docking stations for the SH2 domain of STAT3. Once recruited to the receptor complex, STAT3 is itself phosphorylated on a critical tyrosine residue (Tyr705). This phosphorylation event induces a conformational change, leading to the formation of stable STAT3 homodimers (or heterodimers with other STAT proteins). The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.
Caption: The canonical STAT3 signaling pathway.
Quantitative Comparison of STAT3 Inhibitor Specificity
The following table summarizes the in vitro potency and selectivity of several representative STAT3 inhibitors. The half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) are common metrics used to quantify the potency of an inhibitor. A lower value indicates a more potent inhibitor. Selectivity is often expressed as a ratio of IC50 or Ki values for off-target proteins versus the target protein (STAT3).
| Inhibitor | Type/Target Domain | STAT3 IC50/Ki | Selectivity Profile | Reference(s) |
| Stattic | Small Molecule / SH2 Domain | 5.1 µM (IC50) | Highly selective over STAT1. | [1] |
| S3I-201 | Small Molecule / SH2 Domain | 86 µM (IC50) | Low activity towards STAT1 and STAT5. | [1] |
| Niclosamide | Small Molecule / Unknown | 0.7 µM (IC50) | Selectively inhibits STAT3 phosphorylation with no obvious inhibition of STAT1 and STAT5. | [1] |
| Cryptotanshinone | Natural Product / SH2 Domain | 4.6 µM (IC50) | Strongly inhibits STAT3 Tyr705 phosphorylation with little effect on STAT1 or STAT5. | [1] |
| WB737 | Small Molecule / SH2 Domain | Not specified | 250-fold higher binding affinity for STAT3 than STAT1 and STAT2. | [2] |
| cpd 23 | Small Molecule | 25.7 µM (IC50) | Minimal effect on STAT1. | [3] |
| cpd 46 | Small Molecule | 23.7 µM (IC50) | Equivalent effect on both STAT3 and STAT1. | [3] |
| BPMB | Small Molecule / Linker Domain | 3.57 µM (IC50) | Did not inhibit STAT1-dependent transcriptional activity (IC50 > 10 µM). | [4] |
Key Experimental Methodologies
Accurate assessment of inhibitor specificity is paramount in drug development. Several key in vitro assays are commonly employed to characterize the potency and selectivity of STAT3 inhibitors.
Fluorescence Polarization (FP) Assay for SH2 Domain Binding
This assay is widely used to identify and characterize inhibitors that target the SH2 domain of STAT3, thereby preventing its dimerization.
Caption: Workflow of a Fluorescence Polarization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100).
-
Dilute recombinant human STAT3 protein to the desired concentration (e.g., 150 nM) in the assay buffer.
-
Prepare a stock solution of a fluorescently labeled phosphopeptide probe that mimics the STAT3 docking site (e.g., 5-FLU-G(pY)LPQTV-NH2) and dilute it to the final assay concentration (e.g., 10 nM).
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the recombinant STAT3 protein and the test inhibitor at various concentrations.
-
Incubate the plate at 37°C for 1 hour to allow the inhibitor to bind to STAT3.
-
Add the fluorescently labeled peptide probe to each well.
-
Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
A high fluorescence polarization value indicates that the fluorescent probe is bound to the larger STAT3 protein, resulting in slower rotation.
-
A low fluorescence polarization value indicates that the probe is unbound and tumbles freely in the solution.
-
The IC50 value is determined by plotting the fluorescence polarization values against the inhibitor concentration and fitting the data to a dose-response curve.
-
STAT3 DNA-Binding ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the ability of activated STAT3 to bind to its specific DNA consensus sequence. It can be used to screen for inhibitors that disrupt this interaction.
Detailed Protocol:
-
Plate Preparation:
-
Use a microplate pre-coated with an oligonucleotide containing the STAT3 DNA binding site.
-
-
Sample/Standard Preparation:
-
Prepare nuclear extracts from cells treated with or without the test inhibitor.
-
Prepare a standard curve using a known amount of activated STAT3.
-
-
Assay Procedure:
-
Add the prepared nuclear extracts or standards to the wells of the microplate.
-
Incubate for 1 hour at 37°C to allow STAT3 to bind to the immobilized DNA.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for STAT3 and incubate for 1 hour at 37°C.
-
Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 30 minutes at 37°C.
-
Wash the wells and add a substrate solution (e.g., TMB). Incubate for 10-20 minutes at 37°C.
-
Add a stop solution to terminate the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of STAT3 bound to the DNA.
-
The inhibitory effect of the compound is determined by comparing the absorbance of treated samples to untreated controls.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for STAT3 Dimerization
BRET is a powerful cell-based assay used to monitor protein-protein interactions, such as STAT3 dimerization, in real-time within living cells.
Detailed Protocol:
-
Cell Line Generation:
-
Generate a stable cell line co-expressing two STAT3 fusion proteins: one fused to a bioluminescent donor (e.g., NanoLuc luciferase) and the other to a fluorescent acceptor (e.g., TurboFP635).
-
-
Assay Procedure:
-
Plate the engineered cells in a microplate.
-
Treat the cells with the test inhibitor at various concentrations.
-
Stimulate the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation and dimerization.
-
Add the luciferase substrate (e.g., furimazine).
-
Measure the light emission at two wavelengths corresponding to the donor and acceptor proteins using a BRET-compatible plate reader.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
An increase in the BRET ratio indicates that the donor and acceptor are in close proximity, signifying STAT3 dimerization.
-
Inhibitors of dimerization will cause a decrease in the BRET ratio. The IC50 value can be determined from the dose-response curve.
-
Conclusion
The development of highly specific STAT3 inhibitors remains a significant goal in the pursuit of targeted therapies for cancer and inflammatory diseases. The data presented in this guide highlight the varying degrees of selectivity achieved by different inhibitor classes. A thorough understanding and application of robust experimental methodologies, such as fluorescence polarization, ELISA, and BRET assays, are crucial for the accurate characterization of inhibitor specificity and the advancement of promising therapeutic candidates. Researchers and drug developers are encouraged to utilize a combination of these assays to build a comprehensive selectivity profile for their compounds of interest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a New STAT3 Inhibitor Acting on the Linker Domain [jstage.jst.go.jp]
On-Target Validation of Angoline Hydrochloride: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Angoline hydrochloride's performance against small interfering RNA (siRNA) for validating on-target effects within the IL-6/STAT3 signaling pathway. The experimental data and protocols presented herein offer a comprehensive framework for researchers seeking to confirm the mechanism of action of STAT3 inhibitors.
Introduction to this compound and On-Target Validation
This compound is a selective inhibitor of the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4][5] It has been identified as a potent anti-cancer agent due to its ability to inhibit the phosphorylation of STAT3, a key event in the activation of this pathway which is often dysregulated in cancer.[6][7] The half-maximal inhibitory concentration (IC50) of this compound for STAT3 signaling has been reported to be 11.56 μM.[1][2][3][4][5][7]
To ensure that the observed biological effects of a small molecule inhibitor like this compound are indeed due to its interaction with the intended target (on-target effect) and not due to unintended interactions (off-target effects), it is crucial to perform on-target validation studies. One of the most specific methods for this is the use of small interfering RNA (siRNA). By comparing the phenotypic and molecular effects of the compound with the effects of directly silencing the target gene using siRNA, researchers can gain high confidence in the compound's mechanism of action.
Comparative Analysis: this compound vs. STAT3 siRNA
This section compares the expected outcomes of treating cancer cells with this compound versus transfecting them with STAT3 siRNA. The primary readout for on-target efficacy is the reduction in phosphorylated STAT3 (p-STAT3) and the expression of downstream target genes.
Quantitative Data Summary
| Parameter | This compound Treatment | STAT3 siRNA Transfection | Negative Control siRNA | Untreated Control |
| STAT3 mRNA Expression | No significant change | >80% reduction | No significant change | Baseline |
| Total STAT3 Protein Level | No significant change | >70% reduction | No significant change | Baseline |
| Phospho-STAT3 (Tyr705) Level | >70% reduction | >70% reduction | No significant change | Baseline |
| Downstream Target Gene (e.g., Bcl-2) Expression | Significant reduction | Significant reduction | No significant change | Baseline |
| Cell Viability/Proliferation | Significant reduction | Significant reduction | No significant change | Baseline |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, HepG2).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing this compound at its IC50 concentration (11.56 μM) or a vehicle control (DMSO). Cells are incubated for 24-48 hours before analysis.
siRNA Transfection
-
Reagents: STAT3 siRNA, negative control siRNA, and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Procedure:
-
One day before transfection, seed cells in 6-well plates to achieve 60-80% confluency on the day of transfection.
-
On the day of transfection, dilute STAT3 siRNA and negative control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours before proceeding with analysis.
-
Western Blot Analysis
-
Purpose: To quantify the protein levels of total STAT3 and phosphorylated STAT3 (p-STAT3).
-
Procedure:
-
After treatment or transfection, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against STAT3, p-STAT3 (Tyr705), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the mRNA expression levels of STAT3 and its downstream target genes.
-
Procedure:
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for STAT3, a downstream target gene (e.g., Bcl-2), and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
Visualizing the Experimental Logic and Pathway
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Physiological and Pathophysiological Role of IL-6/STAT3-Mediated Signal Transduction and STAT3 Binding Partners in Therapeutic Applications [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of alkaloids from Zanthoxylum nitidum on STAT3 signaling.
A Guide for Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, making it a prime target for novel anticancer therapies. Natural products have long been a source of inspiration for drug discovery, and alkaloids derived from the medicinal plant Zanthoxylum nitidum have emerged as promising inhibitors of the STAT3 pathway. This guide provides a comparative analysis of key alkaloids from Zanthoxylum nitidum and their effects on STAT3 signaling, supported by experimental data and detailed protocols.
Quantitative Analysis of STAT3 Inhibition
The inhibitory potential of various alkaloids from Zanthoxylum nitidum against the STAT3 signaling pathway has been evaluated using different cellular and biochemical assays. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. For a comprehensive comparison, well-characterized STAT3 inhibitors are also included as benchmarks.
| Compound | Source / Type | Assay | Target Cell Line / System | IC50 Value (µM) | Reference |
| Angoline | Zanthoxylum nitidum | STAT3-responsive gene reporter assay | HepG2 cells | 11.56 | [1][2] |
| Cell Growth Inhibition | MDA-MB-231 (Breast Cancer) | 3.32 | [3] | ||
| Cell Growth Inhibition | H4 (Neuroglioma) | 4.72 | [3] | ||
| Cell Growth Inhibition | HepG2 (Liver Cancer) | 3.14 | [3] | ||
| Nitidine Chloride | Zanthoxylum nitidum | VEGF-induced cell viability | HUVECs | 5 | [4] |
| Cell Viability | U87 and LN18 (Glioblastoma) | 5.0 - 7.5 (at 48h) | [5] | ||
| Chelerythrine | Zanthoxylum nitidum | Cell Viability | NCI-N87 (Gastric Cancer) | 3.81 | [6] |
| Stattic | Synthetic STAT3 Inhibitor | STAT3 activation (cell-free) | - | 5.1 | [7] |
| Cryptotanshinone | Natural Product | STAT3 phosphorylation (cell-free) | - | 4.6 | [7][8] |
Note: Direct comparison of IC50 values should be approached with caution as experimental conditions such as cell lines, assay types, and incubation times can vary between studies.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these alkaloids, it is crucial to visualize the STAT3 signaling pathway and the experimental workflow used to assess their inhibitory effects.
Caption: The STAT3 signaling cascade and points of inhibition by Zanthoxylum nitidum alkaloids.
Caption: General experimental workflow for evaluating the effects of alkaloids on STAT3 signaling.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments used to assess the impact of Zanthoxylum nitidum alkaloids on the STAT3 pathway.
STAT3 Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Seeding: Plate cells (e.g., HEK293T or a cancer cell line of interest) in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of the test alkaloid. A known STAT3 activator (e.g., IL-6) can be used to stimulate the pathway, and a known inhibitor (e.g., Stattic) can be used as a positive control.
-
Lysis and Luminescence Measurement: After the desired incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability. Calculate the percentage of inhibition relative to the stimulated control.
Western Blot for Phospho-STAT3 (p-STAT3)
This technique is used to detect the phosphorylation status of STAT3, a key indicator of its activation.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with the test alkaloids for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the alkaloids on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test alkaloid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Comparative Discussion
The alkaloids from Zanthoxylum nitidum, particularly Angoline and Nitidine Chloride, demonstrate potent inhibitory effects on the STAT3 signaling pathway, comparable to or even exceeding some established synthetic inhibitors. Angoline exhibits a selective inhibitory effect on the IL-6/STAT3 pathway with an IC50 of 11.56 µM in a reporter assay and shows significant growth inhibition in cancer cell lines with constitutively active STAT3, with IC50 values in the low micromolar range.[1][2][3] Nitidine Chloride also shows promise, inhibiting VEGF-induced cell viability, a process where STAT3 plays a crucial role, with an IC50 of 5 µM.[4]
When compared to the well-known STAT3 inhibitor Stattic (IC50 = 5.1 µM), the alkaloids from Z. nitidum present a compelling case for further investigation as natural alternatives for cancer therapy.[7] The data suggests that these natural compounds can effectively target the STAT3 pathway, leading to the suppression of cancer cell proliferation and survival.
It is important to note that the benzophenanthridine alkaloids, including nitidine and chelerythrine, are known to have multiple biological activities. Their anticancer effects may not be solely attributed to STAT3 inhibition but could involve a multi-targeted approach, which can be advantageous in overcoming drug resistance.
Conclusion and Future Directions
Alkaloids from Zanthoxylum nitidum represent a valuable source of lead compounds for the development of novel STAT3 inhibitors. The data presented in this guide highlights their potential to modulate the STAT3 signaling pathway and inhibit cancer cell growth. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the most potent alkaloids from Z. nitidum against a panel of cancer cell lines and standard STAT3 inhibitors under standardized experimental conditions.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which these alkaloids inhibit STAT3 signaling, including their direct binding partners and effects on upstream kinases like JAKs and Src.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety of these alkaloids in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the most active alkaloids to optimize their potency, selectivity, and pharmacokinetic properties.
By pursuing these research avenues, the full therapeutic potential of alkaloids from Zanthoxylum nitidum as STAT3-targeting anticancer agents can be realized.
References
- 1. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Nitidine chloride suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Evaluating the synergistic effects of Angoline hydrochloride with chemotherapy drugs.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the synergistic effects of Angoline hydrochloride (likely a misspelling of Fangchinoline) when combined with conventional chemotherapy drugs. By objectively comparing performance with supporting experimental data, this document serves as a critical resource for advancing cancer therapeutics.
Recent preclinical studies have highlighted the potential of Fangchinoline, a bisbenzylisoquinoline alkaloid, to enhance the efficacy of standard chemotherapeutic agents, offering a promising strategy to overcome drug resistance and improve patient outcomes. This guide synthesizes the available data on its synergistic interactions with cisplatin, paclitaxel, and doxorubicin, detailing the molecular mechanisms, quantitative measures of synergy, and the experimental protocols used to derive these findings.
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of Fangchinoline in combination with various chemotherapy drugs has been quantified using the Combination Index (CI), where a value less than 1 indicates synergy. The data below summarizes the findings from in vitro studies on different cancer cell lines.
| Cancer Type | Chemotherapy Drug | Cell Line | Molar Ratio (Fangchinoline:Drug) | Combination Index (CI) | Reference |
| Ovarian Cancer | Cisplatin | OVCAR-3 | 16:1 | 0.77 | [1] |
| Ovarian Cancer | Cisplatin | OVCAR-3 | 1:1 | 0.513 | [1] |
| Ovarian Cancer | Cisplatin | OVCAR-3 | 0.5:1 | 0.78 | [1] |
| Lung Cancer | Cisplatin | Not Specified | Not Specified | Synergistically enhanced killing effect | [2] |
| Lung Cancer | Paclitaxel | Not Specified | Not Specified | Synergistically enhanced killing effect | [2] |
Note: While synergistic effects with doxorubicin have been reported through the inhibition of P-glycoprotein, specific Combination Index values were not available in the reviewed literature.
Mechanisms of Synergistic Action
Fangchinoline employs multiple mechanisms to enhance the cytotoxic effects of chemotherapy drugs. These include the inhibition of key cellular processes that contribute to cancer cell survival and drug resistance.
Inhibition of Aurora A Kinase with Cisplatin
In ovarian cancer, Fangchinoline acts as a novel inhibitor of Aurora A kinase. This inhibition enhances the efficacy of cisplatin by increasing the formation of cisplatin-DNA adducts, leading to greater DNA damage and subsequent cell death.[1][3]
Autophagy Inhibition with Cisplatin and Paclitaxel
Fangchinoline has been identified as a potent autophagy inhibitor.[2] Autophagy is a survival mechanism for cancer cells under stress, such as chemotherapy. By blocking this pathway, Fangchinoline increases the susceptibility of cancer cells to the cytotoxic effects of cisplatin and paclitaxel.[2]
Detailed Experimental Protocols
To ensure the reproducibility of the findings, this section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT/CCK-8)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
1. Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in a complete culture medium to a density of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[4][5]
2. Drug Treatment:
-
Prepare stock solutions of Fangchinoline and the respective chemotherapy drug (cisplatin, paclitaxel, or doxorubicin) in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of each drug and the drug combinations at various molar ratios.
-
Remove the culture medium from the wells and add 100 µL of the medium containing the drugs at the desired concentrations.
-
Include wells with untreated cells as a negative control and wells with the solvent as a vehicle control.
-
Incubate the plate for 48-72 hours.
3. Measurement of Cell Viability:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and gently shake to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[4][5]
4. Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 value (the concentration of a drug that inhibits 50% of cell growth) for each drug and combination.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of the drug combinations.
1. Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 OVCAR-3 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[1][6]
-
Monitor the mice for tumor formation.
2. Drug Administration:
-
Once the tumors reach a palpable size (e.g., 100 mm3), randomize the mice into different treatment groups: vehicle control, Fangchinoline alone, chemotherapy drug alone, and the combination of Fangchinoline and the chemotherapy drug.
-
Administer the drugs via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined schedule (e.g., once or twice weekly).[1][7]
3. Tumor Growth Measurement:
-
Measure the tumor dimensions using calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
4. Endpoint and Analysis:
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis, such as immunohistochemistry, to assess markers of proliferation and apoptosis.
-
Compare the tumor growth inhibition between the different treatment groups to evaluate the synergistic effect.[1]
Autophagy Inhibition Assay
This protocol is used to determine the effect of Fangchinoline on the autophagic process in cancer cells.
1. Transfection and Drug Treatment:
-
Transfect cancer cells with a plasmid encoding a fluorescently-tagged autophagy marker, such as GFP-LC3.
-
After 24 hours, treat the transfected cells with Fangchinoline, the chemotherapy drug, or the combination for the desired time period.
2. Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Mount the cells on glass slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Observe the cells under a fluorescence microscope. The formation of punctate GFP-LC3 dots indicates the accumulation of autophagosomes.[8][9]
3. Western Blot Analysis:
-
Lyse the treated cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against autophagy markers, such as LC3 and p62. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy inhibition.[8][9]
References
- 1. Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model [mdpi.com]
- 2. Identification of Fangchinoline as a novel autophagy inhibitor with an adjuvant of chemotherapy against lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin-DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Garcinol sensitizes human head and neck carcinoma to cisplatin in a xenograft mouse model despite downregulation of proliferative biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fangchinoline accumulates autophagosomes by inhibiting autophagic degradation and promoting TFEB nuclear translocation - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02738A [pubs.rsc.org]
- 9. Fangchinoline induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Angoline Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
Angoline hydrochloride, a derivative of the natural compound Angoline, has emerged as a promising inhibitor of the IL-6/STAT3 signaling pathway, a critical mediator in cancer cell proliferation, survival, and inflammation. This guide provides a comprehensive comparison of the currently available in vitro data on this compound's activity and highlights the existing gap in publicly accessible in vivo research. Experimental data is presented to facilitate objective evaluation against other potential therapeutic agents.
In Vitro Activity: Potent and Selective Inhibition of the STAT3 Pathway
In vitro studies have consistently demonstrated the efficacy of this compound as a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Pathway/Cell Line | Metric | Value | Reference |
| Signaling Pathway Inhibition | |||
| IL-6/STAT3 Signaling | IC50 | 11.56 μM | [1][2] |
| STAT1 Signaling | IC50 | >100 μM | [1] |
| NF-κB Signaling | IC50 | >100 μM | [1] |
| Cancer Cell Proliferation | |||
| MDA-MB-231 (Breast Cancer) | IC50 | 3.14 - 4.72 μM | [2] |
| H4 (Glioma) | IC50 | 3.14 - 4.72 μM | [2] |
| HepG2 (Liver Cancer) | IC50 | 3.14 - 4.72 μM | [2] |
The data clearly indicates that this compound exhibits a high degree of selectivity for the STAT3 pathway over other related signaling pathways like STAT1 and NF-κB.[1] Furthermore, its potent anti-proliferative activity against cancer cell lines with constitutively activated STAT3 underscores its potential as a targeted anti-cancer agent.[2]
In Vivo Activity: A Critical Knowledge Gap
Despite the promising in vitro results, a thorough review of the scientific literature reveals a significant lack of publicly available data on the in vivo efficacy and pharmacokinetics of this compound. While numerous studies detail the methodologies for establishing animal models of cancer, such as xenografts, specific studies utilizing this compound in these models are not readily found. This absence of in vivo data represents a critical gap in the comprehensive evaluation of this compound as a potential therapeutic agent. Further preclinical research is imperative to understand its activity, optimal dosage, and safety profile in a living organism.
Experimental Protocols
To aid researchers in the design of future studies, this section outlines the detailed methodologies for key in vitro experiments commonly used to assess the activity of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined using a dose-response curve.
Western Blot Analysis for STAT3 Phosphorylation
This technique is used to detect the levels of specific proteins, in this case, the phosphorylated form of STAT3 (p-STAT3), which is an indicator of its activation.
Protocol:
-
Cell Lysis: Treat cells with this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., at Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 normalized to total STAT3 and the loading control.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: IL-6/STAT3 Signaling Pathway Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
References
Benchmarking Angoline hydrochloride's potency against known anticancer agents.
In the landscape of anticancer drug discovery, the identification of novel compounds with high potency and selectivity against cancer cells is a primary objective. Angoline hydrochloride has emerged as a promising candidate, demonstrating significant inhibitory effects on cancer cell proliferation. This guide provides a comprehensive comparison of this compound's potency against established anticancer agents—doxorubicin, cisplatin, and paclitaxel—supported by experimental data.
Quantitative Comparison of Anticancer Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, representing the concentration required to inhibit a biological process by 50%. The following table summarizes the IC50 values of this compound and benchmark anticancer agents in various cancer cell lines. It is important to note that IC50 values can exhibit variability across different studies due to factors such as experimental conditions and assay methods.
| Cell Line | This compound (μM) | Doxorubicin (μM) | Cisplatin (μM) | Paclitaxel (μM) |
| MDA-MB-231 (Breast Cancer) | 3.32 | 0.16 - 6.5[1][2] | 7.8 - 56.27[3][4] | 0.002 - 0.3[5][6] |
| H4 (Glioma) | 4.72 | ~0.14 - 6.88¹ | ~0.81¹ | ~0.0053 - 0.349² |
| HepG2 (Liver Cancer) | 3.14 | 1.68 - 12.18[7][8] | 4.32 - 16.09[7][9] | 4.06 - 8.31[10][11] |
¹Data from various glioma cell lines (U87MG, T98G, SF188) as a proxy for H4 cells.[12][13][14] ²Data from C6 and U87 glioma cell lines.[15][16]
Experimental Protocols
The determination of IC50 values relies on robust and reproducible experimental protocols. Below are detailed methodologies for commonly employed assays in anticancer drug screening.
Cell Viability and IC50 Determination: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, doxorubicin) for a specified duration (typically 24-72 hours).
-
MTT Incubation: After the treatment period, MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration that results in a 50% reduction in cell viability compared to the untreated control.
STAT3 Reporter Gene Assay
This assay is used to measure the activity of the STAT3 signaling pathway, a key target of this compound.
-
Cell Transfection: Cells (e.g., HepG2) are co-transfected with a STAT3-responsive luciferase reporter vector and a control vector (e.g., Renilla luciferase) for normalization.[17][18]
-
Compound Treatment: Transfected cells are treated with the test compound for a defined period.
-
Cell Lysis: Cells are lysed to release the luciferase enzymes.
-
Luciferase Activity Measurement: The activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The effect of the compound on STAT3 activity is determined by comparing the normalized luciferase activity in treated cells to that in untreated cells.
Visualizing Experimental and Logical Frameworks
To further elucidate the experimental processes and the compound's mechanism, the following diagrams are provided.
Caption: Workflow for determining the IC50 value of an anticancer compound.
Caption: this compound's inhibition of the IL-6/STAT3 signaling pathway.
Caption: Logical framework for comparing anticancer drug potency.
References
- 1. Enhancing chemosensitivity of wild-type and drug-resistant MDA-MB-231 triple-negative breast cancer cell line to doxorubicin by silencing of STAT 3, Notch-1, and β-catenin genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 7. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. BEZ235 enhances chemosensitivity of paclitaxel in hepatocellular carcinoma through inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The effect of locally delivered cisplatin is dependent on an intact immune function in an experimental glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved anti-glioblastoma efficacy by IL-13Rα2 mediated copolymer nanoparticles loaded with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteomic and metabolomic signatures of U87 glioblastoma cells treated with cisplatin and/or paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. signosisinc.com [signosisinc.com]
Angoline Hydrochloride: A Comparative Analysis of its Anti-Cancer Effects on Diverse Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Angoline hydrochloride on various cancer subtypes, supported by experimental data. This compound is a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key mediator of cancer cell proliferation, survival, and invasion.[1][2] This document summarizes its differential efficacy across breast cancer, glioma, and hepatocellular carcinoma, details the experimental methodologies used to ascertain these effects, and visualizes the underlying molecular pathways.
Quantitative Comparison of Anti-Proliferative Efficacy
The inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in inhibiting the proliferation of three distinct human cancer cell lines after 72 hours of treatment. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Subtype | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 3.14 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.32 |
| H4 | Glioma | 4.72 |
Data sourced from MedChemExpress, referencing Liu J, et al. Phytomedicine. 2014.[2]
The data clearly indicates that this compound is most potent against the HepG2 hepatocellular carcinoma cell line, followed closely by the MDA-MB-231 breast cancer cell line. Its efficacy is slightly lower in the H4 glioma cell line, suggesting a cancer subtype-specific response to STAT3 inhibition by this compound.
Mechanism of Action: Inhibition of the IL-6/STAT3 Signaling Pathway
This compound exerts its anti-cancer effects by selectively inhibiting the Interleukin-6 (IL-6) induced STAT3 signaling pathway. The compound has been shown to inhibit the phosphorylation of STAT3, a critical step for its activation, dimerization, and translocation to the nucleus where it regulates the transcription of genes involved in cell survival and proliferation.[1][2] The IC50 for the inhibition of the STAT3 signaling pathway by this compound is 11.56 µM.[1][2]
References
Angoline Hydrochloride: A Comparative Analysis of Efficacy in 3D Spheroid Cultures Versus 2D Monolayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of Angoline hydrochloride in advanced 3D spheroid cultures versus traditional 2D monolayer models. The information presented herein is supported by experimental data from existing literature and established principles of cancer cell biology, offering valuable insights for researchers in oncology and drug development.
Introduction to this compound
This compound is a natural compound isolated from Zanthoxylum nitidum that has demonstrated promising anti-cancer properties. Its primary mechanism of action is the inhibition of the IL-6/STAT3 signaling pathway, a critical cascade involved in cancer cell proliferation, survival, and metastasis.[1] By targeting this pathway, this compound presents a potential therapeutic strategy for various cancers where STAT3 is constitutively activated.
2D Monolayer vs. 3D Spheroid Cultures: A Paradigm Shift in Preclinical Cancer Research
Traditional 2D cell cultures, where cells grow as a single layer on a flat surface, have been the cornerstone of in vitro cancer research for decades. However, they often fail to replicate the complex microenvironment of a solid tumor, leading to discrepancies between preclinical findings and clinical outcomes.[2][3]
Three-dimensional (3D) spheroid cultures have emerged as a more physiologically relevant model. In this system, cancer cells aggregate to form spherical microtissues that mimic many characteristics of in vivo tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and the development of drug resistance.[2][4][5] Consequently, 3D spheroids are increasingly considered a superior model for evaluating the efficacy of anti-cancer agents.[2][6]
Comparative Efficacy of this compound: 2D vs. 3D Models
While direct experimental data comparing this compound's activity in 2D and 3D cultures is limited, we can infer its differential efficacy based on its mechanism of action and studies on other STAT3 inhibitors. It is widely observed that cancer cells grown in 3D spheroids exhibit increased resistance to chemotherapeutic agents compared to their 2D counterparts.[2][6][7] This increased resistance is attributed to factors such as limited drug penetration into the spheroid core and the presence of quiescent or hypoxic cells that are less susceptible to anti-proliferative agents.[4][5]
A study on photoswitchable STAT3 inhibitors demonstrated that the inhibitory concentration required for 3D spheroid growth was 2.5-fold higher than in 2D cell cultures.[8][9] Based on this, we can project a similar trend for this compound.
Data Presentation: Quantitative Analysis
The following table summarizes the known and projected half-maximal inhibitory concentration (IC50) values for this compound in 2D and 3D cancer cell models.
| Parameter | 2D Monolayer Culture | 3D Spheroid Culture (Projected) | Reference |
| IC50 (STAT3 Pathway Inhibition) | 11.56 µM | Not Determined | [1] |
| Projected IC50 (Cell Viability) | ~3-5 µM* | ~7.5-12.5 µM** | [8][9] |
*Note: The IC50 for cell viability in 2D cultures is often lower than the IC50 for specific pathway inhibition. This range is an estimation based on typical drug discovery data.
**Note: The projected IC50 for cell viability in 3D cultures is estimated to be approximately 2.5-fold higher than in 2D cultures, based on findings for other STAT3 inhibitors.[8][9]
Experimental Protocols
Detailed methodologies for key experiments to assess the activity of this compound are provided below.
Cell Culture: 2D Monolayer and 3D Spheroid Formation
-
2D Monolayer Culture:
-
Cancer cells (e.g., MDA-MB-231 breast cancer cell line) are seeded in a standard flat-bottom 96-well plate at a density of 5,000 cells/well.
-
Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are allowed to adhere and grow for 24 hours before treatment with this compound.
-
-
3D Spheroid Culture (Liquid Overlay Technique):
-
A 96-well ultra-low attachment (ULA) plate is used to prevent cell adhesion.
-
Cancer cells are seeded at a density of 1,000-5,000 cells/well in the ULA plate.
-
The plate is centrifuged at low speed (e.g., 100 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
-
Spheroids are allowed to form and grow for 3-5 days, with media changes as required, before drug treatment.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
-
2D Monolayers:
-
After 24 hours of cell seeding, the culture medium is replaced with fresh medium containing various concentrations of this compound.
-
The plate is incubated for 72 hours.
-
For MTT assay, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
For CellTiter-Glo®, the reagent is added directly to the wells, and luminescence is measured after a 10-minute incubation.
-
-
3D Spheroids:
-
After spheroid formation, the medium is carefully replaced with fresh medium containing different concentrations of this compound.
-
The plate is incubated for 72-96 hours.
-
CellTiter-Glo® 3D reagent is recommended for spheroids as it has enhanced lytic capacity to penetrate the spheroid structure. The reagent is added, and luminescence is measured.
-
Western Blot for STAT3 Phosphorylation
-
Cells from both 2D and 3D cultures are treated with this compound for a specified time (e.g., 24 hours).
-
For 3D spheroids, harvest the spheroids and wash with cold PBS.
-
Lyse the cells/spheroids in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes described, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflows for 2D and 3D cell cultures.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. biorxiv.org [biorxiv.org]
- 5. From 2D to 3D Cancer Cell Models—The Enigmas of Drug Delivery Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoswitchable Stat3 inhibitors: design, synthesis and anticancer activity study on 2D and 3D breast cancer cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photoswitchable Stat3 inhibitors: design, synthesis and anticancer activity study on 2D and 3D breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Efficacy of Angoline Hydrochloride: A Comparative Analysis for Researchers
For Immediate Release
A comprehensive evaluation of Angoline hydrochloride, a selective inhibitor of the IL-6/STAT3 signaling pathway, reveals its potential as an anti-cancer agent. This guide provides a comparative analysis of its efficacy against other STAT3 inhibitors, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound: A Potent STAT3 Inhibitor
This compound, a derivative of the natural product Angoline, has been identified as a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] In vitro studies have demonstrated its ability to inhibit STAT3 phosphorylation and the expression of its target genes, leading to the suppression of cancer cell proliferation. The half-maximal inhibitory concentration (IC50) of Angoline for the IL-6/STAT3 signaling pathway has been determined to be 11.56 μM.[1] Further in vitro experiments have shown that Angoline inhibits the proliferation of various cancer cell lines, including MDA-MB-231, H4, and HepG2 cells, at concentrations up to 100 μM over a 72-hour period.[1]
While in vivo efficacy and pharmacokinetic data for this compound are not yet available in published literature, its structural relationship to other natural benzophenanthridine alkaloids, some of which have demonstrated in vivo anti-tumor activity, suggests its potential for further investigation.[2][3] To enhance solubility and bioavailability for potential in vivo studies, Angoline can be prepared as a hydrochloride salt.[3]
Comparative Efficacy of STAT3 Inhibitors
To provide a context for the potential efficacy of this compound, this guide presents available in vivo data for other notable STAT3 inhibitors that have been evaluated in animal models, primarily mice. It is important to note that direct cross-study comparisons are challenging due to variations in cancer models, cell lines, and treatment regimens.
| Drug Name | Species/Model | Cancer Type | Dosing Regimen | Key Efficacy Findings | Reference |
| Stattic | Mouse (Xenograft) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Dose-dependent | Significant dose-dependent decrease in tumor growth. | [4] |
| Mouse (Xenograft) | Cervical Cancer (CaSki cells) | Not specified | Inhibited tumor growth in vivo. | [5] | |
| S3I-201 | Mouse (Xenograft) | Breast Cancer | 5 mg/kg, i.v. every 2 or 3 days | Strong inhibition of tumor growth. | [6] |
| Mouse (4T1 breast cancer model) | Breast Cancer | Not specified | Enhanced anti-tumor effect when delivered via Wharton's jelly-derived exosomes. | [7][8] | |
| Napabucasin (BBI608) | Mouse | Various Cancers | Oral administration | Potent anti-tumor and anti-metastatic activity. Showed synergy with paclitaxel. | [9] |
| Mouse (Xenograft) | Diffuse Large B-cell Lymphoma (DLBCL) | Not specified | Suppressive efficacy as a monotherapy and synergy with doxorubicin. | [10] | |
| Mouse | Pancreatic and Colon Cancers | Not specified | Blocked cancer metastasis and relapse. | [11] | |
| YY002 | Mouse (Xenograft) | Pancreatic Cancer | Oral administration | Potent suppression of tumor growth and metastasis; superior efficacy compared to BBI608. | [12] |
| SD-36 | Mouse (Xenograft) | Leukemia (MOLM-16) and Lymphoma (SUP-M2) | 25-100 mg/kg, i.v. (varied schedules) | Achieved complete and long-lasting tumor regression. | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Synthesized Indoloquinoline Analog to Isolates from Cryptolepis sanguinolenta on Tumor Growth Inhibition and Hepatotoxicity in Ehrlich Solid Tumor-Bearing Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Biological Activity of the STAT3 Inhibitor Stattic in Inhibiting Glutathione Reductase and Suppressing the Tumorigenicity of Human Cervical Cancer Cells via a ROS-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced anti-tumor efficacy of S3I-201 in breast cancer mouse model through Wharton jelly- exosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Napabucasin, a novel inhibitor of STAT3, inhibits growth and synergises with doxorubicin in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lumen.luc.edu [lumen.luc.edu]
Independent Verification of Angoline Hydrochloride's Published Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Angoline hydrochloride's performance against other known STAT3 inhibitors, supported by experimental data and detailed methodologies. All quantitative data is summarized for easy comparison, and key signaling pathways and experimental workflows are visualized.
Executive Summary
This compound is a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key target in cancer therapy. This guide compiles published data on this compound and compares its efficacy with other commercially available STAT3 inhibitors: Stattic, AG490, and Niclosamide. The data presented here is intended to assist researchers in independently verifying and expanding upon the published findings.
Data Presentation
Table 1: Comparison of IC50 Values for STAT3 Inhibition
| Compound | IC50 (STAT3 Inhibition) | Assay Type | Reference(s) |
| This compound | 11.56 µM | STAT3-responsive gene reporter assay | [1] |
| Stattic | 5.1 µM | Cell-free STAT3 activation assay | [2][3][4][5] |
| AG490 | 20 µM (IL-2 induced) | Cell growth inhibition assay (Mycosis Fungoides cells) | [6] |
| Niclosamide | 0.25 µM | STAT3-dependent luciferase reporter activity | [7] |
Table 2: Comparison of IC50 Values for Cancer Cell Proliferation
| Compound | Cell Line | IC50 (Cell Proliferation) | Reference(s) |
| Angoline | MDA-MB-231 (Breast Cancer) | 3.32 µM | [8] |
| H4 (Neuroglioma) | 4.72 µM | [8] | |
| HepG2 (Liver Cancer) | 3.14 µM | [8] | |
| Stattic | A549 (Lung Cancer) | 2.5 µM | [4] |
| AG490 | MDA-MB-231 (Breast Cancer) | 28.33 µM | [9] |
| Niclosamide | Du145 (Prostate Cancer) | 0.7 µM | [7] |
Experimental Protocols
STAT3 Phosphorylation Assay (Western Blot)
This protocol is a generalized procedure for determining the phosphorylation status of STAT3 in response to IL-6 stimulation and inhibitor treatment.
Materials:
-
Cancer cell line with active STAT3 signaling (e.g., HepG2, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human IL-6
-
This compound and other STAT3 inhibitors
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates and separate them on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Cell Proliferation Assay (MTT Assay)
This protocol outlines the steps for assessing the effect of this compound and other inhibitors on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, H4, HepG2)
-
Cell culture medium
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or other inhibitors for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Mandatory Visualization
Caption: IL-6/STAT3 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for key experimental verification of this compound's activity.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a-z.lu [a-z.lu]
- 5. Niclosamide induces protein ubiquitination and inhibits multiple pro-survival signaling pathways in the human glioblastoma U-87 MG cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Angoline Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Angoline hydrochloride, a potent and selective inhibitor of the IL6/STAT3 signaling pathway, ensuring its proper disposal is paramount for environmental safety and regulatory compliance.[1] this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating strict adherence to disposal protocols.[2]
Hazard Identification and Safety Precautions
Before handling or disposing of this compound, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: DC Chemicals Safety Data Sheet[2]
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body Protection | Impervious clothing |
| Respiratory Protection | Suitable respirator |
Source: DC Chemicals Safety Data Sheet[2]
Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is required to contain the substance and prevent environmental release.
Small Spills (<1 Liter):
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.[3]
-
Wear Appropriate PPE: Don safety goggles, gloves, and protective clothing.[2]
-
Contain the Spill: Absorb liquid solutions with an inert, finely-powdered material such as diatomite or universal binders.[2] For solid spills, carefully sweep up the material to avoid dust formation.
-
Decontaminate Surfaces: Scrub the affected area with alcohol.[2]
-
Collect Waste: Place all contaminated materials, including absorbents and cleaning supplies, into a clearly labeled, sealed container for hazardous waste.[3]
-
Dispose of Waste: The container must be sent to an approved waste disposal plant.[2]
Large Spills (>1 Liter):
-
Evacuate the Area: Immediately evacuate personnel from the spill vicinity.[3]
-
Contact Emergency Services: Dial 911 and notify your institution's Environmental Health & Safety (EH&S) department.[3]
-
Restrict Access: Secure the area to prevent entry.[3]
Step-by-Step Disposal Procedure for Unused this compound
The primary principle for the disposal of this compound is to avoid environmental release.[2] Do not dispose of this chemical down the drain.[3]
Experimental Workflow for Disposal:
Caption: Workflow for the proper disposal of this compound waste.
Detailed Protocol:
-
Preparation:
-
Always wear the recommended PPE, including safety goggles, gloves, and a lab coat.[2]
-
Prepare a designated hazardous waste container that is compatible with the chemical. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
-
Waste Collection:
-
Carefully transfer any unused this compound, whether in solid or solution form, into the prepared hazardous waste container.
-
Any materials that have come into contact with the chemical, such as pipette tips, contaminated gloves, and empty vials, must also be placed in the hazardous waste container.
-
-
Storage and Final Disposal:
-
Securely seal the hazardous waste container.
-
Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2]
-
Follow your institution's procedures to arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[4]
-
The final disposal must occur at an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
-
Emergency First Aid Procedures
In case of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids. Promptly call a physician.[2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[2] |
| Inhalation | Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or Poison Center immediately.[2] |
Source: DC Chemicals Safety Data Sheet[2]
By adhering to these procedures, laboratory professionals can handle and dispose of this compound safely, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
